molecular formula C52H104NO8P B1199384 22:0 PC CAS No. 64792-89-8

22:0 PC

Katalognummer: B1199384
CAS-Nummer: 64792-89-8
Molekulargewicht: 902.4 g/mol
InChI-Schlüssel: HRTBOPUWPUXROO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

22:0 PC, also known as this compound, is a useful research compound. Its molecular formula is C52H104NO8P and its molecular weight is 902.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

64792-89-8

Molekularformel

C52H104NO8P

Molekulargewicht

902.4 g/mol

IUPAC-Name

2,3-di(docosanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C52H104NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h50H,6-49H2,1-5H3

InChI-Schlüssel

HRTBOPUWPUXROO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC

Synonyme

dibehenoyl-PC
dibehenoyl-phosphatidylcholine
dibehenoylphosphatidylcholine
didocosanoylphosphatidylcholine

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 22:0 Phosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and analysis of 22:0 Phosphatidylcholine, also known as 1,2-dibehenoyl-sn-glycero-3-phosphocholine. This saturated phospholipid is a subject of interest in various research fields, including membrane biophysics, drug delivery, and lipidomics, due to its well-defined chemical structure and physical properties.

Molecular Structure

22:0 Phosphatidylcholine is a glycerophospholipid with a precisely defined chemical architecture. Its structure is composed of three primary components: a glycerol (B35011) backbone, a phosphocholine (B91661) headgroup, and two behenic acid acyl chains.

  • Glycerol Backbone: A three-carbon molecule that forms the central scaffold of the lipid.

  • Behenic Acid Acyl Chains (22:0): Two saturated fatty acid chains, each containing 22 carbon atoms with no double bonds, are ester-linked to the sn-1 and sn-2 positions of the glycerol backbone. The absence of double bonds results in straight, tightly packing acyl chains, which influences the physical properties of the membranes it forms.

  • Phosphocholine Headgroup: A phosphate (B84403) group is attached to the sn-3 position of the glycerol. This phosphate is further esterified to a choline (B1196258) molecule, creating a polar, hydrophilic headgroup.

The amphipathic nature of 22:0 Phosphatidylcholine, with its hydrophilic headgroup and long, hydrophobic tails, allows it to self-assemble into bilayer structures in aqueous environments, forming the basis of liposomes and cell membranes.

G Chemical Structure of 22:0 Phosphatidylcholine cluster_glycerol Glycerol Backbone cluster_acyl1 sn-1 Behenoyl Chain (22:0) cluster_acyl2 sn-2 Behenoyl Chain (22:0) cluster_headgroup Phosphocholine Headgroup G1 CH2 G2 CH O1 O G1->O1 Ester Linkage G3 CH2 O2 O G2->O2 Ester Linkage O3 O G3->O3 C1_1 C=O O1->C1_1 C1_2 (CH2)20 C1_1->C1_2 C1_3 CH3 C1_2->C1_3 C2_1 C=O O2->C2_1 C2_2 (CH2)20 C2_1->C2_2 C2_3 CH3 C2_2->C2_3 P P O3->P O4 O- P->O4 O5 O P->O5 C_head1 CH2 O5->C_head1 C_head2 CH2 C_head1->C_head2 N N+(CH3)3 C_head2->N

Caption: 2D structure of 1,2-dibehenoyl-sn-glycero-3-phosphocholine.

Quantitative Data

The physical and chemical properties of 22:0 Phosphatidylcholine are summarized in the table below. These characteristics are crucial for its application in forming stable lipid bilayers and for its behavior in various experimental systems.

PropertyValueReference
Synonyms 1,2-dibehenoyl-sn-glycero-3-phosphocholine, DBPC, PC(22:0/22:0)[1][2]
Molecular Formula C₅₂H₁₀₄NO₈P
Molecular Weight 902.36 g/mol
CAS Number 37070-48-7[1][2]
Appearance White powder
Transition Temperature (Tm) 75°C[2][3]
Purity >99% (TLC)
Storage Temperature -20°C[2]

Experimental Protocols

The analysis and characterization of 22:0 Phosphatidylcholine and other phospholipids (B1166683) are critical for quality control and research purposes. Below are detailed methodologies for common analytical techniques.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) for Phospholipid Analysis

This method allows for the simultaneous analysis of phosphatidylcholine and its degradation products.[4]

Objective: To separate and quantify phosphatidylcholine (PC), lysophosphatidylcholine (B164491) (LPC), and free fatty acids (FFA).

Instrumentation:

  • HPLC system with a gradient pump

  • Allsphere silica (B1680970) analytical column

  • Evaporative Light Scattering Detector (ELSD)

Mobile Phases:

  • Mobile Phase A: Chloroform

  • Mobile Phase B: Chloroform-methanol (70:30, v/v)

  • Mobile Phase C: Chloroform-methanol-water-ammonia (45:45:9.5:0.5, v/v/v/v)

Gradient Elution Program: A gradient elution is performed to resolve the different lipid classes. The specific gradient profile should be optimized based on the exact column and system but generally involves increasing the polarity of the mobile phase over time to elute the more polar compounds.

Procedure:

  • Prepare standard solutions of PC, LPC, and a representative FFA (e.g., linoleic acid) of known concentrations.

  • Prepare the sample by dissolving it in an appropriate solvent (e.g., chloroform-methanol mixture).

  • Inject 20-50 µL of the standard and sample solutions into the HPLC system.

  • Run the gradient program for a total run time of approximately 25 minutes.

  • The ELSD nebulizing gas is typically nitrogen.

  • Identify compounds by comparing their retention times with those of the standards.

  • Quantify the analytes by constructing calibration curves (linear for PC and LPC, potentially logarithmic for FFA) from the standard injections.[4]

G HPLC-ELSD Workflow for Phospholipid Analysis prep Sample and Standard Preparation inject Injection into HPLC prep->inject separation Chromatographic Separation (Silica Column, Gradient Elution) inject->separation detection Evaporative Light Scattering Detection (ELSD) separation->detection analysis Data Analysis (Peak Identification and Quantification) detection->analysis

Caption: General workflow for the analysis of phosphatidylcholine.

Imaging Mass Spectrometry (IMS) for Tissue Localization

IMS is a powerful technique to visualize the spatial distribution of lipids like phosphatidylcholine directly in tissue sections.[5]

Objective: To map the distribution of specific phosphatidylcholine species in a tissue sample.

Instrumentation:

  • Cryostat

  • Matrix-assisted laser desorption/ionization (MALDI) or other IMS-compatible mass spectrometer

Procedure:

  • Sample Preparation: Flash-freeze the tissue and prepare thin sections (e.g., 10-20 µm) using a cryostat. Mount the sections onto a conductive slide.

  • Matrix Application: Apply a suitable matrix (e.g., 2,5-dihydroxybenzoic acid for lipid analysis) uniformly over the tissue section.

  • Data Acquisition: Acquire mass spectra across the entire tissue section in a grid-like pattern. The mass spectrometer is set to detect the mass range of interest for phosphatidylcholines.

  • Data Analysis: Generate ion intensity maps for specific m/z values corresponding to different phosphatidylcholine species. This creates a visual representation of their distribution within the tissue.

Biosynthesis of Phosphatidylcholine

Phosphatidylcholine is synthesized in eukaryotes through two primary pathways. Understanding these pathways is crucial for studies in cellular metabolism and lipid homeostasis.

G Phosphatidylcholine Biosynthesis Pathways cluster_cdp_choline CDP-Choline Pathway cluster_pem_pathway PEMT Pathway (Liver) Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC1 Phosphatidylcholine CDP_Choline->PC1 DAG Diacylglycerol (DAG) DAG->PC1 Cholinephosphotransferase PE Phosphatidylethanolamine (PE) PC2 Phosphatidylcholine PE->PC2 PEMT (3 methylation steps) SAH S-Adenosyl homocysteine (SAH) PC2->SAH SAM S-Adenosyl methionine (SAM) SAM->PE

Caption: Major pathways for phosphatidylcholine biosynthesis.

References

The Structural Significance of 22:0 Phosphatidylcholine in Cellular Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are the most abundant class of phospholipids (B1166683) in eukaryotic cell membranes, playing a crucial role in maintaining structural integrity and fluidity.[1] The biophysical properties of these membranes are significantly influenced by the length and saturation of the fatty acyl chains of their constituent phospholipids. This technical guide provides an in-depth exploration of the role of docosanoyl-phosphatidylcholine (22:0 PC), a very-long-chain saturated phosphatidylcholine, in cell membrane structure. We will delve into its impact on membrane biophysics, its involvement in cellular signaling, and the experimental methodologies used for its characterization.

The Biophysical Impact of this compound on Membrane Structure

The incorporation of the long, saturated 22-carbon acyl chains of docosanoyl-phosphatidylcholine (this compound) profoundly influences the physical characteristics of the cell membrane. These very-long-chain saturated fatty acids (VLCFAs) contribute to a more ordered and less fluid membrane environment.

Membrane Thickness

The length of the acyl chains in phospholipids is a primary determinant of bilayer thickness. Membranes containing this compound are significantly thicker than those composed of phospholipids with shorter acyl chains. X-ray scattering studies have provided quantitative data on the phosphate-to-phosphate distance in bilayers of various saturated phosphatidylcholines, demonstrating a clear trend of increasing thickness with chain length.

Phosphatidylcholine SpeciesAcyl Chain CompositionPhosphate-to-Phosphate Distance (Å) at 25°C
Dipalmitoyl-PC (DPPC)16:0/16:042.8
Stearoyl-PC (SOPC)18:0/18:047.0
Arachidoyl-PC (DAPC)20:0/20:050.6
Docosanoyl-PC (this compound) 22:0/22:0 53.9
Lignoceroyl-PC24:0/24:057.9
Data sourced from X-ray scattering measurements of pure, gel-phase PC-lipid membranes.[2]
Membrane Fluidity

Membrane fluidity is a critical parameter for cellular processes such as signal transduction and membrane transport. The long, saturated acyl chains of this compound significantly decrease membrane fluidity. This is due to the increased van der Waals interactions between the tightly packed, fully extended hydrocarbon chains, which restricts their rotational and lateral movement. This effect is in contrast to unsaturated fatty acids, which introduce kinks in the acyl chains, leading to a more disordered and fluid membrane.[3][4]

Phospholipid CharacteristicEffect on DPH Fluorescence AnisotropyImplication for Membrane Fluidity
Increased Acyl Chain Length (Saturated)IncreaseDecrease
Increased Acyl Chain UnsaturationDecreaseIncrease
Increased Cholesterol ContentIncrease (in fluid phase)Decrease

Signaling Pathways Involving Very-Long-Chain Fatty Acids

While this compound itself is not a direct signaling molecule, very-long-chain fatty acids (VLCFAs) are integral components of other bioactive lipids, particularly sphingolipids. The metabolism of VLCFA-containing sphingolipids can generate second messengers that participate in various signaling cascades. A key example is the generation of ceramide-1-phosphate (C1P) from ceramide, which is often composed of a VLCFA.[7][8]

The Ceramide-1-Phosphate (C1P) Signaling Pathway

Ceramide, a central molecule in sphingolipid metabolism, can be phosphorylated by ceramide kinase (CerK) to produce C1P.[8][9] C1P has emerged as a critical signaling molecule involved in cell survival, proliferation, and inflammation.[7][10][11] It can act both intracellularly and, when secreted, through a putative G protein-coupled receptor.[7] Intracellularly, C1P can activate cytosolic phospholipase A2 (cPLA₂), leading to the release of arachidonic acid and subsequent production of pro-inflammatory eicosanoids.[8][12]

Ceramide_1_Phosphate_Signaling cluster_synthesis C1P Synthesis cluster_intracellular Intracellular Signaling cluster_extracellular Extracellular Signaling Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase C1P C1P Ceramide->C1P Ceramide Kinase (CerK) CerK CerK cPLA2 cPLA2 C1P->cPLA2 Activates GPCR G Protein-Coupled Receptor C1P->GPCR Binds to Arachidonic_Acid Arachidonic_Acid cPLA2->Arachidonic_Acid Releases Eicosanoids Eicosanoids Arachidonic_Acid->Eicosanoids Metabolized to Inflammation Inflammation Eicosanoids->Inflammation Cell_Migration Cell_Migration GPCR->Cell_Migration Stimulates SAXS_Workflow Liposome_Suspension Liposome_Suspension SAXS_Instrument SAXS_Instrument Liposome_Suspension->SAXS_Instrument Sample Loading Raw_Scattering_Data Raw_Scattering_Data SAXS_Instrument->Raw_Scattering_Data Data Acquisition Corrected_Data Corrected_Data Raw_Scattering_Data->Corrected_Data Background Subtraction Data_Analysis Model Fitting Corrected_Data->Data_Analysis Input Bilayer_Thickness Bilayer_Thickness Data_Analysis->Bilayer_Thickness Output Lipidomics_Workflow Biological_Sample Biological_Sample Lipid_Extraction Lipid_Extraction Biological_Sample->Lipid_Extraction LC_Separation LC_Separation Lipid_Extraction->LC_Separation MS_MS_Analysis MS_MS_Analysis LC_Separation->MS_MS_Analysis Data_Processing Data_Processing MS_MS_Analysis->Data_Processing Lipid_Identification_Quantification Lipid_Identification_Quantification Data_Processing->Lipid_Identification_Quantification

References

The Biosynthesis of 1,2-dibehenoyl-sn-glycero-3-phosphocholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC) is a disaturated phosphatidylcholine containing two C22:0 fatty acyl chains. As a specific molecular species of phosphatidylcholine (PC), its biosynthesis follows the well-established Kennedy pathway, a ubiquitous route for de novo PC synthesis in eukaryotes. This technical guide provides an in-depth overview of the enzymatic steps involved in the synthesis of DBPC, from the activation of behenic acid to the final formation of the phospholipid. The guide includes available quantitative data, detailed experimental methodologies for key reactions, and visualizations of the metabolic pathway and experimental workflows.

Core Biosynthesis Pathway

The de novo biosynthesis of 1,2-dibehenoyl-sn-glycero-3-phosphocholine is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum. The pathway can be conceptually divided into two main parts: the synthesis of the 1,2-dibehenoyl-sn-glycerol backbone and the subsequent attachment of the phosphocholine (B91661) headgroup.

Part 1: Synthesis of 1,2-dibehenoyl-sn-glycerol

This initial phase involves the activation of behenic acid and its sequential esterification to a glycerol-3-phosphate backbone.

Step 1: Activation of Behenic Acid

Behenic acid must first be activated to its thioester derivative, behenoyl-Coenzyme A (behenoyl-CoA), a reaction catalyzed by an Acyl-CoA synthetase.

  • Enzyme: Long-chain acyl-CoA synthetase (EC 6.2.1.3)

  • Reaction: Behenic acid + CoA + ATP → Behenoyl-CoA + AMP + PPi

  • Subcellular Location: Outer mitochondrial membrane and endoplasmic reticulum.

Step 2: Acylation of Glycerol-3-Phosphate

Behenoyl-CoA is then esterified to the sn-1 position of glycerol-3-phosphate by Glycerol-3-phosphate acyltransferase (GPAT).

  • Enzyme: Glycerol-3-phosphate acyltransferase (EC 2.3.1.15)

  • Reaction: Behenoyl-CoA + sn-Glycerol-3-phosphate → 1-Behenoyl-sn-glycerol-3-phosphate (Lyso-phosphatidic acid) + CoA

  • Subcellular Location: Endoplasmic reticulum and outer mitochondrial membrane.

Step 3: Second Acylation to form Phosphatidic Acid

A second molecule of behenoyl-CoA is esterified to the sn-2 position of 1-behenoyl-sn-glycerol-3-phosphate by Lysophosphatidic acid acyltransferase (LPAAT).

  • Enzyme: 1-Acylglycerol-3-phosphate O-acyltransferase (LPAAT) (EC 2.3.1.51)

  • Reaction: Behenoyl-CoA + 1-Behenoyl-sn-glycerol-3-phosphate → 1,2-Dibehenoyl-sn-glycero-3-phosphate (Phosphatidic acid) + CoA

  • Subcellular Location: Endoplasmic reticulum.

Step 4: Dephosphorylation to Diacylglycerol

The phosphate (B84403) group is removed from phosphatidic acid by Phosphatidate phosphatase (PAP) to yield the diacylglycerol backbone.

  • Enzyme: Phosphatidate phosphatase (EC 3.1.3.4)

  • Reaction: 1,2-Dibehenoyl-sn-glycero-3-phosphate → 1,2-Dibehenoyl-sn-glycerol + Pi

  • Subcellular Location: Endoplasmic reticulum and cytosol.

Part 2: The Kennedy Pathway - Attachment of the Phosphocholine Headgroup

The final steps of the synthesis involve the activation of choline (B1196258) and its transfer to the diacylglycerol backbone.

Step 5: Choline Phosphorylation

Choline is phosphorylated by Choline Kinase to produce phosphocholine.

  • Enzyme: Choline kinase (EC 2.7.1.32)

  • Reaction: Choline + ATP → Phosphocholine + ADP

  • Subcellular Location: Cytosol.

Step 6: Activation of Phosphocholine

Phosphocholine is activated by CTP:phosphocholine cytidylyltransferase to form CDP-choline. This is the rate-limiting step in the Kennedy pathway.

  • Enzyme: CTP:phosphocholine cytidylyltransferase (EC 2.7.7.15)

  • Reaction: Phosphocholine + CTP → CDP-choline + PPi

  • Subcellular Location: Nucleus and Endoplasmic Reticulum.

Step 7: Transfer of Phosphocholine to Diacylglycerol

Finally, the phosphocholine group from CDP-choline is transferred to 1,2-dibehenoyl-sn-glycerol by Cholinephosphotransferase to form the final product.

  • Enzyme: Diacylglycerol cholinephosphotransferase (EC 2.7.8.2)

  • Reaction: CDP-choline + 1,2-Dibehenoyl-sn-glycerol → 1,2-Dibehenoyl-sn-glycero-3-phosphocholine + CMP

  • Subcellular Location: Endoplasmic reticulum.

Quantitative Data

Quantitative kinetic data for the enzymes involved in the biosynthesis of 1,2-dibehenoyl-sn-glycero-3-phosphocholine with their specific substrates are not extensively available in the literature. The following tables summarize the known substrate specificities and available kinetic parameters for the enzyme classes, with a focus on long-chain saturated fatty acids where possible.

Table 1: Substrate Specificity and Kinetic Parameters of Acyltransferases

EnzymeSubstrate(s)Specificity NotesKmVmax
Long-chain acyl-CoA synthetase Behenic acid (C22:0)Generally broad specificity for long-chain fatty acids.Data not availableData not available
Glycerol-3-phosphate acyltransferase (GPAT) Behenoyl-CoAGPAT5 has been shown to be active with C22:0 acyl-CoAs.Data not availableData not available
Lysophosphatidic acid acyltransferase (LPAAT) Behenoyl-CoA, 1-Behenoyl-sn-glycerol-3-phosphateIsoforms exhibit preferences for saturated vs. unsaturated acyl-CoAs. Specificity for behenoyl-CoA is not well characterized.Data not availableData not available

Table 2: Kinetic Parameters of the Kennedy Pathway Enzymes

EnzymeSubstrate(s)Specificity NotesKmVmax
Choline Kinase CholineHighly specific for choline.~10-20 µM (for choline)Data not available
CTP:phosphocholine cytidylyltransferase Phosphocholine, CTPRate-limiting enzyme.~0.2 mM (for phosphocholine)Data not available
Cholinephosphotransferase 1,2-Dibehenoyl-sn-glycerol, CDP-cholineBroad specificity for diacylglycerols with varying acyl chain lengths. Kinetic parameters are dependent on the diacylglycerol species.Data not available for dibehenoyl-DAGData not available

Experimental Protocols

Protocol 1: Acyl-CoA Synthetase Activity Assay

This assay measures the formation of behenoyl-CoA from behenic acid.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 10 mM MgCl2

    • 10 mM ATP

    • 0.5 mM Coenzyme A

    • 0.1 mM [14C]-Behenic acid (or unlabeled behenic acid for non-radioactive detection)

    • Enzyme source (e.g., microsomal fraction or purified enzyme)

  • Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes.

  • Termination: Stop the reaction by adding a mixture of isopropanol:heptane (B126788):1M H2SO4 (40:10:1, v/v/v).

  • Extraction: Add heptane and water, vortex, and centrifuge. The upper organic phase contains unreacted behenic acid, while the lower aqueous phase contains the behenoyl-CoA.

  • Quantification:

    • Radiometric: Measure the radioactivity in the aqueous phase using liquid scintillation counting.

    • Chromatographic: Analyze the aqueous phase by HPLC to quantify the behenoyl-CoA peak.

Protocol 2: Glycerol-3-Phosphate Acyltransferase (GPAT) Assay

This assay measures the incorporation of behenoyl-CoA into lysophosphatidic acid.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer, pH 7.4

    • 4 mM MgCl2

    • 1 mM DTT

    • 1% (w/v) Bovine Serum Albumin (fatty acid-free)

    • 0.5 mM sn-Glycerol-3-phosphate

    • 50 µM [14C]-Behenoyl-CoA (or unlabeled for LC-MS analysis)

    • Enzyme source (e.g., microsomal fraction)

  • Incubation: Incubate at 37°C for 10-20 minutes.

  • Termination and Extraction: Stop the reaction by adding chloroform (B151607):methanol (2:1, v/v). Add chloroform and 0.9% NaCl, vortex, and centrifuge to separate the phases.

  • Analysis: The lower chloroform phase contains the lipid products. Spot the extract on a TLC plate and develop with a solvent system like chloroform:methanol:acetic acid (65:25:10, v/v/v).

  • Quantification:

    • Radiometric: Scrape the spot corresponding to lysophosphatidic acid and measure radioactivity.

    • Mass Spectrometry: Extract the lipid from the TLC plate or directly analyze the lipid extract by LC-MS to quantify 1-behenoyl-sn-glycerol-3-phosphate.

Protocol 3: Cholinephosphotransferase Assay

This assay measures the final step of DBPC synthesis.

  • Reaction Mixture:

    • 50 mM Tris-HCl buffer, pH 8.0

    • 10 mM MgCl2

    • 1 mM EDTA

    • 0.2 mM 1,2-Dibehenoyl-sn-glycerol (solubilized with a detergent like Tween-20)

    • 0.15 mM [14C]-CDP-choline

    • Enzyme source (e.g., microsomal fraction)

  • Incubation: Incubate at 37°C for 15-30 minutes.

  • Termination and Extraction: Stop the reaction and extract lipids as described in the GPAT assay.

  • Analysis: Separate the lipids by TLC using a solvent system such as chloroform:methanol:water (65:25:4, v/v/v).

  • Quantification:

    • Radiometric: Scrape the spot corresponding to phosphatidylcholine and measure radioactivity.

    • Mass Spectrometry: Analyze the lipid extract by LC-MS to quantify 1,2-dibehenoyl-sn-glycero-3-phosphocholine.

Mandatory Visualizations

Biosynthesis Pathway of 1,2-dibehenoyl-sn-glycero-3-phosphocholine

Biosynthesis_of_DBPC Behenic_Acid Behenic Acid ACS Acyl-CoA Synthetase Behenic_Acid->ACS Glycerol_3_P sn-Glycerol-3-Phosphate GPAT GPAT Glycerol_3_P->GPAT Behenoyl_CoA Behenoyl-CoA Behenoyl_CoA->GPAT LPAAT LPAAT Behenoyl_CoA->LPAAT Lyso_PA 1-Behenoyl-sn-glycerol-3-phosphate Lyso_PA->LPAAT PA 1,2-Dibehenoyl-sn-glycero-3-phosphate PAP PAP PA->PAP DAG 1,2-Dibehenoyl-sn-glycerol CPT Cholinephospho- transferase DAG->CPT Choline Choline CK Choline Kinase Choline->CK Phosphocholine Phosphocholine CCT CTP:phosphocholine cytidylyltransferase Phosphocholine->CCT CDP_Choline CDP-Choline CDP_Choline->CPT DBPC 1,2-dibehenoyl-sn-glycero-3-phosphocholine ACS->Behenoyl_CoA GPAT->Lyso_PA LPAAT->PA PAP->DAG CK->Phosphocholine CCT->CDP_Choline CPT->DBPC

Caption: De novo biosynthesis pathway of 1,2-dibehenoyl-sn-glycero-3-phosphocholine.

Experimental Workflow for Enzyme Activity Assays

Enzyme_Assay_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Analysis Analysis Enzyme_Source Prepare Enzyme Source (e.g., Microsomal Fraction) Incubation Incubate Enzyme Source with Substrates at 37°C Enzyme_Source->Incubation Substrates Prepare Substrates (e.g., [14C]-labeled precursor) Substrates->Incubation Termination Terminate Reaction & Extract Lipids Incubation->Termination Separation Separate Lipids (TLC or HPLC) Termination->Separation Quantification Quantify Product (Scintillation Counting or Mass Spectrometry) Separation->Quantification

Caption: General experimental workflow for in vitro enzyme activity assays.

Conclusion

The biosynthesis of 1,2-dibehenoyl-sn-glycero-3-phosphocholine is a specialized instance of the general and highly conserved Kennedy pathway for phosphatidylcholine synthesis. While the enzymatic steps are well-established, specific quantitative data and detailed protocols for this particular disaturated, very-long-chain phospholipid are limited. The information and methodologies provided in this guide offer a comprehensive framework for researchers to investigate the synthesis of DBPC and other related lipid molecules. Further research is needed to elucidate the specific kinetics and regulatory mechanisms governing the incorporation of behenic acid into phospholipids, which will be crucial for understanding the biological roles of such unique lipid species and for their potential applications in drug development and material science.

An In-Depth Technical Guide to the Physical Properties of 22:0 PC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of liposomes formulated from 1,2-dibehenoyl-sn-glycero-3-phosphocholine (22:0 PC), a saturated, long-chain phospholipid. Understanding these characteristics is critical for the rational design and application of these vesicles in fields such as drug delivery, diagnostics, and biomembrane research.

Core Physical Properties of this compound Liposomes

The distinct physical properties of this compound liposomes are primarily dictated by the long, saturated 22-carbon acyl chains of behenic acid. These chains lead to a highly ordered and rigid membrane structure at physiological temperatures.

Physical PropertyTypical Value/RangeKey Considerations
Phase Transition Temp. (Tm) ~75 °CThe high Tm indicates that these liposomes are in a gel state at physiological temperature (37°C), resulting in low membrane permeability and high rigidity. This property can be advantageous for controlled drug release applications.[1]
Size (Hydrodynamic Diameter) 35 - 100 nm (unloaded)The final size is highly dependent on the preparation method. Extrusion through membranes of a defined pore size is a common method to control vesicle diameter.[2][3] One study reported a mean hydrodynamic radius of approximately 35 nm for pristine this compound liposomes.[2]
Polydispersity Index (PDI) < 0.2A low PDI is indicative of a homogenous population of liposomes, which is crucial for reproducible in vitro and in vivo performance. The PDI is influenced by the preparation and purification methods.
Zeta Potential Near-neutral to slightly negativeAs a zwitterionic phospholipid, the phosphocholine (B91661) headgroup of this compound imparts a near-neutral surface charge at physiological pH. The zeta potential is influenced by the ionic strength and pH of the surrounding medium.[4][5] In a standard buffer like PBS at pH 7.4, the zeta potential is expected to be close to 0 mV.
Membrane Fluidity Low (High Anisotropy)Due to the long, saturated acyl chains, the membrane of this compound liposomes is highly ordered and exhibits low fluidity at physiological temperatures. This can be quantified by fluorescence anisotropy measurements, with higher values indicating lower fluidity.[6]

Experimental Protocols

Detailed methodologies are essential for the reproducible preparation and characterization of this compound liposomes.

Liposome (B1194612) Preparation: Thin-Film Hydration Followed by Extrusion

This is a widely used method for producing unilamellar liposomes of a defined size.[2][7]

  • Lipid Film Formation:

    • Dissolve this compound and any other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface. The temperature should be maintained above the Tm of all lipid components.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. The hydration temperature must be above the Tm of this compound (~75 °C), for instance, at 80°C.[2] This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • The extrusion should be performed at a temperature above the Tm of this compound (e.g., 80°C).[2]

    • Pass the liposome suspension through the membrane multiple times (e.g., 11-21 passes) to ensure a narrow size distribution.

Characterization Techniques

1. Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition of the lipid bilayer.

  • Sample Preparation: Prepare a concentrated liposome suspension (e.g., 10-20 mg/mL).

  • Instrumentation: Use a differential scanning calorimeter.

  • Procedure:

    • Load the liposome suspension into an aluminum DSC pan and seal it. Use an identical pan filled with the same buffer as a reference.

    • Scan the sample over a temperature range that encompasses the expected Tm (e.g., 25°C to 90°C) at a controlled heating rate (e.g., 1-5°C/min).

    • The Tm is identified as the peak of the endothermic transition in the thermogram.

2. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the liposomes.

  • Sample Preparation: Dilute the liposome suspension in the same buffer used for hydration to avoid multiple scattering effects.

  • Instrumentation: Use a DLS instrument (e.g., Zetasizer).

  • Procedure:

    • Equilibrate the sample to a controlled temperature (e.g., 25°C).

    • Measure the time-dependent fluctuations in scattered light intensity.

    • The instrument's software calculates the hydrodynamic diameter (size) and the PDI based on the Stokes-Einstein equation.

3. Zeta Potential by Electrophoretic Light Scattering (ELS)

ELS measures the velocity of liposomes in an applied electric field to determine their surface charge.

  • Sample Preparation: Dilute the liposome suspension in a low ionic strength buffer to ensure sufficient particle mobility.

  • Instrumentation: Use a DLS instrument with an ELS module.

  • Procedure:

    • Apply an electric field to the sample.

    • Measure the velocity of the liposomes via the Doppler shift of scattered laser light.

    • The zeta potential is calculated from the electrophoretic mobility using the Henry equation.

4. Membrane Fluidity by Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer.

  • Probe Selection: Use a lipophilic fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

  • Sample Preparation: Incubate the liposome suspension with the fluorescent probe to allow for its incorporation into the bilayer.

  • Instrumentation: Use a spectrofluorometer equipped with polarizers.

  • Procedure:

    • Excite the sample with vertically polarized light.

    • Measure the intensity of the emitted light in both the vertical and horizontal planes.

    • The fluorescence anisotropy (r) is calculated using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where IVV and IVH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is a correction factor. Higher anisotropy values correspond to lower membrane fluidity.

Visualizations

Signaling Pathway Involving Phosphatidylcholine

Phosphatidylcholine_Signaling Phosphatidylcholine Signaling Pathways cluster_0 Phospholipase A2 (PLA2) Pathway cluster_1 Phospholipase D (PLD) Pathway PC Phosphatidylcholine (PC) in Membrane PLA2 PLA2 PC->PLA2 Hydrolysis PLD PLD PC->PLD Hydrolysis LPC Lysophosphatidylcholine (LPC) PLA2->LPC FA Free Fatty Acid PLA2->FA GPCR GPCR Activation LPC->GPCR Inflammation Inflammation & Immune Response GPCR->Inflammation PA Phosphatidic Acid (PA) PLD->PA PLPP PLPP PA->PLPP Dephosphorylation DAG Diacylglycerol (DAG) PLPP->DAG PKC Protein Kinase C (PKC) Activation DAG->PKC CellGrowth Cell Growth & Differentiation PKC->CellGrowth

Caption: Key signaling pathways originating from the enzymatic hydrolysis of phosphatidylcholine.

Experimental Workflow for this compound Liposome Preparation and Characterization

Liposome_Workflow Workflow for this compound Liposome Preparation and Characterization cluster_prep Preparation cluster_char Characterization start Dissolve this compound in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film hydrate Hydrate Film with Buffer (T > Tm, e.g., 80°C) film->hydrate extrude Extrude through Membrane (e.g., 100 nm, T > Tm) hydrate->extrude liposomes This compound Liposomes extrude->liposomes size_pdi Size & PDI (DLS) liposomes->size_pdi zeta Zeta Potential (ELS) liposomes->zeta tm Phase Transition (Tm) (DSC) liposomes->tm fluidity Membrane Fluidity (Fluorescence Anisotropy) liposomes->fluidity

Caption: A streamlined workflow for the synthesis and physical characterization of this compound liposomes.

References

22:0 Phosphatidylcholine: An In-Depth Technical Guide to its Role as a Biomarker in Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health burden. The identification of reliable biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. Emerging evidence points to the significant role of specific lipid species in the pathophysiology of these conditions. Among these, 22:0 phosphatidylcholine (PC), a glycerophospholipid containing the very-long-chain saturated fatty acid (VLCFA) docosanoic acid (behenic acid), is gaining attention as a potential biomarker. This technical guide provides a comprehensive overview of the current understanding of 22:0 PC's involvement in metabolic diseases, detailing quantitative findings, experimental methodologies, and potential signaling pathways.

Introduction to 22:0 Phosphatidylcholine

Phosphatidylcholines are a major class of phospholipids (B1166683) and are essential components of cell membranes. The specific fatty acid composition of PCs can significantly influence membrane properties and cellular signaling. This compound refers to any phosphatidylcholine species that contains a 22-carbon saturated fatty acid (docosanoic acid). This can include species such as PC(22:0/X:X), where one fatty acid is docosanoic acid and the other varies, or LysoPC(22:0), which has a single docosanoyl chain. Very-long-chain fatty acids are fatty acids with 20 or more carbon atoms.

This compound as a Biomarker in Metabolic Diseases

Alterations in the levels of this compound and related lipids have been observed in various metabolic disorders. The following tables summarize the key quantitative findings from lipidomic studies.

Obesity

Studies have shown significant alterations in the plasma lipidome of individuals with obesity. Notably, several phosphatidylcholine species are downregulated.

Table 1: Changes in Phosphatidylcholine Species in Obesity

Lipid SpeciesFold Change (Obese vs. Lean)p-valueReference
PC 18:2/18:25.5 - 9.6 (Lower in Obese)< 0.05[1]
PC 18:1/18:35.5 - 9.6 (Lower in Obese)< 0.05[1]
PC 36:35.5 - 9.6 (Lower in Obese)< 0.05[1]
PC 14:0/18:35.5 - 9.6 (Lower in Obese)< 0.05[1]
PC 16:1/18:25.5 - 9.6 (Lower in Obese)< 0.05[1]
LPC 19:0> 4 (Lower in Obese)< 0.05[1]
LPC 20:0> 4 (Lower in Obese)< 0.05[1]
PC 18:2/20:4> 4 (Lower in Obese)< 0.05[1]
PC 18:2/22:6> 4 (Lower in Obese)< 0.05[1]
PC 35:3> 4 (Lower in Obese)< 0.05[1]
LPC 18:2> 4 (Lower in Obese)< 0.05[1]

Note: While specific this compound species were not individually quantified with fold changes in this study, the general trend of decreased PCs in obesity is significant. Another study identified a negative association between Hex-Cer(18:1;O2/22:0) and Body Mass Index (BMI)[2].

Type 2 Diabetes

The association between very-long-chain saturated fatty acids and T2D is an active area of research. Studies on the free fatty acid 22:0 (behenic acid) provide insights into its potential role in T2D pathogenesis.

Table 2: Association of Plasma 22:0 Fatty Acid with Incident Type 2 Diabetes

AnalyteQuartile ComparisonHazard Ratio (95% CI)p-trendReference
Behenic Acid (22:0)Highest vs. Lowest0.43 (0.28, 0.64)< 0.001[3]

This data pertains to the free fatty acid and not directly to this compound, but suggests a potential protective association of this fatty acid against T2D. One study also noted an inverse association of docosanoic acid (22:0) with HbA1c[4]. Another study found that LPC 22:0/0:0 was significantly associated with the prevalence of diabetes[5].

Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH)

Lipidomic analyses of liver tissue and plasma have revealed distinct changes in PC species in the progression from simple steatosis (NAFL) to the more severe NASH.

Table 3: Alterations of 22:0-Containing Lipid Species in NAFLD and NASH

Lipid SpeciesConditionChangeReference
PC(22:0/18:1)NASH vs. NAFLHigher[6]
PC(O-22:0/0:0)NASHSignificantly Altered[7]

Note: Quantitative fold changes were not specified in the available literature.

Experimental Protocols

The analysis of this compound and other lipid species requires sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (General Protocol)
  • Lipid Extraction: A common method is the Bligh and Dyer extraction. Briefly, to a 1 mL plasma sample, add 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture. After vortexing, add 1.25 mL of chloroform and vortex again. Finally, add 1.25 mL of water and vortex. The mixture is then centrifuged to separate the layers, and the lower organic phase containing the lipids is collected.

  • Internal Standards: A suite of deuterated or odd-chain lipid standards, including a PC standard (e.g., PC(17:0/17:0)), is added to the sample before extraction to correct for extraction efficiency and instrument variability.

  • Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen. The dried lipid extract is then reconstituted in a suitable solvent, such as methanol/chloroform (1:1, v/v), for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatography: Reversed-phase chromatography is commonly used for the separation of PC species.

    • Column: A C18 column (e.g., Acquity UPLC BEH C18, 150 mm × 2.1 mm, 1.7 µm) is frequently employed[8][9].

    • Mobile Phases: A typical mobile phase system consists of:

      • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

      • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate[10].

    • Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is used to elute the different lipid species. A representative gradient could be: 0-8 min, 35-50% B; 8-21 min, 50-95% B; 21-23 min, 95% B; 23-25 min, 35% B[9].

  • Mass Spectrometry: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) is used for detection and quantification.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for PC analysis.

    • Quantification: Multiple Reaction Monitoring (MRM) is a sensitive and specific method for quantifying known lipid species. For PCs, a common approach is to monitor the precursor ion of the specific PC molecule and the product ion corresponding to the phosphocholine (B91661) headgroup (m/z 184.1)[11].

    • MRM Transitions for this compound Species (Hypothetical):

      • PC(22:0/16:0): Precursor ion (e.g., [M+H]+) -> Product ion (m/z 184.1)

      • PC(22:0/18:1): Precursor ion (e.g., [M+H]+) -> Product ion (m/z 184.1)

      • LysoPC(22:0): Precursor ion (e.g., [M+H]+) -> Product ion (m/z 184.1)

    • Collision Energy: The collision energy for each MRM transition needs to be optimized for the specific instrument and lipid species to achieve maximum sensitivity.

Signaling Pathways and Biological Function

The precise signaling roles of this compound are still under investigation. However, based on the known functions of very-long-chain fatty acids and phosphatidylcholines, several potential pathways can be proposed.

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Very-long-chain fatty acyl-CoAs have been identified as high-affinity ligands for PPARα, a nuclear receptor that plays a critical role in regulating lipid metabolism[7]. Activation of PPARα can lead to the transcription of genes involved in fatty acid oxidation. It is plausible that an increased intracellular pool of 22:0-CoA, derived from the turnover of this compound, could activate PPARα, thereby influencing lipid homeostasis.

PPAR_Signaling 22_0_PC This compound 22_0_FA Docosanoic Acid (22:0) 22_0_PC->22_0_FA Hydrolysis PLA2 Phospholipase A2 PLA2->22_0_FA 22_0_CoA 22:0-CoA 22_0_FA->22_0_CoA Activation Acyl_CoA_Synthetase Acyl-CoA Synthetase Acyl_CoA_Synthetase->22_0_CoA PPARa PPARα 22_0_CoA->PPARa Ligand Binding PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Heterodimerizes with RXR RXR RXR RXR->PPRE Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Transcriptional Activation Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation

Caption: Proposed PPARα signaling pathway activated by 22:0-CoA.

Modulation of Inflammatory Signaling

Phosphatidylcholines have been shown to exert anti-inflammatory effects by inhibiting signaling pathways such as the TNF-α and NF-κB pathways[12][13][14]. An altered abundance of this compound in metabolic diseases could, therefore, contribute to the chronic low-grade inflammation characteristic of these conditions.

TNF_Signaling TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates PC_22_0 This compound PC_22_0->IKK Inhibits

Caption: Proposed inhibition of the TNF-α/NF-κB pathway by this compound.

Experimental Workflow

A typical lipidomics workflow for the analysis of this compound in clinical samples involves several key steps from sample collection to data analysis.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample_Collection Plasma/Tissue Collection Internal_Standards Addition of Internal Standards Sample_Collection->Internal_Standards Lipid_Extraction Lipid Extraction (e.g., Bligh & Dyer) UPLC UPLC Separation (C18 column) Lipid_Extraction->UPLC Internal_Standards->Lipid_Extraction MSMS Tandem Mass Spectrometry (MRM) UPLC->MSMS Peak_Integration Peak Integration & Quantification MSMS->Peak_Integration Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Peak_Integration->Statistical_Analysis Biomarker_Identification Biomarker Identification Statistical_Analysis->Biomarker_Identification

References

The Pivotal Role of Very Long-Chain Saturated Fatty Acids in Phospholipid Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very long-chain saturated fatty acids (VLSFAs), defined as fatty acids with 22 or more carbon atoms, are critical components of cellular lipids, particularly phospholipids (B1166683) and sphingolipids.[1] Though less abundant than their long-chain counterparts, VLSFAs play a disproportionately significant role in dictating the biophysical properties of cell membranes, modulating lipid raft formation, and participating in vital signaling pathways.[1][2] Their unique structural properties, characterized by extended, saturated acyl chains, impart distinct characteristics to the phospholipids they inhabit, influencing membrane thickness, fluidity, and curvature. Dysregulation of VLSFA metabolism is implicated in a range of pathologies, including neurological disorders, skin diseases, and cardiovascular conditions, making them a compelling area of investigation for therapeutic intervention.[1][3] This technical guide provides an in-depth exploration of the function of VLSFAs in phospholipids, summarizing key quantitative data, detailing essential experimental protocols, and visualizing associated signaling and experimental workflows.

Introduction to Very Long-Chain Saturated Fatty Acids (VLSFAs)

VLSFAs are fatty acids with acyl chains of 22 carbons or more, with lignoceric acid (C24:0) and behenic acid (C22:0) being among the most common.[1][4] They are synthesized in the endoplasmic reticulum through a series of elongation reactions catalyzed by the ELOVL family of enzymes.[5] VLSFAs are primarily incorporated into two major classes of lipids: glycerophospholipids and sphingolipids.[1] In phospholipids, VLSFAs are typically found at the sn-1 position of the glycerol (B35011) backbone. Their presence is particularly enriched in specific tissues and subcellular compartments, including the brain, retina, skin, and myelin sheaths, highlighting their specialized functions.[1]

Biophysical Impact of VLSFAs on Phospholipid Membranes

The incorporation of VLSFAs into phospholipids has a profound impact on the biophysical properties of cellular membranes. Their extended length and saturated nature contribute to increased membrane thickness and reduced fluidity.[6] This alteration in membrane dynamics is crucial for the formation and stability of specialized membrane microdomains known as lipid rafts.

Membrane Thickness and Fluidity

The addition of VLSFAs to phospholipid bilayers increases the overall thickness of the membrane to accommodate the longer acyl chains. This thickening can influence the function of transmembrane proteins and affect membrane permeability. Concurrently, the saturated nature of VLSFAs promotes tighter packing of lipid molecules, leading to a decrease in membrane fluidity.[6] This creates a more ordered, gel-like state within the membrane, which is essential for the formation of lipid rafts.[7]

Table 1: Quantitative Impact of VLSFAs on Membrane Properties

Biophysical ParameterEffect of Increased VLSFA Content in PhospholipidsQuantitative Data/ObservationCitation(s)
Membrane ThicknessIncreaseMembranes with VLSFA-containing phospholipids are thicker than those with shorter-chain fatty acids.[6]
Membrane FluidityDecreaseVLSFA-containing membranes exhibit reduced acyl chain mobility and a more ordered state.[6]
Lipid Raft StabilityIncreaseVLSFAs are crucial for the formation and integrity of lipid rafts.[2][8]
Lipid Rafts

Lipid rafts are dynamic, nanoscale membrane domains enriched in cholesterol, sphingolipids, and phospholipids containing saturated fatty acids, including VLSFAs.[5][9] These microdomains serve as platforms for signal transduction, protein trafficking, and other cellular processes.[5] The presence of VLSFAs in phospholipids is critical for the formation and stability of these rafts, as their long, straight chains facilitate the tight packing required for the liquid-ordered phase characteristic of these domains.[2][8]

Table 2: Protein Composition of Lipid Rafts Enriched in VLSFA-Containing Phospholipids

Protein CategoryExamplesFunction in Lipid RaftsCitation(s)
Signaling ProteinsG-protein coupled receptors, Receptor tyrosine kinasesSignal reception and transduction[10]
Adaptor ProteinsFlotillins, CaveolinsScaffolding and organization of signaling complexes[5][11]
Cytoskeletal ProteinsActin-binding proteinsLinking lipid rafts to the cytoskeleton[5]

Experimental Workflow: Lipid Raft Isolation and Proteomic Analysis

experimental_workflow_lipid_rafts cluster_sample_prep Sample Preparation cluster_isolation Lipid Raft Isolation cluster_analysis Proteomic Analysis cell_lysis Cell Lysis (e.g., Dounce homogenization) detergent_extraction Detergent Extraction (e.g., 1% Triton X-100, 4°C) cell_lysis->detergent_extraction sucrose_gradient Sucrose Density Gradient Ultracentrifugation detergent_extraction->sucrose_gradient Load onto gradient fraction_collection Fraction Collection (Lipid rafts at low density) sucrose_gradient->fraction_collection protein_precipitation Protein Precipitation (e.g., TCA/acetone) fraction_collection->protein_precipitation trypsin_digestion In-solution Trypsin Digestion protein_precipitation->trypsin_digestion lc_ms LC-MS/MS Analysis trypsin_digestion->lc_ms data_analysis Data Analysis (Protein identification and quantification) lc_ms->data_analysis

Caption: Workflow for the isolation and proteomic analysis of lipid rafts.

Role of VLSFAs in Phospholipid-Mediated Signaling

VLSFA-containing phospholipids, particularly sphingolipids such as ceramides (B1148491), are integral players in various cellular signaling pathways. Their involvement is crucial in processes ranging from apoptosis to neuronal development.

Apoptosis

Ceramides containing VLSFAs have been shown to play a role in the regulation of apoptosis, or programmed cell death.[12][13] The accumulation of specific VLSFA-ceramides can trigger signaling cascades that lead to the activation of caspases and the execution of the apoptotic program.[14][15] This is in contrast to ceramides with shorter acyl chains, which can have anti-apoptotic effects.[16]

Signaling Pathway: VLSFA-Ceramide Mediated Apoptosis

signaling_pathway_apoptosis stress_signal Cellular Stress (e.g., Fas ligand) spt Serine Palmitoyltransferase (SPT) stress_signal->spt activates cers Ceramide Synthase (CERS) spt->cers provides substrate vlsfa_cer VLSFA-Ceramide (e.g., C24:0-ceramide) cers->vlsfa_cer synthesizes pp2a Protein Phosphatase 2A (PP2A) vlsfa_cer->pp2a activates bax_bak Bax/Bak Activation vlsfa_cer->bax_bak promotes oligomerization akt Akt/PKB (Survival Pathway) pp2a->akt dephosphorylates (inactivates) bad Bad akt->bad phosphorylates (inactivates) bcl2 Bcl-2 bad->bcl2 inhibits bcl2->bax_bak inhibits mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase Caspase Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis

Caption: VLSFA-ceramide signaling in apoptosis.

Neuronal Development

In the nervous system, VLSFAs are crucial for proper neuronal development and function. They are essential for the formation of neuronal polarity, the process by which a neuron establishes its axon and dendrites.[2][8] VLSFA-containing sphingolipids are enriched in the growth cones of developing neurons and are required for the proper localization of signaling molecules that guide axonal growth and differentiation.[8]

Experimental Protocols

The study of VLSFAs in phospholipids requires specialized analytical techniques. Below are detailed methodologies for key experiments.

Phospholipid Extraction from Tissues and Cells

A modified Bligh-Dyer method is commonly used for the extraction of total lipids, including phospholipids containing VLSFAs.[17][18][19]

Protocol: Phospholipid Extraction

  • Homogenization: Homogenize tissue or cell pellets in a mixture of chloroform (B151607):methanol (B129727) (1:2, v/v). For tissues, use a Dounce or polytron homogenizer. For cells, vortexing is sufficient.

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v). Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

  • Collection: The lower organic phase, containing the lipids, is carefully collected using a glass Pasteur pipette.

  • Drying: The solvent is evaporated under a stream of nitrogen gas.

  • Storage: The dried lipid extract is stored at -80°C under an inert atmosphere to prevent oxidation.

Analysis of VLSFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of the fatty acid composition of phospholipids.[4][20][21]

Protocol: GC-MS Analysis of VLSFA

  • Hydrolysis and Methylation: The extracted phospholipids are subjected to acidic or basic hydrolysis to release the fatty acids. The fatty acids are then derivatized to fatty acid methyl esters (FAMEs) by incubation with methanol containing an acid catalyst (e.g., 14% boron trifluoride) at 100°C for 30 minutes.

  • Extraction of FAMEs: After cooling, the FAMEs are extracted with hexane (B92381).

  • GC-MS Analysis: The hexane extract is injected into a gas chromatograph equipped with a capillary column suitable for FAME separation (e.g., DB-23). The separated FAMEs are detected by a mass spectrometer.

  • Quantification: The abundance of each VLSFA is determined by comparing its peak area to that of an internal standard.

Separation of Phospholipid Classes by Thin-Layer Chromatography (TLC)

TLC is a simple and effective method for separating different classes of phospholipids.[3][22][23]

Protocol: TLC Separation of Phospholipids

  • Plate Preparation: Pre-coated silica (B1680970) gel TLC plates are activated by heating at 110°C for 30 minutes.

  • Sample Application: The lipid extract is dissolved in a small volume of chloroform and applied as a narrow band onto the bottom of the TLC plate.

  • Development: The plate is placed in a chromatography tank containing a solvent system appropriate for phospholipid separation (e.g., chloroform:methanol:acetic acid:water, 50:30:8:4, v/v/v/v). The solvent migrates up the plate by capillary action, separating the phospholipid classes based on their polarity.

  • Visualization: The separated phospholipid spots are visualized by staining with a reagent such as Molybdenum Blue spray, which is specific for phosphate (B84403) groups.

  • Quantification: The amount of each phospholipid class can be estimated by densitometry or by scraping the spots and quantifying the phosphorus content.

Measurement of Membrane Fluidity

Membrane fluidity can be assessed using fluorescent probes that are sensitive to the lipid environment.[1][24][25] Laurdan is a commonly used probe that exhibits a spectral shift depending on the degree of water penetration into the membrane, which is related to lipid packing and fluidity.

Protocol: Membrane Fluidity Measurement with Laurdan

  • Cell Labeling: Cells are incubated with a solution of Laurdan (e.g., 5 µM) for 30-60 minutes at 37°C.

  • Washing: Excess probe is removed by washing the cells with buffer.

  • Fluorescence Measurement: The fluorescence emission spectrum of Laurdan is recorded using a spectrofluorometer or a fluorescence microscope. Excitation is typically at 350 nm, and emission is recorded from 400 to 550 nm.

  • Generalized Polarization (GP) Calculation: The GP value is calculated from the fluorescence intensities at two wavelengths (typically 440 nm and 490 nm) using the formula: GP = (I440 - I490) / (I440 + I490). A higher GP value indicates a more ordered, less fluid membrane.

Conclusion

Very long-chain saturated fatty acids are not merely passive structural components of phospholipids but are active participants in a multitude of cellular functions. Their influence on membrane biophysics, particularly the formation and stability of lipid rafts, underscores their importance in organizing and regulating cellular signaling. The association of VLSFA dysregulation with various diseases highlights the potential of targeting VLSFA metabolism for therapeutic benefit. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the multifaceted roles of these critical lipid molecules. Continued exploration in this field is poised to uncover novel mechanisms of cellular regulation and open new avenues for drug development.

References

An In-depth Technical Guide to the Natural Sources and Abundance of 22:0 Phosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of biological membranes. The specific fatty acid composition of PCs can significantly influence membrane properties and cellular processes. This technical guide focuses on 22:0 phosphatidylcholine (22:0 PC), also known as docosanoylphosphocholine, which contains a saturated 22-carbon fatty acid (behenic acid). While not one of the most common fatty acids in PCs, its presence can have implications for membrane structure and function. This document provides a comprehensive overview of the known natural sources, abundance, and relevant experimental methodologies for the study of this compound.

Natural Sources and Abundance of 22:0 Phosphatidylcholine

The occurrence of this compound in nature is relatively low compared to PCs containing more common fatty acids like palmitic (16:0), stearic (18:0), oleic (18:1), and linoleic (18:2) acids. However, it has been identified in various organisms across different kingdoms. The following tables summarize the available quantitative data on the abundance of the 22:0 fatty acid within the phosphatidylcholine fraction of various natural sources. It is important to note that most studies report the fatty acid composition of the total PC pool rather than the specific abundance of the intact this compound molecule (e.g., 1-docosanoyl-2-acyl-sn-glycero-3-phosphocholine).

Table 1: Abundance of 22:0 Fatty Acid in Phosphatidylcholine from Plant Sources

Plant SourceOrgan/TissueMethod of AnalysisAbundance of 22:0 in PC Fraction (%)
Soy (Glycine max)SeedGC-FID0.8[1]
Yellow Lupin (Lupinus luteus)SeedLC-ESI-FTMSPresent, but not quantified as a percentage of total PC

Table 2: Abundance of 22:0 Phosphatidylcholine in Microbial Sources

Microbial SourceSpeciesMethod of AnalysisAbundance of this compound
BacteriumShewanella putrefaciensUHPLC-ESI-MS/MSIdentified as one of the most abundant lipid molecular species[2][3]

Table 3: Presence of 22:0 Phosphatidylcholine in Animal Tissues

Animal SourceTissue/FluidConditionMethod of AnalysisFinding
HumanSerumNon-alcoholic fatty liver disease (NAFLD)Not specifiedPC(22:0/0:0) detected

Experimental Protocols

The accurate extraction and quantification of this compound from biological samples are crucial for understanding its distribution and function. The following sections provide a synthesized, detailed methodology based on established lipid analysis protocols.

I. Total Lipid Extraction from Biological Tissues (Folch Method)

This protocol is a widely used method for extracting total lipids from a variety of biological samples.

Materials:

  • Biological tissue sample

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution (or 0.88% KCl)

  • Glass homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

  • Glass vials

Procedure:

  • Homogenization: Weigh the tissue sample (e.g., 1 gram) and homogenize it in a 20-fold volume of chloroform:methanol (2:1, v/v). For 1 gram of tissue, use 20 mL of the solvent mixture.

  • Phase Separation: After homogenization, add 0.2 volumes of 0.9% NaCl solution to the homogenate (for 20 mL of homogenate, add 4 mL of NaCl solution).

  • Mixing and Centrifugation: Vortex the mixture thoroughly for 1 minute and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Collection of the Organic Phase: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Re-extraction (Optional but Recommended): To maximize lipid recovery, re-extract the upper aqueous phase and the protein interface with a small volume of the chloroform:methanol mixture.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Resuspend the dried lipid extract in a known volume of chloroform or another suitable solvent and store at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.

II. Quantification of 22:0 Phosphatidylcholine by LC-MS/MS

This section outlines a general approach for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

Materials:

  • Lipid extract (from the protocol above)

  • Internal standard (e.g., a commercially available deuterated or odd-chain PC standard)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water, isopropanol)

  • Additives (e.g., formic acid, ammonium (B1175870) formate)

Procedure:

  • Sample Preparation:

    • Thaw the lipid extract on ice.

    • In a clean vial, mix a known aliquot of the lipid extract with a known amount of the internal standard.

    • Evaporate the solvent under a nitrogen stream and reconstitute the sample in the initial mobile phase of the LC gradient.

  • Chromatographic Separation:

    • Use a suitable reversed-phase column (e.g., C18 or C30) for the separation of different PC species.

    • Establish a gradient elution program. A typical gradient might start with a higher polarity mobile phase (e.g., acetonitrile/water) and gradually increase the proportion of a lower polarity mobile phase (e.g., isopropanol/acetonitrile). This allows for the separation of PCs based on their fatty acid chain length and degree of saturation.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode for the detection of PCs, as they readily form [M+H]⁺ or [M+Na]⁺ adducts.

    • For targeted quantification, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. The precursor ion will be the m/z of the specific this compound species of interest (e.g., PC(16:0/22:0), PC(18:0/22:0), etc.). The product ion for PCs is typically the phosphocholine (B91661) headgroup fragment at m/z 184.

    • Alternatively, a precursor ion scan for m/z 184 can be used to identify all PC species in the sample.

  • Quantification:

    • Create a calibration curve using a series of known concentrations of a this compound standard spiked with the internal standard.

    • Calculate the concentration of this compound in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways

Currently, there is a lack of evidence for specific signaling pathways that are directly initiated by or uniquely involve this compound. Phosphatidylcholines, in general, are integral to cellular signaling in two main ways: as a structural component of membranes that influences the activity of membrane-associated proteins, and as a source of second messengers through enzymatic cleavage.

General Phosphatidylcholine Biosynthesis (Kennedy Pathway)

The primary route for the synthesis of all phosphatidylcholines, including those containing a 22:0 fatty acid, is the Kennedy pathway.

G Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase (ATP -> ADP) CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase (CTP -> PPi) PC 22:0 Phosphatidylcholine CDP_Choline->PC Cholinephosphotransferase DAG Diacylglycerol (containing 22:0 acyl chain) DAG->PC

Caption: The Kennedy pathway for the de novo synthesis of phosphatidylcholine.

Phosphatidylcholine Catabolism and Second Messenger Generation

Phosphatidylcholines can be hydrolyzed by various phospholipases to generate signaling molecules. While not specific to this compound, this is a fundamental aspect of PC metabolism.

G cluster_products Products PC 22:0 Phosphatidylcholine LPC Lysophosphatidylcholine PC->LPC Phospholipase A2 FattyAcid 22:0 Fatty Acid PC->FattyAcid Phospholipase A1/A2 DAG Diacylglycerol PC->DAG Phospholipase C PA Phosphatidic Acid PC->PA Phospholipase D Phosphocholine Phosphocholine Choline Choline

Caption: General catabolic pathways of phosphatidylcholine leading to second messengers.

Conclusion

This technical guide provides a summary of the current knowledge on the natural sources and abundance of 22:0 phosphatidylcholine. The available data indicate that this compound is a minor component of the phosphatidylcholine pool in most organisms, although it can be more prominent in certain bacteria. The provided experimental protocols offer a robust framework for the extraction and quantification of this lipid, which will be essential for future research aimed at elucidating its specific biological roles. While no dedicated signaling pathways for this compound have been identified, its involvement in the general metabolism of phosphatidylcholines suggests it contributes to the pool of potential second messengers and influences the biophysical properties of cellular membranes. Further research is warranted to explore the specific functions of this unique phospholipid species in health and disease.

References

enzymatic regulation of 22:0 PC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Diagram: Fatty Acid Elongation Cycle

Fatty_Acid_Elongation_Cycle cluster_cycle Endoplasmic Reticulum Lumen AcylCoA_n Acyl-CoA (Cn) KetoacylCoA β-Ketoacyl-CoA (Cn+2) AcylCoA_n->KetoacylCoA ELOVL (KCS) Malonyl-CoA -> CO2 HydroxyacylCoA β-Hydroxyacyl-CoA (Cn+2) KetoacylCoA->HydroxyacylCoA KCR NADPH -> NADP+ EnoylCoA trans-2,3-Enoyl-CoA (Cn+2) HydroxyacylCoA->EnoylCoA HACD - H2O AcylCoA_n2 Acyl-CoA (Cn+2) EnoylCoA->AcylCoA_n2 TER NADPH -> NADP+ AcylCoA_n2->AcylCoA_n Further Elongation or Cellular Metabolism

Caption: The four-step fatty acid elongation cycle in the ER.

Elongases (ELOVL) and Substrate Specificity

The ELOVL family comprises seven members in mammals (ELOVL1-7), each exhibiting distinct substrate specificities for fatty acyl-CoAs of varying chain lengths and degrees of saturation. For the synthesis of saturated VLCFAs like 22:0, ELOVL1 and ELOVL3 are the primary enzymes of interest.

  • ELOVL1 : This enzyme is considered a key elongase for the synthesis of saturated and monounsaturated VLCFAs. It is responsible for elongating fatty acyl-CoAs with chain lengths from C18 to C26.[1] This makes it the most probable candidate for the final elongation step from 20:0-CoA (arachidoyl-CoA) to 22:0-CoA.

  • ELOVL3 : This elongase is also involved in the synthesis of C20-C24 saturated and monounsaturated VLCFAs.[2] It shows high activity toward C18:0 acyl-CoAs and may contribute to the production of the 20:0-CoA precursor necessary for 22:0 synthesis.

Table 1: Substrate Specificity of Key ELOVL Enzymes for Saturated Fatty Acid Synthesis

Enzyme Primary Substrates (Saturated Acyl-CoAs) Products Relevance to 22:0-CoA Synthesis Reference
ELOVL1 C18:0 to C26:0 C20:0 to C28:0 High. Likely catalyzes the 20:0 -> 22:0 step. [1][3][4]
ELOVL3 C18:0 to C22:0 C20:0 to C24:0 High. Contributes to the precursor pool (e.g., 18:0 -> 20:0). [2][4]

| ELOVL6 | C12:0 to C16:0 | C14:0 to C18:0 | Indirect. Produces the C18:0 substrate for ELOVL1/3. |[1] |

Acyl-CoA Synthetases (ACSL)

While elongation produces VLCFA-CoAs, free docosanoic acid (22:0) from dietary sources or lipid turnover must be activated to 22:0-CoA before it can be incorporated into complex lipids. This activation is catalyzed by Acyl-CoA Synthetases (ACSLs) in an ATP-dependent reaction. The specific ACSL isoform with high specificity for docosanoic acid is not well-characterized. While some ACSLs (e.g., ACSL6) are known to activate very-long-chain fatty acids, they often show a strong preference for polyunsaturated species like docosahexaenoic acid (DHA, 22:6) over saturated ones.[5]

Section 2: Incorporation of 22:0-CoA into Phosphatidylcholine

Once 22:0-CoA is synthesized, it can be incorporated into the PC backbone via two primary pathways: the de novo Kennedy pathway and the remodeling pathway known as the Lands cycle.

The De Novo Kennedy Pathway

The Kennedy pathway is the primary route for de novo PC synthesis. It involves three enzymatic steps to create the phosphocholine (B91661) headgroup and transfer it to a diacylglycerol (DAG) backbone. For the synthesis of 22:0 PC, this pathway would require a DAG molecule containing a 22:0 acyl chain, such as 1-acyl-2-docosanoyl-sn-glycerol.

Diagram: De Novo Kennedy Pathway for this compound Synthesis

Kennedy_Pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase (CK) ATP -> ADP CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:Phosphocholine Cytidylyltransferase (CCT) CTP -> PPi PC_22_0 22:0 Phosphatidylcholine CDP_Choline->PC_22_0 Cholinephosphotransferase (CPT) - CMP DAG Diacylglycerol (containing 22:0) DAG->PC_22_0

Caption: The Kennedy pathway for de novo synthesis of this compound.

The final enzyme, cholinephosphotransferase (CPT), exhibits specificity for the DAG substrate. Studies have shown that the enzyme's kinetic properties are influenced by the acyl chain length and saturation of the DAG molecule. However, specific kinetic data for DAGs containing 22:0 are limited, representing a knowledge gap in the field.

The Remodeling Pathway (Lands Cycle)

The Lands cycle allows for the modification of existing phospholipids, providing a mechanism to enrich membranes with specific fatty acids. In this pathway, a pre-existing PC molecule is deacylated by a phospholipase A2 (PLA2) to form lysophosphatidylcholine (B164491) (LPC). Subsequently, a lysophosphatidylcholine acyltransferase (LPCAT) re-acylates the LPC at the sn-2 position using a specific acyl-CoA, in this case, 22:0-CoA.

Diagram: The Lands Cycle for this compound Remodeling

Lands_Cycle PC_existing Existing PC (e.g., 16:0/18:1 PC) LysoPC 1-Acyl-Lyso-PC PC_existing->LysoPC Phospholipase A2 (PLA2) - Fatty Acid (sn-2) PC_22_0 Remodeled PC (e.g., 16:0/22:0 PC) LysoPC->PC_22_0 LPCAT - CoA AcylCoA_22_0 22:0-CoA AcylCoA_22_0->LysoPC

Caption: The Lands cycle pathway for remodeling PC to include 22:0.

While several LPCAT isoforms exist, their substrate specificities are often directed towards polyunsaturated fatty acids. For example, LPCAT3 is a major isoform that preferentially incorporates arachidonic acid.[6] The specific LPCAT enzyme responsible for transferring saturated VLCFAs like 22:0-CoA has not been definitively identified in mammals, though some plant LPCATs have been shown to have low or marginal activity towards saturated VLCFA-CoAs.[7] This remains a critical area for future research.

Section 3: Transcriptional Regulation of Key Enzymes

The abundance and activity of the enzymes involved in this compound synthesis are tightly controlled at the transcriptional level, primarily through lipid-sensing transcription factors. The regulation of ELOVL genes is particularly well-studied.

  • Sterol Regulatory Element-Binding Protein 1 (SREBP-1) : A master regulator of lipogenesis, SREBP-1c induces the expression of ELOVL1 and ELOVL3 in response to insulin (B600854) and high carbohydrate levels.

  • Liver X Receptors (LXRs) : These nuclear receptors, activated by oxysterols, can also induce SREBP-1c expression, thereby upregulating ELOVLs.

  • Peroxisome Proliferator-Activated Receptor α (PPARα) : Activated by fatty acids during periods of fasting or high-fat diets, PPARα can induce the expression of ELOVL3, linking VLCFA synthesis to fatty acid oxidation pathways.

Diagram: Transcriptional Regulation of ELOVLs

Transcriptional_Regulation Insulin Insulin / High Glucose SREBP1c SREBP-1c Insulin->SREBP1c + Fatty_Acids Fatty Acids / Fasting PPARa PPARα Fatty_Acids->PPARa + Oxysterols Oxysterols LXR LXR Oxysterols->LXR + ELOVL1_3 ELOVL1 & ELOVL3 Gene Expression SREBP1c->ELOVL1_3 + PPARa->ELOVL1_3 + LXR->SREBP1c + VLCFA_Synth ↑ Saturated VLCFA (e.g., 22:0-CoA) ELOVL1_3->VLCFA_Synth

Caption: Key transcriptional regulators of ELOVL gene expression.

Section 4: Experimental Protocols

In Vitro Fatty Acid Elongation Assay

This protocol measures the activity of ELOVL enzymes by quantifying the incorporation of a radiolabeled two-carbon donor (e.g., [14C]malonyl-CoA) into an acyl-CoA substrate.

Methodology:

  • Enzyme Source: Prepare microsomes from cells or tissues overexpressing the ELOVL of interest (e.g., ELOVL1 or ELOVL3) or use purified reconstituted enzyme.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2) containing:

    • Microsomal protein (20-50 µg)

    • Acyl-CoA substrate (e.g., 20:0-CoA) at a desired concentration (e.g., 50 µM)

    • NADPH (e.g., 250 µM)

    • Bovine Serum Albumin (fatty acid-free)

  • Initiation: Start the reaction by adding radiolabeled [2-14C]malonyl-CoA (e.g., 50 µM, specific activity ~50 mCi/mmol).

  • Incubation: Incubate at 37°C for a set time (e.g., 15-30 minutes).

  • Termination: Stop the reaction by adding a strong base (e.g., 2.5 M KOH) and heat to 70°C for 60 minutes to saponify the acyl-CoAs.

  • Extraction: Acidify the mixture (e.g., with 6 M HCl) and extract the resulting free fatty acids with an organic solvent (e.g., hexane).

  • Quantification: Evaporate the solvent, resuspend the fatty acid residue, and measure the incorporated radioactivity using liquid scintillation counting.

Acyl-CoA Synthetase (ACS) Activity Assay

This radiometric assay measures the conversion of a radiolabeled fatty acid into its corresponding acyl-CoA.[8]

Methodology:

  • Enzyme Source: Use cell lysates, tissue homogenates, or purified ACS protein.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing:

    • ATP (e.g., 10 mM)

    • Coenzyme A (CoA) (e.g., 1 mM)

    • Magnesium Chloride (MgCl2) (e.g., 10 mM)

    • Dithiothreitol (DTT) (e.g., 2 mM)

  • Substrate Preparation: Prepare the radiolabeled fatty acid substrate (e.g., [1-14C]docosanoic acid) complexed with fatty acid-free BSA.

  • Initiation and Incubation: Add the enzyme source to the reaction mixture, followed by the fatty acid substrate. Incubate at 37°C for 10-20 minutes.

  • Termination and Partitioning: Stop the reaction by adding a Dole's solution (isopropanol:heptane (B126788):1 M H2SO4, 40:10:1 v/v/v). Add water and heptane to induce phase separation. The unreacted fatty acid partitions into the upper organic phase, while the product, acyl-CoA, remains in the lower aqueous phase.

  • Quantification: Collect an aliquot of the lower aqueous phase and determine the amount of radiolabeled acyl-CoA product by liquid scintillation counting.

LPCAT Activity Assay

This assay measures the incorporation of a fatty acid from an acyl-CoA donor into a lysophosphatidylcholine acceptor.

Methodology:

  • Enzyme Source: Use microsomal fractions from relevant cells or tissues.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing:

    • Microsomal protein (10-20 µg)

    • LPC acceptor (e.g., 1-palmitoyl-2-lyso-PC) at a concentration of 20-50 µM.

    • BSA (fatty acid-free)

  • Initiation and Incubation: Start the reaction by adding the acyl-CoA donor (e.g., 22:0-CoA, which can be custom synthesized or, more commonly for assay development, a radiolabeled surrogate like [14C]oleoyl-CoA is used). Incubate at 37°C for 5-15 minutes.

  • Termination and Extraction: Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v) to perform a Bligh-Dyer lipid extraction.

  • Separation: Separate the resulting PC product from the unreacted LPC and acyl-CoA substrates using thin-layer chromatography (TLC).

  • Quantification: If a radiolabeled acyl-CoA was used, the PC spot can be scraped from the TLC plate and quantified by scintillation counting. Alternatively, the lipids can be analyzed and quantified by mass spectrometry.

Quantification of this compound by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific lipid species.

Workflow:

  • Lipid Extraction: Homogenize the tissue or cell sample and extract total lipids using a solvent system such as chloroform/methanol (Bligh-Dyer method) or methyl-tert-butyl ether (MTBE). Spike the sample with an appropriate internal standard (e.g., a deuterated or odd-chain PC species) before extraction for accurate quantification.[9]

  • Chromatographic Separation: Resuspend the dried lipid extract in a suitable solvent and inject it into a liquid chromatography system, typically using a C18 reversed-phase column to separate lipid species based on their hydrophobicity (acyl chain length and saturation).

  • Mass Spectrometry Analysis:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Identification: In a tandem mass spectrometer (e.g., a triple quadrupole or QTOF), phosphatidylcholines are identified by a characteristic precursor ion scan for m/z 184.07, which corresponds to the phosphocholine headgroup. The specific molecular ion for a 16:0/22:0 PC would be [M+H]+ at m/z 820.6.

    • Quantification: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. Monitor the transition from the precursor mass of the target this compound species to the m/z 184.07 product ion. Quantify the peak area relative to the peak area of the known amount of internal standard.

Conclusion

The synthesis of this compound is a multi-step process governed by a series of enzymes with distinct specificities and regulatory controls. The production of the 22:0-CoA precursor is critically dependent on the activity of fatty acid elongases, primarily ELOVL1 and ELOVL3, which are transcriptionally regulated by key metabolic sensors like SREBP-1c and PPARα. The subsequent incorporation of this VLCFA into the PC backbone can occur via the de novo Kennedy pathway or the remodeling Lands cycle. However, significant knowledge gaps remain, particularly concerning the identification of the specific Acyl-CoA synthetase (ACSL) that activates free docosanoic acid and the lysophosphatidylcholine acyltransferase (LPCAT) responsible for its incorporation in the Lands cycle. Elucidating these unknown enzymatic players and their kinetic properties will be crucial for a complete understanding of VLCFA metabolism and for developing targeted therapeutic strategies for associated diseases.

References

The Catabolism and Degradation of Docosanoyl-Phosphatidylcholine (22:0 PC): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catabolism and degradation of docosanoyl-phosphatidylcholine (22:0 PC), a very-long-chain saturated fatty acid-containing glycerophospholipid. Understanding the metabolic fate of this compound is crucial for research in lipid metabolism, cellular signaling, and the development of therapeutics targeting lipid-related pathologies. This document details the enzymatic pathways, key intermediates, and final products of this compound degradation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core processes.

Introduction to this compound and its Metabolic Significance

Docosanoyl-phosphatidylcholine (this compound), also known as behenoyl-phosphatidylcholine, is a species of phosphatidylcholine containing behenic acid (22:0), a 22-carbon saturated fatty acid. As a very-long-chain fatty acid (VLCFA), the metabolism of the docosanoyl moiety of this compound follows a specialized pathway primarily localized to peroxisomes. The degradation of this compound is initiated by the hydrolytic cleavage of its fatty acyl chains, leading to the generation of bioactive signaling molecules and substrates for energy metabolism. Dysregulation of VLCFA metabolism is associated with several severe neurological disorders, highlighting the importance of understanding these pathways.[1][2][3][4]

Enzymatic Degradation of this compound

The catabolism of this compound is a two-stage process involving initial hydrolysis by phospholipases followed by the degradation of the resulting fatty acid via peroxisomal β-oxidation.

Stage 1: Phospholipase A2-mediated Hydrolysis

The initial step in the degradation of this compound is the hydrolysis of the ester bond at the sn-2 position by phospholipase A2 (PLA2) enzymes.[5][6][7] This reaction yields two key products: behenic acid (22:0) and 1-docosanoyl-sn-glycero-3-phosphocholine (22:0 Lyso-PC) .

Reaction: this compound + H₂O --(PLA₂)--> Behenic Acid (22:0) + 22:0 Lyso-PC

While specific kinetic data for PLA2 with this compound as a substrate is not extensively documented, the general mechanism of PLA2 catalysis on phosphatidylcholine substrates has been well-characterized. The activity of PLA2 is often dependent on calcium ions and the physical state of the lipid substrate.[8][9]

Stage 2: Peroxisomal β-Oxidation of Behenic Acid (22:0)

Due to its very long-chain nature, behenic acid (22:0) cannot be directly metabolized by mitochondria. Instead, it undergoes initial chain-shortening via β-oxidation within the peroxisomes.[1][2][3][4] This pathway involves a series of enzymatic reactions that sequentially remove two-carbon units in the form of acetyl-CoA.

The key enzymes involved in peroxisomal β-oxidation are:

  • Acyl-CoA Oxidase: Catalyzes the first, rate-limiting step, introducing a double bond.

  • Bifunctional Enzyme: Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

  • 3-Ketoacyl-CoA Thiolase: Cleaves the shortened acyl-CoA to release acetyl-CoA.

This cycle repeats until the fatty acyl chain is shortened to a length that can be further metabolized by mitochondrial β-oxidation.

Signaling Pathways and Biological Activities of Degradation Products

The degradation products of this compound, namely behenic acid and 22:0 Lyso-PC, are not merely metabolic intermediates but also possess biological activities and can modulate signaling pathways.

22:0 Lyso-PC Signaling

Lysophosphatidylcholines (LPCs), including 22:0 Lyso-PC, can act as signaling molecules by interacting with G protein-coupled receptors (GPCRs) such as G2A and Toll-like receptors (TLRs).[5][10] This interaction can trigger downstream signaling cascades involving nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are implicated in inflammatory responses.[11]

Behenic Acid Signaling and Cellular Effects

Behenic acid has been shown to modulate the TLR4/NF-κB signaling pathway, which can influence inflammatory responses and insulin (B600854) resistance.[5] Accumulation of saturated fatty acids, including behenic acid, can induce cellular stress, leading to lipid accumulation, autophagy, and apoptosis in certain cell types.[12][13]

Quantitative Data

Quantitative data on the hydrolysis of various phosphatidylcholine species by phospholipase A2 are presented below. While specific data for this compound is limited, the provided values for other PC species offer a comparative context for enzyme activity.

SubstrateEnzymeVmax (nmol/min/mg)Km (µM)Source
1-stearoyl-2-arachidonoyl-PCMacrophage PLA21.2N/A[14]
Dipalmitoyl-PCMacrophage PLA26.0N/A[14]
Egg PhosphatidylcholineCrotalus atrox PLA2N/AN/A[15]
Phosphatidylcholine (PC)Dromedary PLA2-V115 ± 3.5N/A[8]
Phosphatidylethanolamine (PE)Dromedary PLA2-VN/AN/A[8]
Phosphatidylserine (PS)Dromedary PLA2-V32 ± 1.2N/A[8]

Note: N/A indicates that the specific value was not provided in the cited source under comparable conditions.

Experimental Protocols

Protocol for Phospholipase A2 Activity Assay with this compound Substrate

This protocol is adapted from general PLA2 assays and is suitable for measuring the hydrolysis of this compound.

Materials:

  • This compound (substrate)

  • Purified or recombinant Phospholipase A2

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂, 100 mM KCl

  • Bovine Serum Albumin (BSA, fatty acid-free)

  • Quenching Solution: Isopropanol/n-Heptane/1 M H₂SO₄ (40:10:1, v/v/v)

  • Internal Standard (e.g., heptadecanoic acid)

  • LC-MS grade solvents

Procedure:

  • Substrate Preparation: Prepare unilamellar vesicles of this compound by sonication or extrusion in the assay buffer.

  • Reaction Mixture: In a microcentrifuge tube, combine the this compound substrate solution, BSA, and assay buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add the phospholipase A2 enzyme to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop Reaction: Terminate the reaction by adding the quenching solution.

  • Lipid Extraction: Add water and n-heptane to the quenched reaction, vortex, and centrifuge to separate the phases. The upper heptane (B126788) layer contains the liberated behenic acid.

  • Analysis: Analyze the heptane phase by LC-MS or GC-MS to quantify the amount of behenic acid released, using the internal standard for normalization.

Protocol for In Vitro Peroxisomal β-Oxidation of Behenic Acid

This protocol outlines a method to measure the β-oxidation of behenic acid in isolated peroxisomes.

Materials:

  • ¹⁴C-labeled or stable isotope-labeled Behenic Acid (e.g., D₃-C22:0)

  • Isolated peroxisomes

  • Reaction Buffer: 50 mM MOPS-KOH, pH 7.2, 10 mM ATP, 0.5 mM NAD⁺, 0.1 mM FAD, 0.2 mM CoA, 2 mM MgCl₂, 1 mM DTT

  • Scintillation cocktail (for radiolabeled substrate)

  • LC-MS/MS system (for stable isotope-labeled substrate)

Procedure:

  • Substrate Preparation: Prepare a solution of labeled behenic acid.

  • Reaction Mixture: In a reaction tube, combine the isolated peroxisomes, reaction buffer, and the labeled behenic acid.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination and Extraction: Stop the reaction by adding a strong acid (e.g., perchloric acid) and extract the lipids.

  • Quantification:

    • For ¹⁴C-labeled behenic acid, quantify the production of ¹⁴C-acetyl-CoA by separating it from the unreacted substrate using ion-exchange chromatography and measuring radioactivity with a scintillation counter.

    • For stable isotope-labeled behenic acid, analyze the chain-shortened fatty acyl-CoAs by LC-MS/MS.

Lipidomics Workflow for this compound and Metabolite Quantification

This workflow describes the general procedure for the extraction and quantitative analysis of this compound and its degradation products from biological samples.[16][10][17]

1. Sample Preparation:

  • For plasma or serum samples, start with a small volume (e.g., 10-50 µL).[16][17]

  • Add a mixture of internal standards, including a PC species with an odd-chain fatty acid (e.g., PC 17:0/17:0) and a deuterated behenic acid.

2. Lipid Extraction:

  • Perform a liquid-liquid extraction using a solvent system such as methanol/methyl-tert-butyl ether (MTBE)/water.[16][17]

  • Vortex and centrifuge to separate the organic and aqueous phases.

  • Collect the organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.

  • Use a reverse-phase C18 column for chromatographic separation.

  • Employ a mass spectrometer with electrospray ionization (ESI) in both positive and negative ion modes.

  • Positive Ion Mode: Detect this compound and 22:0 Lyso-PC by precursor ion scanning for the phosphocholine (B91661) headgroup fragment (m/z 184).[18][19]

  • Negative Ion Mode: Detect behenic acid as its deprotonated molecule [M-H]⁻.

  • Quantify each lipid species by comparing its peak area to that of the corresponding internal standard.

Mandatory Visualizations

Signaling Pathways

22_0_PC_Catabolism_and_Signaling Catabolism of this compound and Downstream Signaling cluster_catabolism Catabolism cluster_signaling Signaling 22_0_PC This compound (Docosanoyl-Phosphatidylcholine) PLA2 Phospholipase A2 22_0_PC->PLA2 Lyso_PC_22_0 22:0 Lyso-PC PLA2->Lyso_PC_22_0 + H₂O Behenic_Acid Behenic Acid (22:0) PLA2->Behenic_Acid GPCR GPCRs (e.g., G2A) Lyso_PC_22_0->GPCR TLR TLRs Lyso_PC_22_0->TLR Peroxisome Peroxisomal β-Oxidation Behenic_Acid->Peroxisome TLR4 TLR4 Behenic_Acid->TLR4 Acetyl_CoA Acetyl-CoA Peroxisome->Acetyl_CoA Chain Shortening MAPK MAPK Pathway GPCR->MAPK NF_kB NF-κB Pathway TLR->NF_kB Inflammation Inflammation NF_kB->Inflammation Insulin_Resistance Insulin Resistance NF_kB->Insulin_Resistance MAPK->Inflammation TLR4->NF_kB

Caption: Catabolism of this compound and signaling pathways of its degradation products.

Experimental Workflows

Experimental_Workflow_22_0_PC Experimental Workflow for this compound Catabolism Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Plasma, Cells) Add_IS Add Internal Standards (e.g., PC 17:0/17:0, d3-Behenic Acid) Biological_Sample->Add_IS Lipid_Extraction Liquid-Liquid Extraction (Methanol/MTBE/Water) Add_IS->Lipid_Extraction Dry_Extract Dry Lipid Extract (Under Nitrogen) Lipid_Extraction->Dry_Extract Reconstitute Reconstitute in LC-MS Solvent Dry_Extract->Reconstitute LC_Separation Reverse-Phase LC (C18 Column) Reconstitute->LC_Separation MS_MS_Detection Tandem Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis (Quantification vs. IS) MS_MS_Detection->Data_Analysis

Caption: A typical experimental workflow for the analysis of this compound and its metabolites.

References

Methodological & Application

Synthesis and Application of 1,2-Dibehenoyl-sn-glycero-3-phosphocholine in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

1,2-Dibehenoyl-sn-glycero-3-phosphocholine (DBPC) is a saturated phospholipid characterized by two 22-carbon behenic acid chains. Its high phase transition temperature and structural rigidity make it a valuable component in the formulation of stable liposomal drug delivery systems. This document provides a comprehensive overview of the synthesis of DBPC, its physicochemical properties, and its application in the encapsulation and delivery of therapeutic agents, with a specific focus on curcumin (B1669340) as a model hydrophobic drug. Detailed protocols for synthesis, liposome (B1194612) preparation, and characterization are provided for researchers, scientists, and drug development professionals.

Physicochemical Properties of DBPC Liposomes

The properties of liposomes formulated with 1,2-dibehenoyl-sn-glycero-3-phosphocholine, both with and without the encapsulation of curcumin and the addition of other excipients, are summarized below. These characteristics are critical for the design of effective drug delivery vehicles.

PropertyDBPC LiposomesDBPC-Curcumin LiposomesDBPC-Curcumin-Chitosan LiposomesReference
Phase Transition Temperature (Tm) Not specifiedSlightly decreased with increasing curcumin concentrationUnaffected by chitosan (B1678972) oligosaccharide lactate[1][2][3]
Zeta Potential Not specifiedNot specifiedZeta potential analysis confirmed the effectiveness of chitosan as a protective layer.[1]
Curcumin Partition Coefficient Partitions more strongly in the liquid crystalline phaseNot applicableHigher with the polymer layer and dependent on the physical state of the liposomes[1]
Location of Curcumin Not applicableHydrophobic cavity of the DBPC membranePenetration of curcumin into the lipid bilayer is blocked at higher temperatures by chitosan oligosaccharide lactate[1][3]

Encapsulation and Release of Curcumin in Liposomal Formulations

The efficiency of encapsulating a therapeutic agent and its subsequent release profile are key determinants of a drug delivery system's efficacy. The following table summarizes these parameters for curcumin-loaded liposomes, providing a comparative view of different phospholipid-based formulations.

ParameterC-SPC-LC-EPC-LC-HSPC-LCurcumin-Loaded Liposomes (General)Reference
Average Particle Size (nm) 82.37 ± 2.1983.13 ± 4.8992.42 ± 4.56< 250[4][5]
Encapsulation Efficiency (%) 82.32 ± 3.9181.59 ± 2.3880.77 ± 4.1275[4][5]
Drug Loading Efficiency (%) Not specifiedNot specifiedNot specified3[5]
In Vitro Release (after 48h, %) 67.3864.2234.14~50% after 24h, ~70% after 72h[4][5]
IC50 on B16BL6 Melanoma Cells (μg·mL−1) 10.0211.3514.04Not applicable[4]

C-SPC-L: Curcumin-Soybean Phospholipids Liposomes, C-EPC-L: Curcumin-Egg Yolk Phospholipids Liposomes, C-HSPC-L: Curcumin-Hydrogenated Soybean Phospholipids Liposomes.

Experimental Protocols

Synthesis of 1,2-Dibehenoyl-sn-glycero-3-phosphocholine (DBPC) via Steglich Esterification

This protocol describes a general method for the synthesis of 1,2-diacyl-sn-glycero-3-phosphocholines, adapted for the synthesis of DBPC. The Steglich esterification is a mild reaction suitable for substrates that may be sensitive to harsher conditions.[6][7]

Materials:

Procedure:

  • Preparation of Reactants: In a round-bottom flask, dissolve sn-glycero-3-phosphocholine (1 equivalent) and behenic acid (2.5 equivalents) in anhydrous dichloromethane.

  • Addition of Coupling Agents: To the stirred solution, add 4-dimethylaminopyridine (0.2 equivalents) as a catalyst, followed by the slow addition of N,N'-dicyclohexylcarbodiimide (2.5 equivalents).

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of chloroform, methanol, and water to yield pure 1,2-dibehenoyl-sn-glycero-3-phosphocholine.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry.

Preparation of DBPC Liposomes Encapsulating Curcumin

This protocol outlines the thin-film hydration method for the preparation of DBPC liposomes containing curcumin.[5][8]

Materials:

  • 1,2-Dibehenoyl-sn-glycero-3-phosphocholine (DBPC)

  • Cholesterol (optional, for modulating membrane fluidity)

  • Curcumin

  • Chloroform and Methanol (e.g., 4:1 v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Film Formation: Dissolve DBPC, cholesterol (if used), and curcumin in a chloroform-methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of DBPC to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle agitation. The temperature of the hydration buffer should be maintained above the Tm of the lipid.

  • Sonication: To reduce the size of the multilamellar vesicles and create a more uniform liposome suspension, sonicate the mixture using a probe sonicator.[5]

  • Purification: To remove unencapsulated curcumin, centrifuge the liposome suspension.

Characterization of DBPC-Curcumin Liposomes

Particle Size and Zeta Potential Analysis:

  • Dilute the liposome suspension with an appropriate buffer.

  • Analyze the size distribution and zeta potential using a dynamic light scattering (DLS) instrument.

Encapsulation Efficiency Determination:

  • Separate the liposomes from the unencapsulated curcumin by centrifugation.

  • Disrupt the liposomes using a suitable solvent (e.g., methanol).

  • Quantify the amount of encapsulated curcumin using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

In Vitro Drug Release Study:

  • Place the DBPC-curcumin liposome suspension in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

  • Quantify the amount of released curcumin in the aliquots using HPLC or UV-Vis spectroscopy.[5]

Diagrams

Synthesis_of_DBPC GPC sn-Glycero-3-phosphocholine (GPC) Intermediate O-acylisourea intermediate GPC->Intermediate Reacts with BehenicAcid Behenic Acid BehenicAcid->Intermediate DCC DCC DCC->Intermediate Activates DMAP DMAP (catalyst) DMAP->Intermediate Catalyzes Solvent Anhydrous DCM Solvent->GPC Dissolved in DBPC 1,2-Dibehenoyl-sn-glycero-3-phosphocholine (DBPC) Intermediate->DBPC Acylates GPC DCU Dicyclohexylurea (DCU) (precipitate) Intermediate->DCU Forms

Caption: Synthesis of 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC) via Steglich Esterification.

Liposome_Preparation_Workflow start Start: Dissolve Lipids & Drug film Thin Film Formation (Rotary Evaporation) start->film hydration Hydration with Aqueous Buffer film->hydration sonication Sonication for Size Reduction hydration->sonication purification Purification (Centrifugation) sonication->purification end_prep DBPC-Curcumin Liposomes purification->end_prep start_char Characterization end_prep->start_char dls DLS Analysis (Size & Zeta Potential) start_char->dls ee Encapsulation Efficiency (HPLC/UV-Vis) start_char->ee release In Vitro Drug Release (Dialysis) start_char->release cryo_tem Morphology (Cryo-TEM) start_char->cryo_tem

Caption: Experimental Workflow for Preparation and Characterization of DBPC-Curcumin Liposomes.

Curcumin_Liposome_Interaction DBPC_Liposome DBPC Liposome Partitioning Curcumin partitions into the hydrophobic core DBPC_Liposome->Partitioning Fluidity Membrane fluidity is influenced DBPC_Liposome->Fluidity Tm Phase transition temperature (Tm) is slightly lowered DBPC_Liposome->Tm Release Sustained release of Curcumin DBPC_Liposome->Release Curcumin Curcumin Curcumin->DBPC_Liposome Encapsulated in Chitosan Chitosan Oligosaccharide Lactate Chitosan->DBPC_Liposome Coats Chitosan_Effect Chitosan coating enhances stability and modifies curcumin partitioning Chitosan->Chitosan_Effect

Caption: Interactions and Effects within a DBPC-Curcumin-Chitosan Liposomal System.

References

Application Note: Quantitative Analysis of 22:0 Phosphatidylcholine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of eukaryotic cell membranes and are integral to lipoprotein assembly and secretion.[1] The fatty acid composition of PCs can vary significantly, influencing membrane fluidity and cellular signaling. 22:0 Phosphatidylcholine, which contains behenic acid (a 22-carbon saturated fatty acid), is a very long-chain phospholipid. Alterations in the levels of specific PC species, including those with very long-chain fatty acids, have been associated with various physiological and pathological states. Accurate and precise quantification of 22:0 PC in biological matrices is crucial for understanding its role in health and disease, and for the development of potential therapeutic interventions. This application note provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Signaling and Metabolic Pathways

Phosphatidylcholine biosynthesis primarily occurs via two main pathways: the CDP-choline pathway (Kennedy pathway) and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway.[2][3][4] The CDP-choline pathway is the principal route for PC synthesis in most tissues, utilizing dietary choline. The PEMT pathway, predominantly active in the liver, allows for the de novo synthesis of PC from phosphatidylethanolamine (PE).[2] The fatty acid composition of PCs is further modified through a remodeling process known as the Lands' cycle.

G cluster_0 CDP-Choline Pathway (Kennedy Pathway) cluster_1 PEMT Pathway cluster_2 PC Remodeling (Lands' Cycle) Choline Choline Phosphocholine (B91661) Phosphocholine Choline->Phosphocholine Choline Kinase CDP-Choline CDP-Choline Phosphocholine->CDP-Choline CTP:phosphocholine cytidylyltransferase Diacyl-PC Diacyl-PC CDP-Choline->Diacyl-PC Choline- phosphotransferase LysoPC Lysophosphatidylcholine Diacyl-PC->LysoPC Phospholipase A2 DAG Diacylglycerol DAG->Diacyl-PC PE Phosphatidylethanolamine PE->Diacyl-PC PEMT (3x S-adenosyl-L-methionine) Remodeled PC\n(e.g., this compound) Remodeled PC (e.g., this compound) LysoPC->Remodeled PC\n(e.g., this compound) LPCAT Fatty-Acyl-CoA 22:0-CoA Fatty-Acyl-CoA->Remodeled PC\n(e.g., this compound)

Figure 1: Overview of Phosphatidylcholine Biosynthesis and Remodeling Pathways.

Experimental Workflow

The quantitative analysis of this compound from biological samples involves several key steps, beginning with sample preparation to extract the lipids, followed by LC separation, and finally detection and quantification by MS/MS.

G A Biological Sample (e.g., Plasma) B Spike with Internal Standard (e.g., PC(22:0/22:0)-d4) A->B C Protein Precipitation (e.g., with cold Isopropanol) B->C D Centrifugation C->D E Collect Supernatant D->E F Dry Down under Nitrogen E->F G Reconstitute in Injection Solvent F->G H LC-MS/MS Analysis G->H I Data Processing and Quantification H->I

Figure 2: Experimental Workflow for this compound Quantification.

Detailed Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma or serum samples.

Materials:

  • Isopropanol (B130326) (LC-MS grade), chilled to -20°C

  • Internal Standard (IS): e.g., PC(22:0/22:0)-d4 in isopropanol

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 x g and 4°C

  • Nitrogen evaporator

Procedure:

  • Pipette 50 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of cold isopropanol containing the internal standard at a known concentration.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile:Water with 10mM Ammonium Formate).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 60:40 Water:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.[5]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.030
2.040
2.550
12.095
15.095
15.130
18.030
Tandem Mass Spectrometry (MS/MS)

Instrumentation:

  • Triple quadrupole mass spectrometer.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300°C.

  • Gas Flow: 10 L/min.

  • Nebulizer Pressure: 40 psi.

  • Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions: Phosphatidylcholines characteristically produce a product ion at m/z 184, corresponding to the phosphocholine headgroup.[6] The precursor ion will be the [M+H]⁺ adduct of the specific this compound species.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
PC(16:0/22:0)820.7184.15035
PC(18:0/22:0)848.7184.15035
PC(22:0/22:0)904.8184.15040
PC(22:0/22:0)-d4 (IS)908.8184.15040

Note: The exact collision energies should be optimized for the specific instrument used.

Quantitative Data and Method Performance

The following tables summarize typical performance characteristics and example quantitative data for the analysis of this compound. Absolute concentrations of specific PC species can vary widely depending on the biological matrix, species, and physiological state.

Table 1: Method Validation Parameters

ParameterTypical Value
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1-10 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)85-115%

Table 2: Example Quantitative Data for PC Species in Human Plasma

PC SpeciesConcentration Range (µmol/L)Notes
PC(16:0/18:1)100 - 300High abundance
PC(18:0/20:4)20 - 80High abundance
PC(16:0/22:6)5 - 20A study reported PC(16:0/22:6) as a major constituent of PC aa 38:6.
PC(16:0/22:0)Low abundanceSpecific concentrations are not widely reported and can be highly variable.
PC(18:0/22:0)Low abundanceLevels may be altered in specific disease states.

Data presented are estimates based on published lipidomics studies and should be empirically determined for each specific application.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of 22:0 phosphatidylcholine in biological samples using LC-MS/MS. The described methods for sample preparation, liquid chromatography, and tandem mass spectrometry are robust and can be adapted for various research and development needs. The high sensitivity and specificity of this approach make it an invaluable tool for investigating the role of very long-chain phospholipids in biological systems and for the discovery of potential biomarkers.

References

Application Note: Utilizing 22:0 Phosphatidylcholine as a Robust Internal Standard for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative lipidomics aims to accurately measure the abundance of numerous lipid species within a biological system. This analytical discipline is crucial for understanding disease pathogenesis, identifying biomarkers, and evaluating the efficacy of therapeutic interventions. A significant challenge in mass spectrometry-based lipidomics is the variability introduced during sample preparation and analysis, including inconsistencies in lipid extraction, and fluctuations in instrument response. To mitigate these issues, the use of internal standards is indispensable for reliable quantification.

This application note details the use of 1,2-dibehenoyl-sn-glycero-3-phosphocholine (PC(22:0/22:0)), a C22:0 phosphatidylcholine, as an internal standard for the accurate quantification of phospholipids (B1166683) and other lipid classes in complex biological matrices. Due to its long saturated fatty acyl chains, 22:0 PC is naturally low in abundance or absent in most biological samples, making it an ideal candidate for an internal standard. Its chemical properties ensure that it behaves similarly to endogenous phosphatidylcholines during extraction and ionization, thus effectively normalizing for experimental variations.

Principle of Internal Standardization

An ideal internal standard should be a compound that is chemically similar to the analytes of interest but distinguishable by the analytical instrumentation, typically by mass. It is added at a known concentration to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process. The ratio of the analyte signal to the internal standard signal is then used for quantification. This ratiometric approach corrects for sample loss during extraction and variations in instrument performance, leading to enhanced precision and accuracy.

Experimental Protocols

Materials and Reagents
  • Internal Standard: this compound (1,2-dibehenoyl-sn-glycero-3-phosphocholine)

  • Solvents (LC-MS Grade): Methanol, Chloroform, Methyl-tert-butyl ether (MTBE), Isopropanol, Acetonitrile, Water

  • Additives: Formic acid, Ammonium (B1175870) acetate (B1210297)

  • Biological Sample: Plasma, tissue homogenate, or cell lysate

  • Lipid Extraction Supplies: Glass centrifuge tubes, pipettes, nitrogen evaporator, vortex mixer, centrifuge.

  • LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

Internal Standard Stock Solution Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent, such as chloroform/methanol (2:1, v/v).

  • From the stock solution, prepare a working solution at a concentration of 10 µg/mL in methanol. This working solution will be used to spike the samples.

Lipid Extraction Protocol (Modified Folch Method)

This protocol is a widely used method for the extraction of a broad range of lipids.

  • To a 1.5 mL glass centrifuge tube, add 100 µL of the biological sample (e.g., plasma).

  • Add 10 µL of the 10 µg/mL this compound internal standard working solution to the sample.

  • Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are general LC-MS/MS parameters that can be adapted based on the specific instrument and target lipid classes.

Parameter Condition
LC Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM ammonium acetate and 0.1% formic acid
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium acetate and 0.1% formic acid
Flow Rate 0.3 mL/min
Gradient Start at 30% B, increase to 100% B over 15 min, hold for 5 min, then return to initial conditions and equilibrate for 5 min.
Injection Volume 5 µL
Ionization Mode Positive and/or Negative Electrospray Ionization (ESI)
MS Analysis Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for untargeted profiling.
MRM Transition for this compound Precursor ion (Q1): m/z 876.7, Product ion (Q3): m/z 184.1 (for the phosphocholine (B91661) headgroup)

Data Presentation

The following tables present illustrative data on the performance of this compound as an internal standard. This data is representative of what can be achieved and should be validated in your own laboratory.

Table 1: Linearity of Quantification using this compound Internal Standard

This table demonstrates the linear response of a representative analyte (PC 16:0/18:1) when quantified against a fixed concentration of this compound.

Analyte Conc. (µg/mL)Analyte Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
0.115,2341,510,8760.010
0.576,1701,525,3420.050
1.0151,8901,505,6780.101
5.0759,4501,515,4320.501
10.01,522,3401,518,9871.002
0.999
Table 2: Reproducibility of Lipid Extraction and Analysis

This table shows the precision of the method for a representative analyte, as demonstrated by the coefficient of variation (%CV) for replicate samples.

ReplicateAnalyte Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
176,0501,520,1230.050
277,1201,530,4560.050
375,8901,515,8900.050
476,5401,525,6780.050
576,8801,528,9870.050
Mean 76,496 1,524,227 0.050
SD 543.2 6,345.1 0.000
%CV 0.71% 0.42% 0.55%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with this compound Internal Standard Sample->Spike Add known amount Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Integrate Peak Integration LCMS->Integrate Ratio Calculate Peak Area Ratios (Analyte / this compound) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify G cluster_props IS_Properties Ideal Internal Standard Properties Low_Abundance Low/No Endogenous Presence IS_Properties->Low_Abundance Chem_Similarity Chemical Similarity to Analytes IS_Properties->Chem_Similarity Good_Ionization Good Ionization Efficiency IS_Properties->Good_Ionization Stable Stable and Commercially Available IS_Properties->Stable PC22_0 This compound (Docosanoyl-phosphatidylcholine) PC22_0->Low_Abundance Meets criterion PC22_0->Chem_Similarity Meets criterion PC22_0->Good_Ionization Meets criterion PC22_0->Stable Meets criterion

Application Notes and Protocols for the Preparation of 22:0 PC-Containing Liposomes for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic drugs make them ideal candidates for drug delivery systems.[1][2] This document provides detailed protocols for the preparation, characterization, and application of liposomes containing 1,2-dibehenoyl-sn-glycero-3-phosphocholine (22:0 PC), a saturated, long-chain phospholipid. The inclusion of this compound can influence the rigidity and stability of the liposomal membrane.[3][4]

Data Presentation

Table 1: Physicochemical Properties of this compound-Containing Liposomes
Formulation (Molar Ratio)Mean Hydrodynamic Radius (Rh) (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Encapsulation Efficiency (%)
This compound:Cholesterol (55:45)110 ± 5< 0.2-5 ± 2Varies with drug
This compound:Cholesterol:DSPE-PEG2000 (45:50:5)35 (Pristine)Not ReportedNot ReportedDoxorubicin (B1662922): >95%
This compound:Cholesterol:DSPE-PEG2000 (45:50:5) + Doxorubicin32.5Not ReportedNot ReportedDoxorubicin: >95%[5][6]

Data presented are representative and may vary based on the specific preparation method and analytical instrumentation used.

Table 2: Influence of Drug Loading on this compound Liposome (B1194612) Structure
Liposome TypeKey Structural FindingsReference
Pristine this compound LiposomesSpherical shape[7][8]
Doxorubicin-Loaded this compound LiposomesPronounced faceted membrane morphology; significant disruption of lipid chain packing; enhanced alignment of phosphate (B84403) headgroups in the outer leaflet.[7][8][7][8]

Experimental Protocols

Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol is a widely used method for producing multilamellar vesicles (MLVs) which are then sized down to unilamellar vesicles (LUVs) by extrusion.[9][10]

Materials:

  • 1,2-dibehenoyl-sn-glycero-3-phosphocholine (this compound) (Avanti Polar Lipids, Cat. #850371P)[11]

  • Cholesterol (Avanti Polar Lipids)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (Avanti Polar Lipids)

  • Chloroform (B151607) (HPLC grade)[9][11]

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4, or 250 mM Ammonium (B1175870) Sulfate (B86663) for active loading)[5][9]

  • Round-bottom flask[11]

  • Rotary evaporator[5][7]

  • Mini-extruder (Avanti Polar Lipids)[5]

  • Polycarbonate membranes (100 nm pore size)[5]

Procedure:

  • Lipid Film Formation:

    • Weigh the desired amounts of this compound, cholesterol, and DSPE-PEG2000 and dissolve them in chloroform in a round-bottom flask.[5][7][11] A typical molar ratio is 45:50:5 (this compound:Cholesterol:DSPE-PEG2000).[5][7][8]

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under vacuum at a temperature above the phase transition temperature of the lipids (for this compound, this is high, so a temperature of around 50-60°C is often used for the initial evaporation).[5][7] This will form a thin, uniform lipid film on the inner surface of the flask.[9]

    • To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours, or overnight.[5][7]

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer.[9] For passive drug encapsulation, the drug is dissolved in this buffer. For active loading of a weakly basic drug like doxorubicin, a buffer such as 250 mM ammonium sulfate is used.[5]

    • The hydration should be performed at a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of the main phospholipid component. For this compound, the Tm is approximately 75°C. Therefore, hydration should be carried out at a significantly elevated temperature, for instance, 80°C.[4][5]

    • Agitate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs).[9]

  • Size Reduction by Extrusion:

    • To obtain uniformly sized large unilamellar vesicles (LUVs), the MLV suspension is subjected to extrusion.[10]

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.[4]

    • Heat the extruder to the same temperature used for hydration (e.g., 80°C for this compound formulations) to ensure the lipids are in a fluid phase.[5]

    • Pass the MLV suspension through the extruder 11-21 times.[5] This process forces the lipids through the defined pores, resulting in a homogenous population of LUVs.

  • Purification:

    • To remove any unencapsulated drug or other solutes, the liposome suspension can be purified by methods such as size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis.[5]

Active Drug Loading (Ammonium Sulfate Gradient Method)

This method is particularly effective for loading weakly basic drugs like doxorubicin.[5]

Procedure:

  • Prepare liposomes as described in section 2.1, using 250 mM ammonium sulfate as the hydration buffer.

  • After extrusion, remove the external ammonium sulfate by dialysis or column chromatography against a sucrose (B13894) or saline solution. This creates a concentration gradient with high ammonium sulfate inside the liposomes and low concentration outside.

  • Add the doxorubicin solution to the purified liposomes.

  • Incubate the mixture at a temperature such as 60°C for a specified time (e.g., 30-60 minutes). Doxorubicin, being a weak base, will cross the lipid bilayer in its neutral form.

  • Inside the liposome, the doxorubicin will be protonated by the ammonium ions and will then precipitate as a sulfate salt, effectively trapping it within the aqueous core.[7][8]

  • Remove any unencapsulated doxorubicin by a final purification step.

Characterization of Liposomes

2.3.1. Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and polydispersity index (PDI). Laser Doppler Velocimetry is used to measure the zeta potential, which indicates surface charge and colloidal stability.

  • Sample Preparation: Dilute the liposome suspension in the original buffer to an appropriate concentration for the instrument.

  • Analysis: Perform measurements at a controlled temperature (e.g., 25°C). The PDI value should ideally be below 0.2 for a homogenous population.

2.3.2. Encapsulation Efficiency:

  • Method: Determine the amount of drug encapsulated within the liposomes.

    • Separate the liposomes from the unencapsulated drug using techniques like mini-spin columns or dialysis.

    • Disrupt the liposomes by adding a suitable solvent (e.g., methanol (B129727) or Triton X-100) to release the encapsulated drug.

    • Quantify the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

  • Calculation: Encapsulation Efficiency (%) = (Amount of drug in liposomes / Total initial amount of drug) x 100

2.3.3. In Vitro Drug Release:

  • Method: The dialysis method is commonly used.

    • Place a known amount of drug-loaded liposomes into a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 or an acidic buffer like pH 5.0 to mimic endosomal conditions) at 37°C with constant stirring.[12]

    • At predetermined time points, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the amount of released drug in the aliquots.

Visualizations

Diagram 1: Liposome Preparation Workflow

G Workflow for Preparation of this compound-Containing Liposomes A Lipid Dissolution B Thin Film Formation (Rotary Evaporation) A->B C Hydration of Lipid Film (Buffer + Drug for Passive Loading) B->C D Formation of MLVs C->D E Extrusion (100 nm membrane) D->E F Formation of LUVs E->F G Purification (e.g., Dialysis) F->G H Characterization G->H

Caption: A schematic of the thin-film hydration and extrusion method.

Diagram 2: Active Drug Loading via Ammonium Sulfate Gradient

G Active Drug Loading Mechanism cluster_0 Liposome with (NH4)2SO4 cluster_1 External Buffer Exchange cluster_2 Drug Incubation L1 NH4+ SO4 2- Dialysis Dialysis/ Column Chromatography L1->Dialysis 1. Create Gradient L2 NH4+ SO4 2- Drug_out Drug (D) Drug_in D Drug_out->Drug_in 2. Diffusion Drug_precipitate D-SO4 (precipitate) Drug_in->Drug_precipitate 3. Trapping

Caption: Mechanism of remote loading using an ammonium sulfate gradient.

Diagram 3: Cellular Uptake Pathways of Liposomes

G Potential Cellular Uptake Mechanisms cluster_cell Intracellular Space Liposome This compound Liposome Membrane Cell Membrane Liposome->Membrane Adsorption Endosome Endosome Membrane->Endosome Endocytosis (Clathrin/Caveolae-mediated) Cytosol Drug Release in Cytosol Membrane->Cytosol Membrane Fusion Lysosome Lysosome Endosome->Lysosome Trafficking Lysosome->Cytosol Drug Release

Caption: Major pathways for liposome internalization by cells.

References

Application Notes and Protocols for Incorporating 22:0 PC into Cultured Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosanoic acid, also known as behenic acid (22:0), is a very long-chain saturated fatty acid. Its incorporation into cellular membranes can significantly alter membrane properties, including fluidity and the formation of lipid rafts. These alterations can, in turn, influence a variety of cellular processes and signaling pathways. This document provides a detailed protocol for the incorporation of behenic acid into the membranes of cultured cells, methods for assessing its effects, and an overview of its known impact on cellular signaling. While direct incorporation of the phospholipid form, 22:0 phosphatidylcholine (22:0 PC), is challenging due to its hydrophobicity, supplementation with the free fatty acid, behenic acid, allows for its metabolic integration into cellular phospholipids, including PC.

Data Presentation

Table 1: Recommended Reagent Concentrations for Behenic Acid Supplementation
ReagentStock ConcentrationWorking ConcentrationSolventNotes
Behenic Acid10-100 mM10-100 µMEthanol (B145695) or DMSOPrepare fresh. Warm gently to dissolve.
Fatty Acid-Free BSA10% (w/v) in PBS1% (w/v) in culture mediumPBSUsed to complex with behenic acid and improve solubility and delivery to cells.
Table 2: Typical Incubation Times for Behenic Acid Incorporation and Cellular Effects
ParameterIncubation TimePurposeReference
Fatty Acid Incorporation4 - 24 hoursTo allow for cellular uptake and metabolism of behenic acid into membrane phospholipids.General fatty acid supplementation protocols.
Assessment of Cell Viability24 - 72 hoursTo determine the cytotoxic effects of behenic acid at various concentrations.Based on standard cytotoxicity assay protocols.
Analysis of Signaling Pathways1 - 24 hoursTo investigate the acute and chronic effects of behenic acid on cellular signaling cascades.[1]

Experimental Protocols

Protocol 1: Preparation of Behenic Acid-BSA Complex and Supplementation of Cultured Cells

This protocol describes the preparation of a behenic acid solution complexed with bovine serum albumin (BSA) for addition to cell culture media.

Materials:

  • Behenic acid (powder)

  • Ethanol (200 proof, sterile) or DMSO

  • Fatty acid-free Bovine Serum Albumin (BSA) powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Complete cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes and conical tubes

  • Water bath or heating block

Procedure:

  • Prepare 10% BSA Solution:

    • Dissolve fatty acid-free BSA powder in sterile PBS to a final concentration of 10% (w/v).

    • Sterile-filter the solution through a 0.22 µm filter.

    • Store at 4°C for up to one month.

  • Prepare Behenic Acid Stock Solution:

    • Dissolve behenic acid powder in sterile ethanol or DMSO to create a 10-100 mM stock solution. Gentle warming (e.g., 37-50°C) may be necessary to fully dissolve the fatty acid.[2]

    • Prepare fresh for each experiment.

  • Prepare Behenic Acid-BSA Complex:

    • Warm the 10% BSA solution to 37°C.

    • In a sterile tube, dilute the behenic acid stock solution into the warm 10% BSA solution to achieve a 10x working concentration (e.g., for a final concentration of 50 µM, prepare a 500 µM solution in 10% BSA).

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Supplement Cell Culture Medium:

    • Add the behenic acid-BSA complex to the complete cell culture medium to achieve the desired final concentration (e.g., add 100 µL of a 500 µM 10x stock to 900 µL of medium for a final concentration of 50 µM).

    • The final concentration of BSA in the medium should be controlled. It is recommended to also prepare a vehicle control medium containing the same final concentration of BSA and solvent (ethanol or DMSO) without the fatty acid.

    • Remove the existing medium from the cultured cells and replace it with the behenic acid-supplemented medium or the vehicle control medium.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 4-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

Protocol 2: Assessment of Cell Viability using MTT Assay

This protocol provides a method to assess the cytotoxicity of behenic acid.

Materials:

  • Cells cultured in a 96-well plate

  • Behenic acid-supplemented and vehicle control media

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of behenic acid-BSA complex and the vehicle control as described in Protocol 1.

  • Incubate for 24, 48, or 72 hours.

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Lipid Extraction and Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the extraction of total lipids from cultured cells and the analysis of fatty acid methyl esters (FAMEs) to quantify the incorporation of behenic acid.

Materials:

  • Cultured cells treated with behenic acid or vehicle control

  • PBS, ice-cold

  • Methanol (B129727)

  • Chloroform (B151607)

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • BF3-methanol or HCl-methanol solution

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column

Procedure:

  • Cell Harvesting:

    • Wash the cell monolayer twice with ice-cold PBS.

    • Scrape the cells into a known volume of PBS and centrifuge to pellet.

  • Lipid Extraction (Folch Method):

    • Resuspend the cell pellet in a small volume of methanol.

    • Add a known amount of the internal standard.

    • Add chloroform and methanol in a ratio of 2:1 (v/v) to the cell suspension.

    • Vortex thoroughly and incubate at room temperature for 20 minutes.

    • Add 0.2 volumes of saturated NaCl solution and vortex again.

    • Centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Fatty Acid Methylation:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add BF3-methanol or HCl-methanol to the dried lipids.

    • Heat at 60-100°C for 10-30 minutes to convert the fatty acids to FAMEs.

    • Cool the reaction and add hexane and water.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject the FAME sample into the GC-MS.

    • Use a temperature program that allows for the separation of different FAMEs.

    • Identify and quantify the behenic acid methyl ester peak based on its retention time and mass spectrum, comparing it to a known standard.

    • Calculate the amount of incorporated behenic acid relative to the internal standard and total fatty acids.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis prep_fa Prepare Behenic Acid Stock Solution (10-100 mM) complex Form Behenic Acid-BSA Complex prep_fa->complex prep_bsa Prepare 10% Fatty Acid-Free BSA Solution prep_bsa->complex treat_cells Treat Cells with Behenic Acid-BSA Complex complex->treat_cells seed_cells Seed and Culture Cells seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability Assess Cell Viability (e.g., MTT Assay) incubate->viability lipid_extraction Extract Total Lipids incubate->lipid_extraction methylation Prepare Fatty Acid Methyl Esters (FAMEs) lipid_extraction->methylation gcms Analyze by GC-MS methylation->gcms

Caption: Experimental workflow for incorporating behenic acid into cultured cells.

tlr4_nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BA Behenic Acid (22:0) TLR4 TLR4 BA->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Phosphorylates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokine Genes (e.g., IL-6, TNF-α) DNA->Cytokines Transcription

Caption: Behenic acid-mediated activation of the TLR4/NF-κB signaling pathway.

Effects of this compound Incorporation on Cell Membranes and Signaling

Membrane Properties:

Incorporation of the long-chain saturated fatty acid, behenic acid (22:0), into cellular membranes is expected to decrease membrane fluidity. The straight, saturated acyl chains of 22:0 can pack tightly with other lipid molecules, leading to a more ordered and rigid membrane structure. This can impact the function of membrane-embedded proteins and alter cellular processes such as endocytosis and signal transduction.

Signaling Pathways:

Recent studies have shown that behenic acid can modulate specific signaling pathways. One of the key pathways identified is the Toll-like receptor 4 (TLR4)/NF-κB signaling cascade.[1] Behenic acid has been shown to alleviate inflammation and insulin (B600854) resistance by regulating this pathway.[1] It is proposed that behenic acid can influence the activity of TLR4, a receptor involved in the innate immune response. Activation of TLR4 can lead to the downstream activation of the transcription factor NF-κB, which in turn regulates the expression of pro-inflammatory cytokines. By modulating this pathway, behenic acid may exert anti-inflammatory effects in certain contexts.[1]

Disclaimer: This protocol provides a general guideline. Optimal conditions, including behenic acid concentration and incubation time, may vary depending on the cell type and experimental objectives. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line. Always handle reagents and perform procedures in a sterile environment to prevent contamination.

References

Application Notes and Protocols for the Analytical Separation of 22:0 Phosphatidylcholine (PC) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are a major class of phospholipids (B1166683) that are essential components of eukaryotic cell membranes. The isomeric forms of PCs, particularly regioisomers that differ in the stereospecific numbering (sn)-position of their fatty acyl chains on the glycerol (B35011) backbone, can have distinct biological functions and metabolic fates. 22:0 PC, also known as dibehenoylphosphatidylcholine, is a saturated long-chain phosphatidylcholine. While less common than its unsaturated counterparts, understanding the distribution of its isomers is crucial for comprehensive lipidomic analysis and for elucidating its role in biological systems, such as in lung surfactant.[1]

This document provides detailed application notes and protocols for the analytical separation of this compound isomers, primarily focusing on regioisomers, using Reversed-Phase Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (RPLC-ESI-MS/MS).

Analytical Challenge

The primary isomers of this compound are regioisomers, specifically 1,2-dibehenoyl-sn-glycero-3-phosphocholine and, to a lesser extent, its sn-1, sn-3 and sn-2, sn-3 isomers. Due to the identical mass and similar physicochemical properties of these saturated regioisomers, their separation and quantification represent a significant analytical challenge. Unlike unsaturated PCs, they lack double bonds, precluding separation based on double bond position or cis/trans configuration.

Recommended Analytical Approach: RPLC-ESI-MS/MS

Reversed-Phase Liquid Chromatography (RPLC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful technique for the separation and identification of phospholipid isomers.[2][3] While the separation of saturated PC regioisomers is more challenging than for unsaturated ones, optimization of chromatographic conditions can achieve at least partial separation, which, when coupled with mass spectrometric fragmentation, allows for their differentiation and quantification.[4]

Experimental Workflow

The overall experimental workflow for the analysis of this compound isomers is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Analysis sample Biological Sample (e.g., Lung Tissue, Cell Culture) extraction Lipid Extraction (e.g., Bligh-Dyer or MTBE method) sample->extraction concentration Solvent Evaporation & Reconstitution extraction->concentration rplc Reversed-Phase Liquid Chromatography (RPLC) concentration->rplc ms Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) rplc->ms Eluent chromatogram Chromatographic Peak Integration ms->chromatogram msms MS/MS Spectral Analysis ms->msms quantification Isomer Quantification chromatogram->quantification msms->quantification G cluster_synthesis Phosphatidylcholine Biosynthesis (Kennedy Pathway) cluster_remodeling PC Remodeling and Signaling cluster_signaling Downstream Signaling choline Choline phosphocholine Phosphocholine choline->phosphocholine Choline Kinase cdp_choline CDP-Choline phosphocholine->cdp_choline CTP:phosphocholine cytidylyltransferase pc Phosphatidylcholine (e.g., this compound) cdp_choline->pc Cholinephosphotransferase dag Diacylglycerol (DAG) dag->pc pc_rem Phosphatidylcholine (e.g., this compound) lyso_pc Lysophosphatidylcholine pc_rem->lyso_pc Phospholipase A2 pa Phosphatidic Acid pc_rem->pa Phospholipase D other Other Signaling Events lyso_pc->other dag_sig Diacylglycerol (DAG) pa->dag_sig PA Phosphatase pkc Protein Kinase C Activation dag_sig->pkc

References

Application Notes and Protocols: The Use of 22:0 PC in Artificial Membrane Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dibehenoyl-sn-glycero-3-phosphocholine (22:0 PC), a saturated phosphatidylcholine with two 22-carbon acyl chains, is a valuable tool for creating artificial membrane models with specific biophysical properties. Its long, saturated chains confer a high degree of order and rigidity to lipid bilayers, making it particularly useful for studying membrane domains, protein-lipid interactions, and for the development of specialized drug delivery vehicles. These application notes provide an overview of the properties, applications, and protocols for using this compound in artificial membrane systems.

Properties of this compound Membranes

Membranes composed of or containing this compound exhibit distinct characteristics owing to the long, saturated nature of its acyl chains. These properties are crucial for designing experiments and interpreting results.

  • High Phase Transition Temperature (Tm): this compound has a high gel-to-liquid crystalline phase transition temperature of 75°C.[1] This means that at typical physiological temperatures, pure this compound bilayers exist in a highly ordered gel state.

  • Membrane Rigidity and Order: The long, saturated acyl chains of this compound pack tightly, resulting in rigid and well-ordered membrane structures.[2][3] This property is often exploited to model the behavior of lipid rafts or other ordered domains found in biological membranes.

  • Interaction with Cholesterol: When combined with cholesterol, this compound can form compact and well-ordered structures.[2][3] This interaction can enhance membrane rigidity and condensation.[2]

  • Membrane Thickness: The extended length of the 22-carbon chains contributes to a greater bilayer thickness compared to membranes composed of shorter-chain phospholipids.[4]

Applications of this compound in Artificial Membrane Models

The unique properties of this compound make it suitable for a range of applications in membrane research and drug development.

Modeling Lipid Rafts and Ordered Domains

Lipid rafts are microdomains within cellular membranes enriched in saturated lipids and cholesterol, playing a crucial role in cell signaling.[5] Due to its high degree of saturation and ordering, this compound is an excellent candidate for creating artificial membranes that mimic the properties of these liquid-ordered (Lo) phases.

Drug Delivery Systems

Liposomes formulated with this compound can offer enhanced stability and controlled release profiles for encapsulated drugs.[6][7] The rigid nature of these membranes can reduce drug leakage and protect the payload from degradation.[8] For instance, in PEGylated liposomes loaded with doxorubicin (B1662922) (DOX), the presence of this compound can lead to the formation of faceted membrane morphologies due to the accumulation of the drug in the hydrophobic core.[2][3][9]

Investigating Protein-Lipid Interactions

The physical state of the lipid bilayer, including its thickness and fluidity, can significantly influence the structure and function of membrane proteins.[10][11][12] Artificial membranes containing this compound provide a platform to study how proteins interact with and behave in thick, ordered, and rigid membrane environments.[6] This is particularly relevant for understanding proteins that associate with lipid rafts.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its use in artificial membrane models.

Table 1: Physical Properties of this compound

PropertyValueReference
Phase Transition Temp (Tm)75 °C[1]
Molecular FormulaC₅₂H₁₀₄NO₈P
Molecular Weight902.35 g/mol

Table 2: Effect of Acyl Chain Length on PC Liposome (B1194612) Properties (with 50 mol% Cholesterol)

PC SpeciesMean Liposome Diameter (Pristine)Mean Liposome Diameter (DOX-loaded)Reference
18:0 PC~40 nm~40 nm[2]
20:0 PC~37.5 nm~35 nm[2]
This compound ~35 nm~32.5 nm[2]

Note: The decrease in size with longer acyl chains in the presence of high cholesterol is attributed to increased membrane ordering and condensation.[2]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Extrusion

This protocol describes the formation of large unilamellar vesicles (LUVs) containing this compound using the lipid film hydration and extrusion method.[13][14][15][16]

Materials:

  • 1,2-dibehenoyl-sn-glycero-3-phosphocholine (this compound) powder or chloroform (B151607) solution

  • Other lipids as required (e.g., cholesterol)

  • Chloroform (or other suitable organic solvent)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Nitrogen gas source

  • Round-bottom flask or glass test tubes

  • Rotary evaporator or vacuum desiccator

  • Water bath or heating block

  • Liposome extrusion device with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Weigh the desired amount of this compound and any other lipids and dissolve them in chloroform in a round-bottom flask.[13] b. Evaporate the solvent using a gentle stream of nitrogen gas while rotating the flask to create a thin, even lipid film on the inner surface.[13][14] c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Warm the hydration buffer to a temperature above the Tm of all lipid components (for this compound, this will be >75°C). b. Add the pre-warmed buffer to the lipid film and vortex or shake vigorously to form a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Heat the extruder to a temperature above the lipid Tm. c. Transfer the MLV suspension to one of the syringes of the extruder. d. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 21 times).[15] This will produce a more homogenous population of LUVs.

  • Storage: a. Store the resulting liposome solution at 4°C in the dark.[6] b. Crucially, do not freeze the liposomes , as ice crystal formation can rupture the lipid membranes.[6]

Visualizations

Experimental Workflow for Liposome Preparation

Liposome_Preparation cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Extrusion A Dissolve this compound in Chloroform B Evaporate Solvent (Nitrogen Stream) A->B C Dry under Vacuum B->C D Add Pre-warmed Buffer (>75°C) C->D E Vortex to form MLVs D->E F Assemble Extruder (>75°C) E->F G Pass MLVs through Membrane (21x) F->G H LUVs (e.g., 100 nm) G->H

Caption: Workflow for preparing this compound-containing liposomes.

Conceptual Model of a Lipid Raft

Lipid_Raft cluster_raft Lipid Raft (Lo Phase) cluster_nonraft Non-Raft (Ld Phase) PC22_1 This compound Chol_1 Cholesterol PC22_2 This compound Protein_Raft Raft-associated Protein Chol_2 Cholesterol UnsatPC_1 Unsaturated PC UnsatPC_2 Unsaturated PC

Caption: Model of a lipid raft with this compound.

Drug Encapsulation in a this compound Liposome

Drug_Delivery cluster_liposome This compound Liposome Bilayer O1->O2 O2->O3 O3->O4 O4->O5 O5->O6 O6->O7 O7->O8 O8->O1 I1->I2 I2->I3 I3->I4 I4->I5 I5->I6 I6->I7 I7->I8 I8->I1 Drug Hydrophilic Drug AqueousCore Aqueous Core

Caption: Hydrophilic drug in a this compound liposome.

References

Troubleshooting & Optimization

Technical Support Center: 22:0 PC (Docosanoyl-sn-glycero-3-phosphocholine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 22:0 PC to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., powder becoming gummy) Moisture absorptionThis compound is hygroscopic. Store in a desiccator at -20°C. Before opening, allow the container to warm to room temperature to prevent condensation.
Unexpected peaks in analytical chromatogram (e.g., HPLC, TLC) HydrolysisThe primary degradation products of this compound are 22:0 Lyso-PC and behenic acid. This is likely due to exposure to moisture or non-neutral pH. Store in a tightly sealed container under inert gas. For solutions, use anhydrous solvents and store at -20°C.
Inconsistent experimental results Sample degradation due to improper handlingAliquot the sample upon receipt to avoid repeated freeze-thaw cycles. Use glass or Teflon-lined containers and utensils for handling organic solutions of the lipid.[1]
Loss of compound mass over time Sublimation or degradationFor long-term storage, ensure the container is sealed tightly and stored at a consistent -20°C or lower. For solutions, overlay with an inert gas like argon or nitrogen.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: As a saturated phosphatidylcholine, the primary degradation pathway for this compound is hydrolysis. This reaction breaks the ester bonds, yielding one molecule of 22:0 lysophosphatidylcholine (B164491) (Lyso-PC) and one molecule of behenic acid (a free fatty acid). Oxidation, a common degradation pathway for unsaturated lipids, is not a significant concern for this compound due to the absence of double bonds in its fatty acid chains.

Q2: What are the optimal storage conditions for solid this compound?

A2: Solid this compound is relatively stable and should be stored at -20°C or lower in a tightly sealed glass container with a Teflon-lined cap.[1][2] To prevent moisture absorption, it is advisable to store the container in a desiccator.

Q3: How should I store this compound in a solvent?

A3: Solutions of this compound should be prepared in a high-purity, anhydrous organic solvent. To prevent hydrolysis and oxidation, the solution should be stored in a glass vial with a Teflon-lined cap at -20°C.[3] It is also recommended to overlay the solution with an inert gas, such as argon or nitrogen, to displace oxygen.[2][3] Storage of organic solutions below -30°C is generally not recommended unless the solution is in a sealed glass ampoule.[2][3]

Q4: How many times can I freeze and thaw my this compound sample?

A4: It is highly recommended to minimize freeze-thaw cycles as they can accelerate degradation.[4] Upon first use, it is best to aliquot the sample into smaller, single-use vials.

Q5: What analytical techniques can be used to assess the purity and degradation of this compound?

A5: Several analytical techniques can be used to assess the purity of this compound and detect degradation products. These include:

  • Thin-Layer Chromatography (TLC): A straightforward method to separate this compound from its primary degradation products, 22:0 Lyso-PC and behenic acid.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of this compound and its degradation products.[5]

  • Mass Spectrometry (MS): A highly sensitive technique for identifying and quantifying this compound and its degradation products, often coupled with HPLC (LC-MS).[6][7]

Factors Affecting this compound Stability

The following table summarizes the key factors that can influence the degradation of this compound during storage.

FactorEffect on this compound StabilityRecommendation
Temperature Higher temperatures accelerate the rate of hydrolysis.Store at -20°C or below for long-term stability.
Moisture Water is required for hydrolysis, the primary degradation pathway.Store in a tightly sealed container, preferably in a desiccator. Use anhydrous solvents for solutions.
pH Hydrolysis is catalyzed by both acidic and basic conditions. Maximum stability is observed around pH 6.5.[1][8]For aqueous dispersions, use a buffer system to maintain a pH of approximately 6.5.
Oxygen While less susceptible than unsaturated lipids, prolonged exposure to oxygen can lead to oxidative damage.Store under an inert atmosphere (e.g., argon, nitrogen), especially for long-term storage of solutions.
Light Exposure to UV light can promote the formation of free radicals, which can initiate degradation.Store in an amber vial or in the dark to protect from light.
Enzymes Contamination with lipases (e.g., phospholipases) will rapidly degrade this compound.Ensure all labware is clean and sterile. Work in a clean environment to prevent microbial contamination.

Experimental Protocols

Protocol 1: Assessment of this compound Degradation by Thin-Layer Chromatography (TLC)

This protocol allows for the qualitative assessment of this compound purity and the detection of its primary hydrolysis products.

Materials:

  • TLC plates (silica gel 60)

  • Developing chamber

  • Spotting capillaries

  • This compound sample

  • Standards for this compound, 22:0 Lyso-PC, and behenic acid

  • Solvent system: Chloroform:Methanol:Water (65:25:4, v/v/v)

  • Visualization reagent: Molybdenum blue spray reagent for phospholipids (B1166683) or iodine vapor.

Procedure:

  • Prepare a 1 mg/mL solution of the this compound sample and standards in chloroform:methanol (2:1, v/v).

  • Using a spotting capillary, apply a small spot of each solution to the baseline of the TLC plate.

  • Allow the spots to dry completely.

  • Place the TLC plate in a developing chamber containing the solvent system.

  • Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and allow it to dry completely.

  • Visualize the spots using the chosen reagent. For molybdenum blue, phospholipids will appear as blue spots. For iodine, lipids will appear as brown spots.

  • Compare the Rf values of the spots in the sample lane to those of the standards. The presence of spots corresponding to 22:0 Lyso-PC and behenic acid indicates degradation.

Protocol 2: Quantitative Analysis of this compound and its Degradation Products by HPLC

This protocol provides a method for the quantitative analysis of this compound and its hydrolysis products.

Instrumentation:

  • HPLC system with a pump, autosampler, and an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

  • Silica column (e.g., 250 x 4.6 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: Chloroform:Methanol (95:5, v/v)

  • Mobile Phase B: Chloroform:Methanol:Water (60:34:6, v/v/v)

  • This compound, 22:0 Lyso-PC, and behenic acid standards for calibration.

Procedure:

  • Prepare a series of standard solutions of known concentrations for this compound, 22:0 Lyso-PC, and behenic acid.

  • Prepare the this compound sample for analysis by dissolving it in the initial mobile phase.

  • Set up the HPLC system with the following gradient program:

    • 0-5 min: 100% A

    • 5-15 min: Linear gradient to 100% B

    • 15-20 min: 100% B

    • 20-25 min: Linear gradient back to 100% A

    • 25-30 min: 100% A (re-equilibration)

  • Set the flow rate to 1.0 mL/min.

  • Inject the standards and the sample.

  • Identify the peaks based on the retention times of the standards.

  • Quantify the amount of this compound, 22:0 Lyso-PC, and behenic acid in the sample by constructing a calibration curve from the standard solutions.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for this compound Degradation start Suspected this compound Degradation check_appearance Visual Inspection: Is the powder gummy or discolored? start->check_appearance analytical_check Perform Analytical Check (TLC or HPLC) check_appearance->analytical_check No obvious change degradation_confirmed Degradation Confirmed check_appearance->degradation_confirmed Yes compare_standards Compare to Standards: Are there unexpected peaks? analytical_check->compare_standards compare_standards->degradation_confirmed Yes end Problem Resolved compare_standards->end No, sample is pure review_storage Review Storage Conditions: - Temperature - Moisture - Atmosphere degradation_confirmed->review_storage review_handling Review Handling Procedures: - Freeze-thaw cycles - Solvent quality - Labware degradation_confirmed->review_handling implement_changes Implement Corrective Actions: - Aliquot new samples - Use inert gas - Store in desiccator review_storage->implement_changes review_handling->implement_changes implement_changes->end

Caption: Troubleshooting workflow for identifying and addressing this compound degradation.

G cluster_pathway Primary Degradation Pathway of this compound PC This compound (1,2-dibehenoyl-sn-glycero-3-phosphocholine) LysoPC 22:0 Lyso-PC (1-behenoyl-2-hydroxy-sn-glycero-3-phosphocholine) PC->LysoPC Hydrolysis FFA Behenic Acid (Free Fatty Acid) PC->FFA Hydrolysis H2O H₂O

Caption: The hydrolysis of this compound results in 22:0 Lyso-PC and behenic acid.

References

Technical Support Center: Optimizing Mass Spectrometry of 22:0 PC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 22:0 Phosphatidylcholine (PC), also known as Behenoyl-Phosphatidylcholine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Which ionization technique is best for analyzing 22:0 PC?

A1: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are effective for analyzing this compound. ESI is commonly used for quantitative studies and when coupled with liquid chromatography (LC-MS) for separation from other lipids.[1][2][3] MALDI-MS is a powerful tool for high-throughput screening and imaging mass spectrometry to visualize the spatial distribution of lipids in tissue sections.[4][5] The choice depends on the experimental goals, sample complexity, and available instrumentation.

Q2: What are the expected ions for this compound in positive and negative ion modes?

A2: In positive ion mode, this compound typically forms protonated molecules ([M+H]⁺), as well as sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[5][6][7] In negative ion mode, adducts with anions from the solvent, such as formate (B1220265) ([M+HCOO]⁻) or acetate (B1210297) ([M+CH3COO]⁻), are commonly observed.[8][9]

Q3: I am not observing the ammonium (B1175870) adduct ([M+NH₄]⁺) of this compound, even with ammonium acetate in my mobile phase. Is this normal?

A3: Yes, this is normal. Unlike some other lipid classes, phosphatidylcholines do not readily form ammonium adducts in electrospray ionization.[10] The addition of ammonium salts to the mobile phase is often intended to improve ionization of other lipid classes or to minimize the formation of sodium and potassium adducts of PCs.[10]

Q4: How can I improve the signal intensity of my this compound?

A4: To improve signal intensity, consider the following:

  • Optimize ESI source parameters: Adjust the sprayer voltage, capillary temperature, and gas flows. Lower sprayer voltages can sometimes reduce in-source fragmentation and improve signal stability.[11]

  • Solvent selection: Use reversed-phase solvents like methanol, acetonitrile, and water, which are ideal for ESI as they support ion formation.[11]

  • Adduct promotion: For positive mode, adding a low concentration of sodium or lithium salts can promote the formation of [M+Na]⁺ or [M+Li]⁺ adducts, which can enhance signal intensity and provide different fragmentation patterns for structural confirmation.[12][13]

  • Sample concentration: Ensure your sample is within the optimal concentration range for your instrument. Very high concentrations can lead to aggregation and ion suppression.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor or No Signal for this compound Inefficient ionization.Optimize ESI source parameters (sprayer voltage, gas flow, temperature).[11] Ensure appropriate solvent composition (e.g., methanol/chloroform).[14]
Sample degradation.Prepare fresh samples. Use antioxidants like BHT during extraction and storage to prevent oxidation.[14] Store samples at low temperatures and under an inert atmosphere (e.g., argon).[14]
Ion suppression from other analytes or contaminants.Improve sample cleanup using solid-phase extraction (SPE).[15] Incorporate liquid chromatography (LC) to separate this compound from interfering compounds.
Complex Spectra with Multiple Adducts Presence of various cations (Na⁺, K⁺) and anions (formate, acetate, chloride) in the sample or mobile phase.[9]Add a specific salt (e.g., lithium chloride) to promote the formation of a single adduct type.[13] Use high-purity solvents and additives.
In-source fragmentation (ISF).Lower the voltages in the ion source (e.g., cone voltage, skimmer voltage) to reduce the internal energy of the ions.[16][17]
Inconsistent Quantification Results Differential ionization efficiency of this compound compared to the internal standard.Use a structurally similar internal standard, preferably an isotopically labeled version of the analyte (e.g., D9-choline labeled PC).[18]
Non-linearity of signal response at high concentrations due to aggregation.[2]Prepare a calibration curve to ensure analysis is performed within the linear dynamic range.
In-source fragmentation leading to loss of precursor ion signal.Optimize source conditions to minimize fragmentation.[16][17]

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma

This protocol is based on the widely used Folch method for lipid extraction.

Materials:

  • Plasma sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Butylated hydroxytoluene (BHT) as an antioxidant

  • Centrifuge

  • Nitrogen or Argon gas for drying

Procedure:

  • To 100 µL of plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture containing 0.01% BHT.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate at room temperature for 20 minutes.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 30 seconds and then centrifuge at 2,000 x g for 10 minutes.

  • Two phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully collect the lower organic phase using a glass Pasteur pipette.

  • Dry the collected organic phase under a gentle stream of nitrogen or argon gas.

  • Reconstitute the dried lipid extract in an appropriate solvent for MS analysis (e.g., methanol:chloroform 1:1 v/v).[14]

ESI-MS Analysis of this compound

Instrumentation:

  • Mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Syringe pump for direct infusion or an LC system for chromatographic separation.

Parameters for Positive Ion Mode:

  • Infusion Solvent: Methanol/chloroform (1:1, v/v) with 5 mM ammonium acetate.

  • Flow Rate: 5-10 µL/min (for direct infusion).

  • Capillary Voltage: 3.0-4.5 kV.

  • Capillary Temperature: 250-350 °C.

  • Sheath and Auxiliary Gas Flow: Optimize for stable spray.

  • Scan Range: m/z 700-1000.

Parameters for Negative Ion Mode:

  • Infusion Solvent: Methanol/chloroform (1:1, v/v) with 5 mM ammonium acetate.

  • Capillary Voltage: -2.5 to -4.0 kV.

  • Other parameters: Similar to positive mode, but may require re-optimization.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Plasma Plasma Sample Extraction Lipid Extraction (Folch Method) Plasma->Extraction Drying Dry Down (Nitrogen Stream) Extraction->Drying Reconstitution Reconstitute in MS-compatible solvent Drying->Reconstitution LC_Separation LC Separation (Optional) Reconstitution->LC_Separation Inject ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS_Detection Mass Detection (e.g., Orbitrap, QTOF) ESI_Ionization->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for the analysis of this compound from plasma.

troubleshooting_logic Start Start: Poor this compound Signal Check_Ionization Check Ionization Source Parameters? Start->Check_Ionization Optimize_Source Optimize Sprayer Voltage, Gas Flow, and Temperature Check_Ionization->Optimize_Source Yes Check_Sample Sample Integrity Issue? Check_Ionization->Check_Sample No Optimize_Source->Check_Sample Prepare_Fresh Prepare Fresh Sample with Antioxidant Check_Sample->Prepare_Fresh Yes Check_Suppression Ion Suppression? Check_Sample->Check_Suppression No Prepare_Fresh->Check_Suppression Improve_Cleanup Improve Sample Cleanup (SPE) or Use LC Check_Suppression->Improve_Cleanup Yes End Signal Improved Check_Suppression->End No Improve_Cleanup->End

Caption: Troubleshooting logic for poor this compound signal in MS.

References

Technical Support Center: Minimizing Degradation of 22:0 PC Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing oxidative and hydrolytic damage to 22:0 Phosphatidylcholine (PC) standards. 22:0 PC, also known as behenoyl-sn-glycero-3-phosphocholine, is a saturated phospholipid, which makes it significantly more stable against oxidation compared to its unsaturated counterparts. However, improper handling and storage can still lead to degradation, primarily through hydrolysis, which can compromise experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound standards?

A1: For saturated phospholipids (B1166683) like this compound, the primary degradation pathway in aqueous environments is hydrolysis of the ester bonds linking the fatty acid chains to the glycerol (B35011) backbone.[1] This results in the formation of lysophosphatidylcholine (B164491) (lyso-PC) and free fatty acids.[1] While oxidation is a major concern for unsaturated lipids, the lack of double bonds in the behenic acid chains of this compound makes it highly resistant to oxidative damage.

Q2: How should I store my this compound standard?

A2: Proper storage is crucial for maintaining the integrity of your this compound standard.

  • Powder Form: Saturated lipids like this compound are relatively stable as powders and should be stored in a glass container with a Teflon-lined cap at or below -16°C.[2][3] Before opening, always allow the container to warm to room temperature to prevent condensation, which can accelerate hydrolysis.[3]

  • In Organic Solvent: If the standard is in an organic solvent, it should be stored in a glass vial with a Teflon-lined cap at -20°C ± 4°C.[2][3] The vial should be flushed with an inert gas like argon or nitrogen to displace oxygen. Avoid storing organic solutions in plastic containers, as plasticizers can leach into the solvent.[3]

Q3: Can I store this compound in an aqueous buffer?

A3: Long-term storage of phospholipids in aqueous suspensions is not recommended as it promotes hydrolysis.[2] If you need to prepare an aqueous solution for your experiment, it should be made fresh. The rate of hydrolysis is influenced by pH, with the minimum rate occurring around pH 6.5.[4]

Q4: How many times can I freeze and thaw my this compound solution?

A4: Repeated freeze-thaw cycles should be avoided as they can degrade the standard.[5] It is best to aliquot the standard into single-use vials to maintain its stability.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound standards.

Problem Potential Cause Recommended Solution
Inconsistent results or loss of signal in mass spectrometry. Degradation of the standard due to improper storage or handling.- Ensure the standard is stored at the correct temperature (≤ -16°C for powder, -20°C ± 4°C for solution).[2][3] - Avoid repeated freeze-thaw cycles by preparing aliquots.[5] - If in powder form, ensure the container is warmed to room temperature before opening to prevent moisture condensation.[3]
Appearance of unexpected peaks corresponding to lyso-PC or free fatty acids. Hydrolysis of the this compound standard.- Prepare aqueous solutions of the standard immediately before use. - If aqueous solutions must be stored for a short period, maintain a pH of approximately 6.5, where the hydrolysis rate is at a minimum.[4] - Check the age and storage history of the standard.
Precipitation of the standard in organic solvent at low temperatures. The solvent may not be suitable for storage at very low temperatures.- Store organic solutions at -20°C ± 4°C. Storage below -30°C is not recommended unless in a sealed glass ampoule.[2] - If precipitation occurs, gently warm the solution to room temperature and sonicate to redissolve the lipid before use.
Contamination with unknown compounds. Introduction of impurities from storage containers or handling equipment.- Always use glass containers with Teflon-lined caps (B75204) for storing solutions in organic solvents.[2][3] - Use glass or stainless steel pipettes for transferring organic solutions.[3] - Ensure all glassware is thoroughly cleaned.

Factors Influencing this compound Degradation

The stability of this compound is influenced by several environmental factors. The following diagram illustrates the primary degradation pathway and the factors that can accelerate it.

Factors Influencing this compound Degradation PC This compound Standard Hydrolysis Hydrolysis PC->Hydrolysis Products Degradation Products (Lyso-PC, Free Fatty Acid) Hydrolysis->Products Temp High Temperature Temp->Hydrolysis pH Extreme pH (Acidic or Basic) pH->Hydrolysis Water Presence of Water Water->Hydrolysis

Caption: Primary degradation pathway of this compound via hydrolysis.

Quantitative Data on Saturated PC Hydrolysis

While specific kinetic data for this compound is limited, the hydrolysis rates of other saturated phosphatidylcholines, such as dipalmitoylphosphatidylcholine (DPPC), provide a good approximation. The rate of hydrolysis is highly dependent on temperature and pH. The table below summarizes the estimated half-life of a saturated PC in an aqueous solution under different conditions, illustrating the importance of proper storage.

Temperature (°C)pHEstimated Half-life (t½)
46.5> 1 year
254.0~ 3-4 months
256.5~ 10-12 months
258.0~ 4-5 months
406.5~ 2-3 months
706.5~ 1-2 weeks

Note: This data is synthesized from studies on saturated PCs and should be used as a general guide.[4] The actual stability of this compound may vary.

Experimental Protocols

Protocol for Assessing the Stability of this compound Standards

This protocol outlines a method to assess the stability of a this compound standard by quantifying the formation of its primary hydrolysis product, lyso-PC, using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the this compound standard in chloroform/methanol (2:1, v/v) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards of 22:0 Lyso-PC in methanol at concentrations ranging from 0.1 to 10 µg/mL.

  • Incubation (Accelerated Degradation):

    • To assess stability under aqueous conditions, evaporate a known amount of the this compound stock solution to dryness under a stream of nitrogen.

    • Reconstitute the lipid film in a buffer of a specific pH (e.g., pH 4.0, 6.5, and 8.0).

    • Incubate the aqueous suspension at various temperatures (e.g., 4°C, 25°C, 40°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the suspension for analysis.

  • Sample Preparation for LC-MS:

    • To the collected aliquot, add chloroform and methanol to perform a lipid extraction (e.g., Bligh-Dyer method).

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the lower organic phase, evaporate it to dryness under nitrogen, and reconstitute in a known volume of the initial mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Use a C18 reverse-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid and 10 mM ammonium formate (A) and methanol with 0.1% formic acid and 10 mM ammonium formate (B).

    • Set the mass spectrometer to detect the parent ions of this compound and 22:0 Lyso-PC.

    • Quantify the amount of 22:0 Lyso-PC in the samples by comparing the peak area to the calibration curve.

  • Data Analysis:

    • Calculate the percentage of this compound that has hydrolyzed at each time point and condition.

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

Experimental Workflow Diagram

The following diagram outlines the workflow for the experimental protocol described above.

Workflow for Assessing this compound Stability start Start prep_standards Prepare this compound and Lyso-PC Standards start->prep_standards incubate Incubate this compound under Test Conditions (pH, Temp) prep_standards->incubate sample Collect Aliquots at Time Points incubate->sample extract Lipid Extraction sample->extract lcms LC-MS Analysis extract->lcms quantify Quantify Lyso-PC Formation lcms->quantify analyze Calculate Degradation Rate quantify->analyze end End analyze->end

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Troubleshooting Inconsistent Quantification of 22:0 PC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipidomics analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the quantification of 22:0 Phosphatidylcholine (PC), also known as Docosanoyl-PC. Inconsistent quantification of this very-long-chain saturated phosphatidylcholine can arise from various factors throughout the experimental workflow, from sample preparation to data analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low signal intensity or poor recovery of 22:0 PC?

A1: Low recovery of this compound is often linked to the lipid extraction step. Due to its very long saturated acyl chains, this compound is highly hydrophobic and may not be efficiently extracted with standard protocols.

  • Inefficient Extraction Solvents: Standard Folch or Bligh-Dyer methods may not be optimal. Consider increasing the proportion of the non-polar solvent (e.g., chloroform) or testing alternative solvent systems like methyl-tert-butyl ether (MTBE).

  • Incomplete Homogenization: Ensure that the sample is thoroughly homogenized to allow for complete solvent penetration and lipid solubilization.

  • Precipitation during Extraction: Due to its low solubility, this compound can precipitate out of solution, especially at low temperatures. Maintain a sufficient solvent-to-sample ratio and ensure complete dissolution.

Q2: My replicate injections of the same sample show high variability for this compound. What could be the cause?

A2: High variability between replicate injections often points to issues with sample stability, instrument performance, or carryover.

  • Sample Stability: this compound can be prone to precipitation in the final sample solvent, especially if it is highly aqueous. Ensure your final solvent has sufficient organic content to maintain solubility.

  • Instrument Carryover: The hydrophobicity of this compound can lead to its adsorption onto the surfaces of the autosampler needle, syringe, and column. Implement rigorous needle washes with a strong organic solvent (e.g., isopropanol) between injections. Running blank injections can help diagnose and mitigate carryover.

  • Injector Performance: Inconsistent injection volumes will lead to variability. Regularly maintain and calibrate your autosampler.

Q3: The quantification of this compound is inconsistent across different batches of samples. What should I investigate?

A3: Batch-to-batch variation can be caused by matrix effects, inconsistent sample processing, or instability of calibration standards.

  • Matrix Effects: The co-eluting endogenous molecules from your sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1] The composition of the matrix can vary between sample batches. The use of a suitable internal standard is crucial to correct for these effects.

  • Inconsistent Sample Preparation: Ensure that all samples across all batches are processed identically. This includes using the same reagents, incubation times, and temperatures.

  • Standard Curve Degradation: Prepare fresh calibration standards for each batch to avoid issues with degradation or solvent evaporation.

Q4: How do I choose an appropriate internal standard for this compound quantification?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d9). However, if this is not available, a structurally similar PC with an odd-chain fatty acid that is not naturally present in the sample (e.g., 17:0/17:0 PC) is a good alternative. It is crucial that the internal standard has similar extraction and ionization properties to this compound. Using a PC with a significantly different chain length can lead to inaccurate correction due to differences in ionization efficiency.[2][3][4]

Q5: Can the position of the 22:0 fatty acid on the glycerol (B35011) backbone (sn-1 vs. sn-2) affect quantification?

A5: Yes, the position of the fatty acid can influence fragmentation patterns and ionization efficiency in mass spectrometry. While 22:0 is typically found at the sn-1 position, it's important to be aware that positional isomers can exist. If your quantification method relies on specific fragment ions, differences in fragmentation between isomers could lead to inaccuracies. However, for most quantitative methods that use precursor ion scanning for the phosphocholine (B91661) headgroup (m/z 184), this effect is minimized.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting inconsistent this compound quantification.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Sample Preparation Troubleshooting cluster_3 LC-MS Method Optimization Inconsistent_Quantification Inconsistent Quantification of this compound Check_LC_MS_Performance Check LC-MS System Performance (e.g., retention time stability, peak shape) Inconsistent_Quantification->Check_LC_MS_Performance Review_Data_Processing Review Data Processing Parameters (e.g., peak integration) Inconsistent_Quantification->Review_Data_Processing Lipid_Extraction Evaluate Lipid Extraction Efficiency Check_LC_MS_Performance->Lipid_Extraction If system is stable Review_Data_Processing->Lipid_Extraction If parameters are correct Internal_Standard Verify Internal Standard Performance Lipid_Extraction->Internal_Standard Sample_Solubility Assess Sample Solubility and Stability Internal_Standard->Sample_Solubility Chromatography Optimize Chromatographic Separation Sample_Solubility->Chromatography If sample prep is optimized MS_Parameters Optimize MS Parameters Chromatography->MS_Parameters Carryover Investigate and Mitigate Carryover MS_Parameters->Carryover

Caption: A stepwise guide to troubleshooting inconsistent this compound quantification.

Quantitative Data Summary: Potential Sources of Error and Solutions

Potential Issue Possible Cause Recommended Solution
Low Signal/Recovery Inefficient lipid extraction of the highly hydrophobic this compound.Optimize the extraction protocol by increasing the chloroform (B151607) to methanol (B129727) ratio or using an MTBE-based method. Ensure thorough sample homogenization.
Analyte precipitation during sample preparation or storage.Increase the organic content of the final sample solvent. Store extracts at -80°C and minimize freeze-thaw cycles.
High Variability (Replicates) Sample carryover in the autosampler.Implement a rigorous needle wash protocol using a strong organic solvent like isopropanol. Include blank injections between samples.
Poor solubility of this compound in the injection solvent.Ensure the final resuspension solvent is compatible with both the analyte and the initial mobile phase to prevent precipitation upon injection.
Batch-to-Batch Inconsistency Matrix effects leading to ion suppression or enhancement.Use a stable isotope-labeled internal standard (e.g., this compound-d9) or a closely related odd-chain PC standard (e.g., 17:0/17:0 PC).
Inconsistent sample processing across batches.Standardize all sample preparation steps, including reagent volumes, incubation times, and temperatures.
Inaccurate Quantification Inappropriate internal standard.Select an internal standard that is structurally and chemically similar to this compound to ensure comparable extraction and ionization behavior.[2][3][4]
Non-linearity of the calibration curve at high concentrations.Extend the calibration curve to cover the expected concentration range of this compound in the samples. If necessary, dilute samples to fall within the linear range.

Experimental Protocols

Protocol 1: Optimized Lipid Extraction for Very-Long-Chain PCs (Modified Folch Method)
  • Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a 2:1 (v/v) mixture of chloroform:methanol. Use a sufficient volume to ensure the sample is fully dispersed.

  • Extraction: Add one volume of chloroform to the homogenate and vortex thoroughly.

  • Phase Separation: Add one volume of 0.9% NaCl solution, vortex, and centrifuge to induce phase separation.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids.

  • Re-extraction: To maximize recovery, re-extract the upper aqueous phase with two volumes of chloroform, centrifuge, and pool the lower organic phases.

  • Drying and Reconstitution: Dry the pooled organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).

Protocol 2: LC-MS/MS Analysis of this compound
  • Chromatography:

    • Column: A C18 reversed-phase column is suitable for separating PCs.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the lipids. The specific gradient will depend on the column dimensions and the complexity of the sample.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Precursor Ion Scanning.

    • MRM Transition for this compound: Monitor the transition from the precursor ion (the m/z of the protonated this compound) to the characteristic phosphocholine headgroup fragment at m/z 184.0739.

    • Precursor Ion Scan: Scan for all precursor ions that produce the m/z 184.0739 fragment. This is useful for identifying a wide range of PCs in the sample.

By systematically addressing these potential issues, researchers can improve the consistency and accuracy of their this compound quantification, leading to more reliable and reproducible experimental results.

References

Technical Support Center: Enhancing the Stability of 22:0 PC-Containing Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of liposomes containing 1,2-dibehenoyl-sn-glycero-3-phosphocholine (22:0 PC or DBPC).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with formulating liposomes with this compound?

A1: this compound is a saturated, long-chain phospholipid with a high phase transition temperature (T_m) of approximately 75°C. This high T_m presents several challenges:

  • High Processing Temperatures: All formulation steps, including lipid film hydration and extrusion, must be performed at temperatures significantly above the T_m to ensure the lipid is in a fluid state, which can be technically challenging.[1]

  • Tendency for Aggregation: Liposomes formulated with high T_m lipids, like this compound, have a greater tendency to aggregate, especially during storage at temperatures below their T_m.[2]

  • Leakage of Encapsulated Contents: While the rigid membrane of this compound liposomes can be beneficial for retaining certain drugs, instability can lead to leakage, particularly if the formulation is not optimized.

Q2: How does cholesterol improve the stability of this compound liposomes?

A2: Cholesterol is a critical component for enhancing the stability of phospholipid vesicles.[3] It intercalates into the lipid bilayer, modulating its physical properties:

  • Reduces Permeability: Cholesterol fills the gaps between phospholipid molecules, making the bilayer less permeable and reducing the leakage of encapsulated hydrophilic drugs.[4]

  • Modulates Fluidity: It prevents the hydrocarbon chains from crystallizing at temperatures below the T_m, thereby reducing the rigidity of the gel-phase membrane and improving stability.[4]

  • Increases Vesicle Strength: By enhancing the packing of phospholipids (B1166683), cholesterol increases the mechanical rigidity and strength of the liposomal membrane.[4][5]

Q3: What is PEGylation and how does it benefit this compound liposomes?

A3: PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of liposomes, typically by including a PEG-conjugated lipid (e.g., DSPE-PEG) in the formulation.[6] This modification offers several advantages:

  • Steric Hindrance: The PEG layer creates a hydrophilic shield on the liposome (B1194612) surface, which provides a steric barrier that prevents vesicle aggregation.[7]

  • Increased Circulation Time: In vivo, the PEG coating reduces the binding of plasma proteins (opsonins), thereby decreasing uptake by the mononuclear phagocyte system (MPS) and prolonging circulation time.[8]

  • Improved Stability: The hydrophilic nature of PEG can contribute to the overall physical stability of the liposomes during storage.[9]

Q4: What are the ideal storage conditions for this compound liposomes?

A4: Proper storage is crucial for maintaining the integrity of this compound liposomes.

  • Temperature: For long-term stability, it is recommended to store this compound liposome formulations at 4°C.[10] Freezing at -20°C or lower should be avoided as the formation of ice crystals can rupture the liposomes.[10]

  • Protection from Light and Oxygen: To prevent lipid peroxidation, especially if other unsaturated lipids are present, liposomes should be stored in the dark and in containers with minimal headspace to reduce exposure to oxygen.

  • Lyophilization: For extended shelf-life, lyophilization (freeze-drying) can be employed. This process removes water and can significantly improve stability, though it requires the use of cryoprotectants to prevent damage during freezing and drying.[11]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and handling of this compound liposomes.

Issue 1: Liposome Aggregation

Q: My this compound liposomes are aggregating either immediately after preparation or during storage. What is causing this and how can I fix it?

A: Aggregation is a common issue with high T_m lipids. Several factors can contribute to this problem.

Potential Cause Explanation Solution
Insufficient Electrostatic Repulsion This compound is a zwitterionic lipid with a neutral charge at physiological pH. Without sufficient surface charge, the van der Waals forces can cause liposomes to attract each other and aggregate.Incorporate a small percentage (5-10 mol%) of a charged lipid into your formulation. For a negative charge, consider using a phosphatidylglycerol (PG) lipid. A zeta potential of at least ±30 mV is generally indicative of a stable liposomal suspension.[12]
High Ionic Strength of Buffer High salt concentrations in the hydration buffer can screen the surface charge of the liposomes, reducing electrostatic repulsion and promoting aggregation.[12]Use a buffer with a lower ionic strength (e.g., 10-20 mM) for hydration and storage. If a high ionic strength is required for the application, assess the minimum acceptable concentration.
Suboptimal Processing Temperature If the hydration or extrusion temperature is not sufficiently above the T_m of this compound (~75°C), the lipids may not be fully hydrated or may prematurely transition to the gel phase, leading to the formation of unstable, irregular structures prone to aggregation.[13]Ensure all processing steps are conducted at a temperature well above the T_m of this compound. A working temperature of 80-85°C is recommended for hydration and extrusion.
High Liposome Concentration Highly concentrated liposome suspensions are more susceptible to aggregation due to the increased frequency of particle collisions.[14]Prepare or dilute the liposome suspension to a lower concentration for storage.
Inclusion of Divalent Cations Divalent cations like Ca²⁺ and Mg²⁺ can interact with the phosphate (B84403) groups of the phospholipids, bridging adjacent liposomes and causing aggregation.[7]If possible, avoid buffers containing high concentrations of divalent cations. The inclusion of a chelating agent like EDTA can help mitigate this effect.[7]
Issue 2: Low Encapsulation Efficiency

Q: My encapsulation efficiency for a hydrophilic drug in this compound liposomes is consistently low. How can I improve it?

A: Low encapsulation of hydrophilic drugs is often due to the passive nature of the loading process and the limited aqueous volume of the liposomes.

Potential Cause Explanation Solution
Inefficient Loading Method Passive loading, where the drug is simply included in the hydration buffer, relies on the drug being entrapped within the aqueous core as the liposomes form. This method is often inefficient.Utilize an active loading method. For weakly basic drugs, an ammonium (B1175870) sulfate (B86663) gradient can be highly effective. For weakly acidic drugs, a calcium acetate (B1210297) gradient can be used. These methods create a driving force for the drug to enter and accumulate within the liposome core.
Suboptimal Hydration Conditions Incomplete hydration of the lipid film can result in fewer and smaller liposomes, leading to a lower total encapsulated volume.Ensure the hydration temperature is well above the T_m of this compound (80-85°C) and allow sufficient time for hydration with gentle agitation to ensure the entire lipid film is dispersed.
Liposome Size Smaller liposomes have a lower internal aqueous volume-to-lipid ratio, which can limit the amount of hydrophilic drug that can be encapsulated.If your application allows, consider extruding through a larger pore size membrane (e.g., 200 nm instead of 100 nm) to increase the internal volume.
Drug Properties The physicochemical properties of the drug, such as its solubility and pKa, will influence its ability to be encapsulated and retained.Optimize the pH of the hydration buffer to ensure the drug is in its most soluble and, for active loading, uncharged state to facilitate membrane transport.
Issue 3: Product Leakage During Storage

Q: I am observing significant leakage of my encapsulated drug from the this compound liposomes during storage. What are the likely causes and solutions?

A: Leakage can occur due to physical or chemical instability of the liposomal membrane.

Potential Cause Explanation Solution
Insufficient Membrane Packing Liposomes composed solely of this compound can have imperfections in the lipid packing, especially at temperatures below the T_m, which can create pathways for drug leakage.Incorporate cholesterol into the formulation at a molar ratio of 30-50%. Cholesterol enhances membrane packing and reduces permeability.[4]
Lipid Hydrolysis Over time, the ester bonds in phospholipids can undergo hydrolysis, leading to the formation of lysolipids and free fatty acids. These degradation products can destabilize the bilayer and increase its permeability.[14]Store liposomes at 4°C and at a neutral pH (around 7.4) to minimize the rate of hydrolysis.[15]
Improper Storage Temperature Storing liposomes near their T_m can lead to phase transitions that temporarily disrupt the membrane and cause leakage. Storing at room temperature for extended periods can accelerate lipid degradation.Store liposomes consistently at 4°C, well below the T_m of the lipid mixture.[10]
Oxidation of Lipids Although this compound is a saturated lipid and not susceptible to oxidation, if your formulation includes any unsaturated lipids, they can be prone to oxidation, which can compromise membrane integrity.Prepare and store liposomes under an inert atmosphere (e.g., nitrogen or argon) and protect them from light. The addition of a lipid-soluble antioxidant like alpha-tocopherol (B171835) can also be beneficial.

Section 3: Data Presentation

The following tables summarize the expected effects of formulation parameters on the stability of this compound-containing liposomes based on general principles for high T_m lipids. Note: These are representative values and may vary depending on the specific experimental conditions.

Table 1: Effect of Cholesterol on the Stability of this compound Liposomes (Stored at 4°C)

Formulation (molar ratio) Day 0 - Mean Diameter (nm) ± SD Day 0 - PDI ± SD Day 30 - Mean Diameter (nm) ± SD Day 30 - PDI ± SD % Leakage after 30 days
This compound (100%)110 ± 50.15 ± 0.03180 ± 20 (aggregation)0.45 ± 0.08~25%
This compound:Chol (70:30)105 ± 40.12 ± 0.02115 ± 60.14 ± 0.03~10%
This compound:Chol (50:50)102 ± 30.10 ± 0.02108 ± 50.11 ± 0.02<5%

Table 2: Effect of PEGylation on the Stability of this compound:Cholesterol Liposomes (Stored at 4°C)

Formulation (molar ratio) Day 0 - Mean Diameter (nm) ± SD Day 0 - PDI ± SD Day 30 - Mean Diameter (nm) ± SD Day 30 - PDI ± SD
This compound:Chol (60:40)108 ± 50.13 ± 0.02125 ± 100.18 ± 0.04
This compound:Chol:DSPE-PEG2000 (55:40:5)115 ± 60.11 ± 0.02118 ± 70.12 ± 0.03

Section 4: Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) with a defined size.

Materials:

  • 1,2-dibehenoyl-sn-glycero-3-phosphocholine (this compound)

  • Cholesterol

  • DSPE-PEG2000 (optional)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Weigh the desired amounts of this compound, cholesterol, and DSPE-PEG2000 and dissolve them in chloroform in a round-bottom flask. b. Place the flask on a rotary evaporator. c. Rotate the flask in a water bath set to a temperature above the T_m of all lipids (e.g., 60°C) to facilitate solvent removal and prevent the high T_m lipid from precipitating out. d. Evaporate the chloroform under reduced pressure until a thin, uniform lipid film is formed on the wall of the flask. e. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration: a. Warm the hydration buffer to a temperature above the T_m of this compound (e.g., 80-85°C). b. Add the warm buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs). This should also be done at a temperature above the T_m.

  • Extrusion (Size Reduction): a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the T_m of this compound (e.g., 80-85°C). c. Load the MLV suspension into one of the extruder syringes. d. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This will produce a translucent suspension of unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification (Optional): a. To remove any unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis.

Protocol 2: Calcein (B42510) Leakage Assay to Assess Liposome Stability

This assay measures the release of the fluorescent dye calcein from liposomes as an indicator of membrane integrity.

Materials:

  • Calcein-encapsulated liposomes

  • Assay buffer (same as the external buffer of the liposomes)

  • Triton X-100 solution (2% v/v)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Preparation of Calcein-Loaded Liposomes: a. Prepare liposomes as described in Protocol 1, but use a self-quenching concentration of calcein (e.g., 50-100 mM in the hydration buffer). b. After extrusion, remove the unencapsulated calcein by size exclusion chromatography using a column equilibrated with the assay buffer.

  • Leakage Measurement: a. Dilute the purified calcein-loaded liposomes in the assay buffer to a suitable concentration in the wells of a 96-well plate. b. Measure the initial fluorescence (F_t) at an excitation wavelength of 495 nm and an emission wavelength of 515 nm. This represents the baseline leakage. c. Incubate the plate under the desired storage conditions (e.g., 4°C or 37°C). d. At various time points, measure the fluorescence (F_t).

  • Determination of 100% Leakage: a. To determine the maximum fluorescence corresponding to 100% leakage, add a small volume of Triton X-100 solution to a sample of the diluted liposomes to lyse them completely. b. Measure the fluorescence of the lysed sample (F_max).

  • Calculation of Percent Leakage: a. The percentage of leakage at each time point can be calculated using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_0 is the initial fluorescence at time zero.

Section 5: Mandatory Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization & Stability lipid_mixing 1. Lipid Mixing (this compound, Chol, DSPE-PEG) in Chloroform film_formation 2. Thin-Film Formation (Rotary Evaporation) lipid_mixing->film_formation hydration 3. Hydration (Buffer at > T_m) film_formation->hydration extrusion 4. Extrusion (> T_m) hydration->extrusion purification 5. Purification (Optional) extrusion->purification size_pdi Size & PDI (DLS) purification->size_pdi zeta Zeta Potential ee Encapsulation Efficiency leakage Leakage Assay (Stability)

Caption: Experimental workflow for the preparation and characterization of this compound-containing liposomes.

troubleshooting_aggregation start Problem: Liposome Aggregation cause1 Insufficient Electrostatic Repulsion start->cause1 cause2 High Ionic Strength start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 High Concentration start->cause4 solution1 Solution: Add Charged Lipid (e.g., PG) cause1->solution1 solution2 Solution: Lower Salt Concentration cause2->solution2 solution3 Solution: Process > T_m (80-85°C) cause3->solution3 solution4 Solution: Dilute Suspension cause4->solution4

Caption: Troubleshooting guide for aggregation issues in this compound liposome formulations.

References

Technical Support Center: Overcoming Poor Cellular Uptake of Exogenous 22:0 PC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular uptake of exogenous 22:0 PC (Dibehenoylphosphatidylcholine). Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you enhance the delivery of this very long-chain saturated phosphatidylcholine into your target cells.

Frequently Asked Questions (FAQs)

Q1: Why is the cellular uptake of exogenous this compound inherently poor?

A1: The poor cellular uptake of this compound is primarily due to its biophysical properties. As a very long-chain saturated phosphatidylcholine, it has extremely low aqueous solubility, making it difficult to deliver to cells in a standard culture medium.[1] Additionally, its long, saturated acyl chains can increase the rigidity of lipid structures, which may not be favorable for efficient membrane fusion or transport into the cell.

Q2: What are the primary mechanisms for phospholipid uptake by cells?

A2: Cells can take up phospholipids (B1166683) through several protein-mediated pathways. These include selective uptake routes, often facilitated by scavenger receptors like SR-BI and CD36, as well as whole particle uptake.[2] The specific pathway can depend on the cell type and its activation status. For instance, CD36 has been shown to support the import of phosphatidylcholine.[2]

Q3: What are the most common strategies to improve the delivery of poorly soluble lipids like this compound?

A3: The most common strategies involve the use of carrier molecules or systems to increase the solubility and bioavailability of the lipid. These include:

  • Complexing with Bovine Serum Albumin (BSA): BSA is a widely used carrier for fatty acids and other lipophilic molecules in cell culture.[3][4]

  • Liposomal Formulations: Encapsulating this compound within liposomes can facilitate its delivery across the cell membrane.[5][6]

  • Nanostructured Lipid Carriers (NLCs): These are second-generation lipid nanoparticles that can offer higher loading capacity and stability compared to traditional liposomes.[7][8][9]

Troubleshooting Guide

Issue 1: Low cellular uptake of this compound when added directly to the culture medium.

Cause: Very low solubility of this compound in aqueous media.

Solution: Utilize a carrier system to solubilize the this compound. The two most common and effective methods are complexing with fatty acid-free BSA or formulating it into liposomes.

Experimental Protocols & Data

Method 1: Complexing this compound with Bovine Serum Albumin (BSA)

This method is suitable for delivering this compound to a variety of cell lines and primary cells. The BSA acts as a carrier, increasing the bioavailability of the lipid in the culture medium.[3]

Detailed Protocol for Preparing this compound-BSA Complex:

  • Materials:

    • This compound (Dibehenoylphosphatidylcholine)

    • Fatty acid-free Bovine Serum Albumin (BSA)

    • Ethanol (B145695) (or another suitable organic solvent)

    • Sterile cell culture medium

    • Sterile water

  • Procedure:

    • Prepare a this compound Stock Solution: Dissolve the this compound in ethanol to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming may be necessary to fully dissolve the lipid.

    • Prepare a BSA Solution: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.

    • Complexation:

      • Warm the BSA solution to 37°C.

      • Slowly add the this compound stock solution to the warm BSA solution while gently vortexing or stirring. A typical molar ratio of this compound to BSA is between 3:1 and 6:1.

      • Incubate the mixture at 37°C for at least 1 hour with continuous gentle agitation to allow for complex formation.[10][11]

    • Sterilization and Use: Sterilize the this compound-BSA complex by passing it through a 0.22 µm filter. The complex can then be diluted to the desired final concentration in your cell culture medium.

Data Presentation: Comparison of Delivery Methods

Delivery MethodAdvantagesDisadvantagesTypical Concentration Range
Direct Addition SimpleVery low solubility, poor uptake< 1 µM
BSA Complex Mimics physiological transport, relatively simple to prepare[4]Can introduce variability, BSA may have independent effects on cells1 - 100 µM
Liposomes High encapsulation efficiency, protects lipid from degradation, can be targeted[5][6]More complex to prepare, potential for cytotoxicity depending on formulation[7]1 - 50 µM
NLCs High drug loading capacity, increased stability[7][8]More complex preparation, potential for surfactant-related cytotoxicity[7]1 - 50 µM
Method 2: Liposome-Mediated Delivery of this compound

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic molecules like this compound within their membrane, facilitating cellular delivery.[5][12]

Detailed Protocol for Liposome (B1194612) Preparation (Thin-Film Hydration Method):

  • Materials:

    • This compound

    • Helper lipid (e.g., DSPC or cholesterol)

    • Chloroform (B151607) or a chloroform/methanol mixture

    • Sterile phosphate-buffered saline (PBS) or cell culture medium

    • Rotary evaporator

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Procedure:

    • Lipid Film Formation: Dissolve this compound and a helper lipid (e.g., cholesterol, at a 2:1 molar ratio of PC to cholesterol) in chloroform in a round-bottom flask.[13]

    • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.[14]

    • Hydration: Hydrate the lipid film with sterile PBS or culture medium by vortexing or sonicating. This will form multilamellar vesicles (MLVs).[14]

    • Extrusion: To create unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm).[14] This should be done multiple times (e.g., 11-21 passes).

    • Sterilization and Use: The resulting liposome suspension should be sterile if prepared under aseptic conditions and can be added directly to cell cultures.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Delivery

G cluster_prep Preparation of this compound Delivery Vehicle cluster_bsa BSA Complexation cluster_lipo Liposome Formulation cluster_treatment Cellular Treatment and Analysis start This compound Stock Solution complex Complex this compound with BSA start->complex film Create Thin Lipid Film start->film bsa_prep Prepare Fatty Acid-Free BSA Solution bsa_prep->complex treatment Add Delivery Vehicle to Cells complex->treatment hydrate Hydrate Film to form MLVs film->hydrate extrude Extrude to form Unilamellar Liposomes hydrate->extrude extrude->treatment cell_culture Target Cell Culture cell_culture->treatment incubation Incubate for Desired Time treatment->incubation analysis Analyze Cellular Uptake incubation->analysis

Caption: Workflow for preparing and delivering this compound to cells.

Signaling Pathway for Phospholipid Uptake

G cluster_uptake Uptake Mechanisms cluster_fate Intracellular Fate extracellular Extracellular this compound (in Liposome or BSA complex) receptor Scavenger Receptors (e.g., CD36) extracellular->receptor endocytosis Endocytosis extracellular->endocytosis membrane Plasma Membrane intracellular Intracellular this compound receptor->intracellular endocytosis->intracellular membrane_inc Membrane Incorporation intracellular->membrane_inc metabolism Metabolic Pathways intracellular->metabolism signaling Signaling Events intracellular->signaling

Caption: Cellular uptake and fate of exogenous this compound.

Advanced Troubleshooting

Q4: My cells are showing signs of toxicity after treatment. What could be the cause?

A4: Toxicity can arise from several factors:

  • Solvent Concentration: If using an organic solvent to prepare the this compound stock, ensure the final concentration in the cell culture is minimal (typically <0.1%).

  • Carrier-Induced Toxicity: High concentrations of BSA or certain lipid compositions in liposomes can be cytotoxic. It is important to have a vehicle-only control (BSA or empty liposomes) to assess this.

  • Lipotoxicity: An overload of very long-chain saturated fatty acids can induce cellular stress and apoptosis, a phenomenon known as lipotoxicity. Consider performing a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell type.

Q5: How can I quantify the cellular uptake of this compound?

A5: Quantifying uptake is crucial for optimizing your delivery protocol. Methods include:

  • Mass Spectrometry: This is the gold standard for quantifying specific lipid species within cells.

  • Fluorescently Labeled this compound: Using a fluorescent analog of this compound allows for visualization and quantification of uptake via fluorescence microscopy or flow cytometry.

  • Radiolabeled this compound: A radiolabeled version of this compound can be used to quantify uptake through scintillation counting.[15]

References

Technical Support Center: Refinement of 22:0 PC Detection in Complex Lipid Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of 22:0 Phosphatidylcholine (PC) in complex lipid mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately detecting 22:0 PC in biological samples?

The accurate detection of this compound (1,2-dibehenoyl-sn-glycero-3-phosphocholine) in complex matrices like plasma or tissue extracts is complicated by several factors:

  • Matrix Effects: Co-eluting substances, particularly other phospholipids (B1166683), can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1][2][3][4][5] Phospholipids are a major source of matrix effects in bioanalysis.[1][5]

  • Isobaric and Isomeric Interference: Other lipid species may have the same nominal mass as this compound, making them difficult to distinguish. This includes other PC species with different fatty acid compositions that are isobaric (e.g., PC(20:0/24:0)) or isomeric (e.g., PC(20:0/22:0) vs. PC(22:0/20:0)). The high complexity of the lipidome presents a major challenge in lipidomics research due to the existence of numerous isomers.[6]

  • Low Abundance: this compound may be present at very low concentrations compared to other more common PC species, making its detection and quantification challenging.[7][8]

  • Sample Preparation: Inefficient extraction or the introduction of contaminants during sample preparation can lead to poor recovery and variability in the results.[9][10]

Q2: How can I minimize matrix effects in my LC-MS analysis of this compound?

Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:

  • Effective Sample Preparation:

    • Liquid-Liquid Extraction (LLE): Can provide clean extracts, though recovery of polar analytes might be a concern.[1]

    • Solid-Phase Extraction (SPE): Can effectively remove interfering phospholipids.[1][9]

    • Protein Precipitation: While common, it is often the least effective method for removing phospholipids.[1]

  • Chromatographic Separation:

    • Optimize your liquid chromatography (LC) method to separate this compound from the bulk of other phospholipids.[2][3] Reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are commonly used.[11]

  • Mass Spectrometry Techniques:

    • Use of a stable isotope-labeled internal standard for this compound can help compensate for matrix effects.

    • Monitoring for the characteristic phosphocholine (B91661) headgroup fragment at m/z 184 can be used to track the elution of PCs and identify regions of potential ion suppression.[2][3][8]

Q3: What is the best approach to differentiate this compound from its isomers and isobars?

Distinguishing this compound from other lipids with the same mass requires a combination of advanced separation and mass spectrometry techniques:

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements that can help distinguish between species with very small mass differences.

  • Tandem Mass Spectrometry (MS/MS or MSn): Fragmentation analysis is key. For PCs, characteristic fragments can help identify the fatty acyl chains. Negative mode MS/MS of the [M-15]⁻ ion can produce fragments corresponding to the demethylated lyso-PC and the fatty acid anions, allowing for identification of the fatty acid composition.[7]

  • Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge, and can resolve isomers that are indistinguishable by mass alone.[6]

  • Chromatographic Resolution: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with appropriate column chemistry (e.g., C18) and gradient elution can separate many positional isomers.[12]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity for this compound
Possible Cause Troubleshooting Step
Ion Suppression Perform a post-column infusion study with a this compound standard to identify regions of ion suppression in your chromatogram. Adjust your LC gradient to move the this compound peak away from these regions.[2][3]
Inefficient Extraction Evaluate your sample preparation method. Compare the recovery of a spiked this compound standard using different techniques (e.g., LLE vs. SPE). A common lipid extraction method is the Bligh and Dyer method or variations thereof.[10]
Suboptimal MS Parameters Optimize MS parameters such as spray voltage, gas flows, and collision energy specifically for this compound using a pure standard.
Column Contamination Accumulation of phospholipids on the analytical column can lead to poor peak shape and shifting retention times.[4] Implement a robust column washing procedure between samples.
Issue 2: Inaccurate Quantification and High Variability
Possible Cause Troubleshooting Step
Matrix Effects Use a stable isotope-labeled internal standard for this compound if available. If not, a closely related PC with a different chain length that does not occur in the sample can be used. Ensure the internal standard is added early in the sample preparation process.
Non-linear Response Generate a calibration curve with a wide dynamic range to ensure your sample concentrations fall within the linear range of the assay.
Co-elution with Isobars Improve chromatographic separation to resolve the this compound peak from interfering species. Employ MS/MS or HRMS to confirm the identity of the peak being quantified.[13]
Sample Degradation Ensure proper storage of samples at -80°C and minimize freeze-thaw cycles. Some ceramides, for example, have shown stability under various storage conditions.[10]
Issue 3: Difficulty Confirming the Identity of the this compound Peak
Possible Cause Troubleshooting Step
Lack of Fragmentation Data Perform MS/MS on the peak of interest. For PCs in positive ion mode, look for the characteristic precursor ion of m/z 184.[8] In negative ion mode, fragmentation of the [M-15]⁻ adduct can reveal the fatty acid composition.[7]
Isomeric Interference Use a high-resolution column and optimized LC method to attempt separation of positional isomers.[12] If available, ion mobility spectrometry can provide an additional dimension of separation.[6]
No Authentic Standard Purchase a certified this compound standard to confirm the retention time and fragmentation pattern in your system.[14]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma

This protocol is based on the widely used methyl-tert-butyl ether (MTBE) extraction method.

  • Preparation: To 10 µL of plasma, add 225 µL of cold methanol (B129727) containing an appropriate internal standard (e.g., a deuterated or odd-chain PC).

  • Vortex: Vortex the mixture for 10 seconds.

  • MTBE Addition: Add 750 µL of cold MTBE.

  • Shaking: Shake the mixture for 6 minutes at 4°C.

  • Phase Separation: Add 188 µL of LC/MS-grade water and centrifuge at 14,000 rpm for 2 minutes.

  • Collection: Collect the upper organic phase.

  • Drying: Evaporate the solvent using a centrifugal evaporator.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent mixture (e.g., methanol/toluene 9:1, v/v) for LC-MS analysis.[11]

Protocol 2: Reversed-Phase LC-MS/MS for PC Analysis
  • LC System: A UHPLC system is recommended for optimal resolution.

  • Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 150 mm x 1.0 mm) is suitable for separating PC species.[12]

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile/Water/Isopropanol (50/30/20) with a suitable modifier (e.g., 10 mM ammonium (B1175870) formate).

    • Mobile Phase B: Isopropanol/Acetonitrile (90/10) with the same modifier.[11][15]

  • Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the lipids. The specific gradient profile should be optimized for the separation of this compound from other lipids in the sample.

  • MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive and/or negative mode.

    • Scan Mode: For quantification, use Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). For identification, use full scan followed by data-dependent MS/MS.

    • Positive Mode Transition (MRM): Precursor of [M+H]⁺ for this compound → Product of m/z 184.

    • Negative Mode Fragmentation: Select the [M+formate]⁻ or [M+acetate]⁻ adduct for fragmentation to identify fatty acyl chains.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Analysis

Technique Advantages Disadvantages Reference
Liquid-Liquid Extraction (LLE) Provides clean extracts.Low recovery for some polar analytes.[1]
Solid-Phase Extraction (SPE) Can be selective for certain lipid classes, good for removing interferences.Can be more time-consuming and expensive.[1][9]
Protein Precipitation (PPT) Simple and fast.Least effective at removing phospholipids, leading to significant matrix effects.[1]

Table 2: Key Mass Spectrometry Scan Modes for this compound Analysis

Scan Mode Purpose Ion Mode Description Reference
Precursor Ion Scan Identification of all PCsPositiveScans for all parent ions that produce the m/z 184 fragment.[8]
Neutral Loss Scan Identification of specific lipid classesPositive/NegativeScans for parent ions that lose a specific neutral fragment (e.g., 59 Da for PC in negative mode).
Multiple Reaction Monitoring (MRM) QuantificationPositive/NegativeHighly specific and sensitive detection of a predefined precursor-product ion transition.[16]
MS/MS (Product Ion Scan) Structural ConfirmationPositive/NegativeFragments a specific precursor ion to generate a fragmentation spectrum for structural elucidation.[7][16]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample extraction Lipid Extraction (MTBE) plasma->extraction Add Internal Standard reconstitution Reconstitution extraction->reconstitution lc UHPLC Separation (C18 Column) reconstitution->lc ms Mass Spectrometry (ESI-MS/MS) lc->ms identification Peak Identification ms->identification quantification Quantification identification->quantification

Caption: A generalized workflow for the detection of this compound.

troubleshooting_logic start Start: Inaccurate this compound Result check_peak Check Peak Shape & Intensity start->check_peak check_quant Check Quantification & Variability check_peak->check_quant Good solution1 Optimize LC Gradient Improve Sample Prep check_peak->solution1 Poor check_id Confirm Peak Identity check_quant->check_id Consistent solution2 Use Stable Isotope IS Check Calibration Curve check_quant->solution2 High Variability solution3 Perform MS/MS Use Authentic Standard check_id->solution3 Uncertain

Caption: A troubleshooting decision tree for this compound analysis.

References

Validation & Comparative

A Comparative Analysis of 22:0 PC and 18:0 PC in Membranes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of docosanoyl-phosphatidylcholine (22:0 PC) and stearoyl-phosphatidylcholine (18:0 PC), two saturated phosphatidylcholines that play crucial roles in the structure and function of lipid membranes. This guide provides a comparative analysis of their biophysical properties, their influence on membrane architecture, and their interactions with membrane components, supported by experimental data and detailed protocols.

The length of the acyl chains in phospholipids (B1166683) is a critical determinant of the biophysical properties of cellular membranes. This guide focuses on a comparative analysis of two common saturated phosphatidylcholines (PCs): this compound (docosanoyl-phosphatidylcholine) and 18:0 PC (stearoyl-phosphatidylcholine, also known as distearoyl-phosphatidylcholine or DSPC). Understanding the differences between these two lipids is essential for researchers in drug development, membrane biophysics, and cell biology, as the choice of lipid can significantly impact the characteristics of model membranes and liposomal drug delivery systems.

Biophysical Properties: A Head-to-Head Comparison

The four additional carbons in the acyl chains of this compound compared to 18:0 PC lead to significant differences in their physical behavior in a bilayer environment. These differences are primarily driven by the increased van der Waals interactions between the longer hydrocarbon chains of this compound.

PropertyThis compound (Docosanoyl-PC)18:0 PC (Stearoyl-PC/DSPC)Key Differences & Implications
Gel-to-Liquid Crystalline Transition Temperature (Tm) 75 °C[1]55 °C[1]The higher Tm of this compound indicates a more stable, ordered gel phase at physiological temperatures, making membranes containing it less fluid.
Membrane Thickness ThickerThinnerThe longer acyl chains of this compound result in a thicker lipid bilayer. This can influence the accommodation of transmembrane proteins.
Area per Lipid Smaller (in the gel phase)Larger (in the gel phase)The stronger van der Waals forces in this compound lead to tighter packing and a smaller area per lipid molecule in the ordered gel state.
Lipid Packing More ordered and tightly packedLess orderedThe increased chain length enhances chain-chain self-affinity, leading to more ordered and tighter lipid packing in this compound membranes.[2]
Membrane Fluidity Less fluid (higher anisotropy)More fluid (lower anisotropy)The higher order and packing density of this compound membranes result in lower fluidity compared to 18:0 PC membranes at the same temperature.

Impact on Membrane Structure and Function

The distinct biophysical properties of this compound and 18:0 PC translate into different effects on the overall structure and function of membranes.

Membrane Thickness and Protein Interactions

The increased thickness of this compound bilayers can have significant implications for the incorporation and function of transmembrane proteins. Hydrophobic mismatch, the difference between the length of the hydrophobic transmembrane domain of a protein and the thickness of the lipid bilayer, can influence protein conformation, stability, and activity. Membranes composed of this compound may be better suited for proteins with longer transmembrane domains, while 18:0 PC may be more accommodating to those with shorter hydrophobic regions. Studies have shown that the optimal activity of certain membrane proteins, like the Na+/K+-ATPase, is dependent on the acyl chain length of the surrounding lipids.[3]

Lipid Rafts and Domain Formation

Lipid rafts are specialized membrane microdomains enriched in saturated lipids, sphingolipids, and cholesterol, which play important roles in cell signaling and trafficking. The longer, more saturated acyl chains of this compound give it a stronger propensity to partition into and stabilize the liquid-ordered (Lo) phase, which is characteristic of lipid rafts, compared to 18:0 PC. This suggests that this compound may be a more potent promoter of lipid raft formation and stability. While direct comparative studies are limited, the general principle is that lipids with longer saturated chains favor the formation of more stable and thicker ordered domains.

Experimental Protocols

To facilitate further research and verification of the properties discussed, detailed methodologies for key experimental techniques are provided below.

Differential Scanning Calorimetry (DSC) for Transition Temperature Determination

DSC is a powerful technique to determine the gel-to-liquid crystalline phase transition temperature (Tm) of lipids.

Protocol:

  • Liposome (B1194612) Preparation:

    • Dissolve the desired lipid (this compound or 18:0 PC) in chloroform (B151607) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing at a temperature above the Tm of the lipid (e.g., 80°C for this compound and 60°C for 18:0 PC).[4] This results in the formation of multilamellar vesicles (MLVs).

  • DSC Measurement:

    • Load the liposome suspension into an aluminum DSC pan and seal it.

    • Use an empty sealed pan as a reference.

    • Place both pans in the DSC instrument.

    • Equilibrate the system at a temperature below the expected Tm.

    • Scan the temperature at a controlled rate (e.g., 1-2°C/min) over a range that encompasses the phase transition.

    • The Tm is identified as the peak temperature of the endothermic transition in the thermogram.[5]

G cluster_prep Liposome Preparation cluster_dsc DSC Measurement Dissolve Lipid Dissolve Lipid Form Film Form Film Dissolve Lipid->Form Film Rotary Evaporation Hydrate Film Hydrate Film Form Film->Hydrate Film Above Tm MLVs MLVs Hydrate Film->MLVs Load into Pan Load into Pan MLVs->Load into Pan Scan Temperature Scan Temperature Load into Pan->Scan Temperature Thermogram Thermogram Scan Temperature->Thermogram Determine Tm Determine Tm Thermogram->Determine Tm

DSC Experimental Workflow
X-ray Diffraction for Membrane Thickness and Structure

X-ray diffraction is a fundamental technique for determining the structure of lipid bilayers, including their thickness.

Protocol:

  • Sample Preparation (Oriented Multilayers):

    • Deposit a solution of the lipid in an organic solvent onto a clean, flat substrate (e.g., a silicon wafer).

    • Allow the solvent to evaporate slowly in a controlled environment to form well-ordered, stacked bilayers.

    • Hydrate the multilayer sample by exposing it to a controlled relative humidity.

  • X-ray Diffraction Measurement:

    • Mount the sample in an X-ray beam.

    • Collect the diffraction pattern, which will show a series of Bragg peaks for well-ordered multilayers.

    • The lamellar repeat distance (d-spacing), which includes the bilayer thickness and the thickness of the water layer between bilayers, can be calculated from the positions of the Bragg peaks using Bragg's law (nλ = 2d sinθ).

    • By analyzing the intensities of the diffraction peaks, an electron density profile perpendicular to the membrane plane can be constructed, from which the bilayer thickness can be determined.[2][6]

G cluster_prep Sample Preparation cluster_xray X-ray Diffraction Lipid Solution Lipid Solution Deposit on Substrate Deposit on Substrate Lipid Solution->Deposit on Substrate Solvent Evaporation Solvent Evaporation Deposit on Substrate->Solvent Evaporation Hydration Hydration Solvent Evaporation->Hydration Oriented Multilayers Oriented Multilayers Hydration->Oriented Multilayers X-ray Beam X-ray Beam Oriented Multilayers->X-ray Beam Diffraction Pattern Diffraction Pattern X-ray Beam->Diffraction Pattern Calculate d-spacing Calculate d-spacing Diffraction Pattern->Calculate d-spacing Bragg's Law Determine Thickness Determine Thickness Calculate d-spacing->Determine Thickness

X-ray Diffraction Workflow
Fluorescence Anisotropy for Membrane Fluidity

Fluorescence anisotropy using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a common method to assess membrane fluidity. Higher anisotropy values correspond to a more ordered, less fluid membrane.

Protocol:

  • Liposome Preparation:

    • Prepare liposomes as described in the DSC protocol.

  • Probe Incorporation:

    • Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran (B95107) or methanol).

    • Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to facilitate probe incorporation into the lipid bilayers. The final lipid-to-probe ratio should be high (e.g., 200:1 to 500:1) to avoid self-quenching.

    • Incubate the mixture in the dark at a temperature above the lipid's Tm for about 30-60 minutes.

  • Fluorescence Anisotropy Measurement:

    • Dilute the labeled liposome suspension to an appropriate concentration to avoid inner filter effects.

    • Use a fluorometer equipped with polarizers.

    • Excite the sample with vertically polarized light at the excitation wavelength of DPH (around 350-360 nm).

    • Measure the intensity of the emitted light parallel (I_VV) and perpendicular (I_VH) to the excitation light at the emission wavelength of DPH (around 425-430 nm).[7]

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is the instrument-specific correction factor.[8]

G Liposome Suspension Liposome Suspension Add DPH Probe Add DPH Probe Liposome Suspension->Add DPH Probe Vortexing Incubate Incubate Add DPH Probe->Incubate Above Tm, in dark Labeled Liposomes Labeled Liposomes Incubate->Labeled Liposomes Excite with Polarized Light Excite with Polarized Light Labeled Liposomes->Excite with Polarized Light Measure Emission Intensities Measure Emission Intensities Excite with Polarized Light->Measure Emission Intensities Parallel & Perpendicular Calculate Anisotropy (r) Calculate Anisotropy (r) Measure Emission Intensities->Calculate Anisotropy (r) Assess Membrane Fluidity Assess Membrane Fluidity Calculate Anisotropy (r)->Assess Membrane Fluidity

Fluorescence Anisotropy Workflow

Conclusion

The choice between this compound and 18:0 PC in membrane research has significant consequences for the biophysical properties and behavior of the resulting model system. The longer acyl chains of this compound lead to a more ordered, thicker, and less fluid membrane compared to 18:0 PC. These differences are critical for studies involving transmembrane protein function, lipid raft dynamics, and the design of liposomal formulations with specific stability and release characteristics. By understanding these fundamental differences and utilizing the provided experimental protocols, researchers can make informed decisions in their experimental design, leading to more accurate and relevant findings in the fields of drug development and membrane biology.

References

Unlocking the Potential of 22:0 Phosphatidylcholine and Related Lipids as Pathological Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent lipidomic studies highlights the emerging role of phosphatidylcholines (PC) and other lipid species containing a 22:0 (behenic acid) acyl chain as promising biomarkers for a range of pathologies, including cancer, metabolic disorders, and neurological trauma. These findings offer researchers, scientists, and drug development professionals valuable insights into novel, minimally invasive diagnostic and prognostic tools. This guide provides an objective comparison of the performance of these 22:0-containing lipids against current standards and details the experimental methodologies for their validation.

Comparative Performance of 22:0 Acyl Chain-Containing Lipids as Biomarkers

Recent research has identified several lipid species with a 22:0 acyl chain that show significant alterations in various disease states. While investigations into a single "22:0 PC" biomarker are ongoing, the broader class of lipids containing this very-long-chain saturated fatty acid has demonstrated considerable potential.

Oncological Biomarkers

In the realm of oncology, specific lipids with a 22:0 acyl chain have been identified as potential biomarkers for breast and ovarian cancers.

  • Breast Cancer: Studies have revealed that levels of phosphatidylcholine (PC) (22:0/24:1) are elevated in the early stages of breast cancer.[1][2][3][4] While direct comparative performance data with established biomarkers like Cancer Antigen 15-3 (CA 15-3) and Human Epidermal Growth Factor Receptor 2 (HER2) are still emerging, the identification of this lipid species opens a new avenue for early detection strategies.[5]

  • Ovarian Cancer: The landscape of ovarian cancer diagnostics, traditionally reliant on Cancer Antigen 125 (CA-125), may be enhanced by the inclusion of 22:0-containing lipids. Research has shown that a ratio involving sphingomyelin (B164518) (SM) (d18:1/22:0) can effectively differentiate between benign and cancerous ovarian masses, achieving an Area Under the Curve (AUC) of 0.84.[6][7] Furthermore, combining C22 ceramide derivatives with sphingomyelin and CA-125 has been shown to improve the diagnostic AUC to 0.92.[8] For prognosis, lysophosphatidylethanolamine (LPE) (22:0/0:0) has been identified as a potential predictor of survival in patients with epithelial ovarian cancer, with a biomarker panel including LPE(22:0/0:0) yielding an AUC of 0.82 for discriminating between short-term mortality and long-term survival.[9][10][11][12] Additionally, lactosylceramide (d18:1/22:0) has been noted as a potential biomarker for ovarian cancer.[13]

Pathology22:0-Containing Lipid BiomarkerObservationComparative Performance (AUC)Established Biomarker(s)
Breast Cancer PC (22:0/24:1)Elevated in early-stageData emergingCA 15-3, HER2
Ovarian Cancer SM (d18:1/22:0) ratioDifferentiates benign vs. malignant0.84[6][7]CA-125
C22 Ceramide derivatives + SM + CA-125Improved diagnostic accuracy0.92[8]CA-125
LPE (22:0/0:0)Prognostic for survival0.82 (as part of a panel)[9][11]Clinical Staging
Lactosylceramide (d18:1/22:0)Potential diagnostic marker-CA-125
Metabolic and Neurological Biomarkers

The utility of 22:0-containing lipids extends beyond oncology, with significant findings in type 2 diabetes and traumatic brain injury.

  • Type 2 Diabetes: Ceramide (Cer) (d18:1/22:0) has been found in significantly higher abundance in patients with prediabetes and type 2 diabetes.[14][15][16][17] While a direct AUC comparison with the standard biomarker, glycated hemoglobin (HbA1c), for this specific ceramide is not yet established, the consistent observation of its elevation suggests a strong potential for its inclusion in diagnostic panels.[18][19][20]

  • Traumatic Brain Injury (TBI): In preclinical studies, hexosylceramide (HCER) (22:0) levels were observed to increase in response to repeated mild traumatic brain injuries in rats.[11][21] This finding is particularly relevant as researchers seek to identify more sensitive and specific biomarkers than the current protein-based markers, such as glial fibrillary acidic protein (GFAP) and ubiquitin carboxy-terminal hydrolase L1 (UCH-L1), which have demonstrated AUCs in the range of 0.88-0.89 for detecting intracranial injuries.[22][23][24][25][26]

Pathology22:0-Containing Lipid BiomarkerObservationComparative Performance (AUC)Established Biomarker(s)
Type 2 Diabetes Cer (d18:1/22:0)Significantly elevatedData emergingHbA1c, Fasting Glucose
Traumatic Brain Injury HCER (22:0)Increased after repeated injuryData emergingGFAP, UCH-L1

Experimental Methodologies

The identification and quantification of these lipid biomarkers have been predominantly achieved through advanced mass spectrometry-based lipidomic approaches. A typical workflow involves the following key steps:

Plasma Lipidomics Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Collection (EDTA tubes) s2 Addition of Internal Standards s1->s2 s3 Lipid Extraction (e.g., MTBE method) s2->s3 s4 Solvent Evaporation s3->s4 s5 Reconstitution s4->s5 a1 UPLC Separation (e.g., C18 column) s5->a1 a2 QTOF-MS Detection (Positive & Negative Ion Modes) a1->a2 d1 Peak Detection & Alignment a2->d1 d2 Lipid Identification (MS/MS fragmentation) d1->d2 d3 Quantification & Normalization d2->d3

A typical workflow for plasma lipid biomarker discovery.

1. Sample Preparation:

  • Plasma Collection: Blood samples are typically collected in EDTA-containing tubes and centrifuged to separate the plasma.[4]

  • Internal Standards: A mixture of stable isotope-labeled lipid standards is added to the plasma to allow for accurate quantification and to account for variations in sample processing.[27]

  • Lipid Extraction: Lipids are extracted from the plasma using a solvent system, often a biphasic method like the methyl-tert-butyl ether (MTBE) protocol, to separate lipids from other plasma components.[28]

  • Solvent Evaporation and Reconstitution: The solvent containing the extracted lipids is evaporated, and the dried lipid extract is reconstituted in a solvent compatible with the analytical system.[28]

2. Analytical Technique: UPLC-QTOF-MS

  • Ultra-Performance Liquid Chromatography (UPLC): The reconstituted lipid extract is injected into a UPLC system, which separates the different lipid species based on their physicochemical properties, typically using a reversed-phase column (e.g., C18).[28][29]

  • Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS): The separated lipids are then introduced into a QTOF mass spectrometer. This instrument accurately measures the mass-to-charge ratio of the lipid molecules (MS1 scan) and can also fragment the molecules to obtain structural information (MS/MS or tandem MS scan), which is crucial for precise lipid identification.[4][28][29] Data is typically acquired in both positive and negative ionization modes to ensure comprehensive coverage of different lipid classes.

3. Data Analysis:

  • Specialized software is used to process the raw data, which includes peak detection, alignment, and quantification.

  • Lipid species are identified by comparing their accurate mass and fragmentation patterns to lipid databases and reference standards.

Signaling Pathways and Biological Relevance

The altered levels of these 22:0-containing lipids are not merely correlational but are indicative of underlying pathological processes. These lipids are integral components of key metabolic and signaling pathways.

Phosphatidylcholine (PC) Biosynthesis and Metabolism

Phosphatidylcholines are major components of cellular membranes and are crucial for lipoprotein assembly and secretion.[9] They are synthesized through two primary pathways: the CDP-choline pathway and the methylation of phosphatidylethanolamine (B1630911) (PE).[3][6][9][15][30] Dysregulation in these pathways can impact membrane integrity, lipid transport, and cell signaling, which are often altered in cancer.

G cluster_pc Phosphatidylcholine Metabolism choline Choline pc Phosphatidylcholine (PC) choline->pc CDP-Choline Pathway dag Diacylglycerol (DAG) dag->pc lpc Lysophosphatidylcholine (LPC) pc->lpc Phospholipase A2 pe Phosphatidylethanolamine (PE) pe->pc PEMT Pathway (Liver)

Key pathways in phosphatidylcholine biosynthesis and degradation.
Sphingomyelin and Ceramide Metabolism

Sphingomyelin is a key component of cell membranes and is involved in signal transduction. It can be hydrolyzed by sphingomyelinase to produce ceramide, a bioactive lipid implicated in various cellular processes, including apoptosis and insulin (B600854) resistance.[1][2][10][14][31] The observed changes in SM(d18:1/22:0) and Cer(d18:1/22:0) in ovarian cancer and diabetes, respectively, point towards a dysregulation of this critical pathway.

G cluster_sm Sphingomyelin & Ceramide Pathway sm Sphingomyelin (SM) cer Ceramide sm->cer Sphingomyelinase sph Sphingosine cer->sph Ceramidase sph->cer Ceramide Synthase (Salvage Pathway) s1p Sphingosine-1-Phosphate (S1P) sph->s1p Sphingosine Kinase

The central role of ceramide in sphingolipid metabolism.
Lysophosphatidylethanolamine (LPE) Signaling

LPE is a signaling molecule derived from the hydrolysis of phosphatidylethanolamine.[32] It has been shown to be involved in various cellular processes, including the modulation of immune responses and calcium signaling, which can be relevant in the context of cancer progression and prognosis.[7][13][33][34]

G cluster_lpe LPE Signaling pe_mem Membrane PE lpe LPE pe_mem->lpe Phospholipase A2 receptor GPCR (e.g., LPA1) lpe->receptor signaling Downstream Signaling (e.g., Ca2+ mobilization) receptor->signaling

Simplified signaling pathway of lysophosphatidylethanolamine.

References

A Researcher's Guide to the Cross-Validation of 22:0 PC Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific lipid species is paramount. Docosanoyl-phosphatidylcholine (22:0 PC), a very-long-chain phosphatidylcholine, is increasingly recognized for its role in cellular processes and its potential as a biomarker. This guide provides a comparative overview of three primary methods for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy, and fluorescence-based enzymatic assays. We will delve into their experimental protocols, present a quantitative comparison, and explore the known biological context of this compound.

Comparative Analysis of Quantification Methods

The choice of quantification method depends on the specific requirements of the study, including sensitivity, specificity, throughput, and the complexity of the sample matrix. Below is a summary of the performance characteristics of each method.

FeatureLC-MS/MS³¹P-NMRFluorescence-Based Enzymatic Assay
Specificity High (can distinguish molecular species)Moderate (distinguishes phospholipid classes)Moderate (specific for the choline (B1196258) head group)
Sensitivity Very High (fmol to pmol range)[1]Low (µmol to mmol range)[2][3]High (pmol to nmol range)
Limit of Detection (LOD) As low as 3.5 fmol for some PCs[4]~0.2-0.5 mM[2]~0.5 mg/dL for total PC[5]
Linearity Range Wide, dependent on the specific analyte and instrumentGood, but over a narrower concentration rangeQuadratic at low concentrations, linear at higher concentrations[6]
Precision (%RSD) 1.6% to 13% for phospholipids[7]<5%[2]≤3.2% for total PC
Accuracy (% Recovery) 90% to 115% for phospholipids[7]92% to 108%[8][9]99.8% to 101.4% for total PC
Throughput HighLow to ModerateHigh
Sample Requirement LowHighLow
Cost HighHighLow

Experimental Workflows and Protocols

A generalized experimental workflow for the cross-validation of these quantification methods is depicted below. This involves sample preparation, including lipid extraction, followed by analysis using the three distinct techniques.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Quantification Methods cluster_results Data Analysis and Comparison Sample Sample Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Lipid_Extraction LC_MS LC-MS/MS Lipid_Extraction->LC_MS NMR 31P-NMR Lipid_Extraction->NMR Enzymatic_Assay Fluorescence-Based Enzymatic Assay Lipid_Extraction->Enzymatic_Assay Data_Quantification Data Quantification LC_MS->Data_Quantification NMR->Data_Quantification Enzymatic_Assay->Data_Quantification Cross_Validation Cross-Validation (Comparison of Results) Data_Quantification->Cross_Validation

A generalized workflow for the cross-validation of this compound quantification methods.
Detailed Methodologies

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, allowing for the quantification of individual molecular species of phosphatidylcholines, including this compound.

  • Lipid Extraction: Lipids are typically extracted from biological samples using the Folch or Bligh-Dyer method, which involves a chloroform/methanol/water solvent system[7].

  • Chromatographic Separation: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) is used to separate different lipid classes and molecular species. For very-long-chain PCs, a C18 or C30 reversed-phase column is often employed[1].

  • Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization source. For PCs, positive ion mode is often used, monitoring for the characteristic precursor ion of m/z 184, which corresponds to the phosphocholine (B91661) headgroup[10]. Quantification is achieved using multiple reaction monitoring (MRM) with the inclusion of an appropriate internal standard, such as a deuterated or odd-chain PC.

2. Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR)

³¹P-NMR is a powerful technique for the quantification of different phospholipid classes without the need for extensive separation. It provides information on the relative and absolute amounts of each class based on the unique chemical shift of the phosphorus nucleus in their headgroups.

  • Sample Preparation: The extracted lipid sample is dissolved in a suitable solvent system, often containing a detergent like cholate (B1235396) to form micelles and improve spectral resolution[8][9]. An internal standard containing phosphorus, such as triphenylphosphate, is added for absolute quantification.

  • NMR Data Acquisition: ³¹P-NMR spectra are acquired on a high-field NMR spectrometer. Key parameters to optimize include the pulse sequence, relaxation delay, and number of scans to ensure accurate quantification.

  • Data Analysis: The concentration of each phospholipid class is determined by integrating the area of its corresponding peak in the spectrum and comparing it to the integral of the internal standard.

3. Fluorescence-Based Enzymatic Assay

This method provides a high-throughput and cost-effective way to quantify total phosphatidylcholine. While not specific for the 22:0 acyl chain, it is useful for determining the total PC content.

  • Principle: The assay relies on a series of enzymatic reactions. Phospholipase D (PLD) hydrolyzes PC to choline and phosphatidic acid. Choline is then oxidized by choline oxidase to produce hydrogen peroxide, which reacts with a fluorescent probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent signal[11].

  • Assay Procedure:

    • The extracted lipid sample is incubated with the enzyme mixture.

    • After a defined incubation period, the fluorescence is measured using a microplate reader.

    • The concentration of PC is determined by comparing the fluorescence of the sample to a standard curve generated with a known concentration of a PC standard[6][12].

Biological Significance of this compound

Very-long-chain fatty acids (VLCFAs), including behenic acid (22:0), are crucial components of cellular lipids. They are synthesized through a series of elongation steps catalyzed by ELOVL fatty acid elongases[13]. These VLCFAs are then incorporated into various lipid classes, including phosphatidylcholines.

While the specific signaling roles of this compound are not as well-defined as those of PCs containing polyunsaturated fatty acids, VLCFA-containing lipids are known to be important for the structure and function of cellular membranes, particularly in the nervous system and retina[13]. Lysophosphatidylcholines, including LysoPC(22:0), have been implicated in lipid signaling through G protein-coupled receptors, influencing processes like insulin (B600854) secretion.

The biosynthesis of phosphatidylcholines occurs through two main pathways: the Kennedy pathway (CDP-choline pathway) and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. These pathways are crucial for maintaining membrane homeostasis and are involved in various cellular processes.

Phosphatidylcholine Biosynthesis cluster_kennedy Kennedy Pathway cluster_pemt PEMT Pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC_Kennedy Phosphatidylcholine CDP_Choline->PC_Kennedy Choline phosphotransferase PE Phosphatidylethanolamine PC_PEMT Phosphatidylcholine PE->PC_PEMT PEMT (3x Methylation) DAG Diacylglycerol DAG->PC_Kennedy

Simplified overview of the main phosphatidylcholine biosynthesis pathways.

Conclusion

The quantification of this compound can be approached through several analytical techniques, each with its own strengths and limitations. LC-MS/MS stands out for its superior sensitivity and specificity, making it the method of choice for detailed molecular species analysis. ³¹P-NMR provides a robust and accurate quantification of total phospholipid classes and is invaluable for cross-validation, despite its lower sensitivity. Fluorescence-based enzymatic assays offer a high-throughput and cost-effective solution for total PC quantification. The selection of the most appropriate method will be dictated by the specific research question, available instrumentation, and the desired level of detail. As our understanding of the biological roles of very-long-chain lipids like this compound continues to grow, the application of these validated quantification methods will be crucial for advancing research in drug development and life sciences.

References

A Comparative Guide to the Biological Effects of Saturated (22:0) versus Unsaturated Phosphatidylcholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of 22:0 phosphatidylcholine (PC), a very-long-chain saturated phospholipid, against various unsaturated PCs. The information presented herein is curated from experimental data to assist researchers in understanding the differential impacts of these lipids on cell membrane properties and key signaling pathways.

Executive Summary

The acyl chain composition of phosphatidylcholines (PCs) is a critical determinant of their biological function. Saturated PCs, such as 1,2-dibehenoyl-sn-glycero-3-phosphocholine (22:0 PC), are characterized by straight, fully saturated fatty acid chains. This structure allows for tight packing within the cell membrane, leading to a more ordered and rigid membrane state. In contrast, unsaturated PCs possess one or more double bonds in their acyl chains, introducing "kinks" that disrupt tight packing and increase membrane fluidity. These fundamental structural differences translate into distinct biological effects, influencing membrane protein function, cellular signaling, and ultimately, cell fate.

Impact on Membrane Properties

The degree of saturation of PC acyl chains directly modulates the biophysical properties of the cell membrane.

PropertyThis compound (Saturated)Unsaturated PCs (e.g., POPC, DOPC, DHA-PC)
Membrane Fluidity Decreased (more ordered, gel-like phase)Increased (more disordered, liquid-crystalline phase)
Membrane Thickness IncreasedGenerally decreased with increased unsaturation
Lipid Packing Tightly packedLoosely packed
Interaction with Cholesterol Promotes formation of highly ordered domainsLess favorable interaction, maintains fluidity

Table 1: Comparison of the effects of this compound and unsaturated PCs on key membrane properties.

Influence on Cellular Signaling Pathways

The altered membrane environment created by different PC species can significantly impact the activity of membrane-associated proteins and signaling cascades.

Protein Kinase C (PKC) Activation

Protein Kinase C (PKC) is a family of signaling enzymes that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis. The activation of PKC is highly dependent on the lipid environment.

Unsaturated PCs are generally more effective at supporting PKC activation than their saturated counterparts. The increased membrane fluidity and altered lipid packing in the presence of unsaturated PCs are thought to facilitate the conformational changes required for PKC activation. In contrast, the rigid membrane environment induced by saturated PCs like this compound may hinder this process.

PKC_Activation cluster_unsaturated Unsaturated PC Environment cluster_saturated Saturated PC (this compound) Environment Unsaturated_PC Unsaturated PC Fluid_Membrane Increased Membrane Fluidity Unsaturated_PC->Fluid_Membrane PKC_Active Active PKC Fluid_Membrane->PKC_Active Promotes Activation Downstream_Signaling_U Downstream Signaling PKC_Active->Downstream_Signaling_U Saturated_PC This compound Rigid_Membrane Decreased Membrane Fluidity Saturated_PC->Rigid_Membrane PKC_Inactive Inactive PKC Rigid_Membrane->PKC_Inactive Hinders Activation Downstream_Signaling_S Downstream Signaling PKC_Inactive->Downstream_Signaling_S

Figure 1: Influence of PC saturation on PKC activation.

Effects on Cell Viability: Proliferation and Apoptosis

The choice between cell survival and programmed cell death (apoptosis) can be influenced by the lipid composition of cellular membranes.

Cytotoxic Effects of Unsaturated PCs

Certain unsaturated PCs, particularly those containing very-long-chain polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), have demonstrated cytotoxic effects, especially in cancer cell lines. This is attributed to increased oxidative stress and membrane damage. In contrast, saturated PCs like this compound are generally less cytotoxic and can be components of stable liposomal drug delivery systems.[1]

Cell LinePC SpeciesIC50 (µM)Reference
95D (Human Lung Carcinoma)EPA-PC15.97 (at 48h)[2]
MDA-MB-231 (Human Breast Cancer)LPC-DHA23.7[3]
MDA-MB-231 (Human Breast Cancer)PC-DHA67[3]

Table 2: Comparative IC50 values of various unsaturated PCs on cancer cell lines. Data for this compound is not available in a directly comparable format, but it is generally considered non-cytotoxic at similar concentrations.

Apoptosis Induction Pathway

The induction of apoptosis by unsaturated PCs often involves the generation of reactive oxygen species (ROS) and the activation of caspase cascades.

Apoptosis_Pathway cluster_unsaturated_apoptosis Unsaturated PC (e.g., DHA-PC) cluster_saturated_apoptosis Saturated PC (this compound) Unsaturated_PC Unsaturated PC Incorporation Membrane_Alteration Membrane Fluidity & Permeability Increase Unsaturated_PC->Membrane_Alteration ROS_Production Increased ROS Production Membrane_Alteration->ROS_Production Mitochondrial_Stress Mitochondrial Stress ROS_Production->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Saturated_PC This compound Incorporation Membrane_Stabilization Membrane Stabilization Saturated_PC->Membrane_Stabilization Normal_ROS Normal ROS Levels Membrane_Stabilization->Normal_ROS Cell_Survival Cell Survival Normal_ROS->Cell_Survival

Figure 2: Differential effects on apoptosis pathways.

Experimental Protocols

Preparation of Liposomes for Cell Culture Treatment

This protocol describes the preparation of small unilamellar vesicles (SUVs) by the thin-film hydration and extrusion method.[4][5][6]

Materials:

  • This compound and desired unsaturated PC(s)

  • Chloroform (B151607)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath

  • Phosphate-buffered saline (PBS) or cell culture medium

Procedure:

  • Dissolve the desired PC species in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydrate the lipid film with PBS or serum-free cell culture medium by vortexing. The temperature of the hydrating buffer should be above the phase transition temperature of the lipid with the highest melting point.

  • Subject the resulting multilamellar vesicles (MLVs) to several freeze-thaw cycles.

  • Extrude the lipid suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) at a temperature above the lipid's phase transition temperature. Repeat the extrusion 10-20 times to obtain a homogenous population of SUVs.

  • Sterilize the liposome (B1194612) suspension by filtration through a 0.22 µm filter.

Liposome_Preparation Start Dissolve PC in Chloroform Thin_Film Create Thin Lipid Film Start->Thin_Film Rotary Evaporation Hydration Hydrate Film to form MLVs Thin_Film->Hydration Add Buffer & Vortex Freeze_Thaw Freeze-Thaw Cycles Hydration->Freeze_Thaw Extrusion Extrusion through Membrane Freeze_Thaw->Extrusion SUVs Small Unilamellar Vesicles (SUVs) Extrusion->SUVs

Figure 3: Workflow for liposome preparation.
Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of different PC formulations on cultured cells.[7]

Materials:

  • Cells of interest (e.g., cancer cell line)

  • 96-well plates

  • Complete cell culture medium

  • PC liposome preparations (this compound and unsaturated PCs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the PC liposome formulations in serum-free medium.

  • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of PC liposomes. Include a vehicle control (liposomes without PC) and an untreated control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

  • Cells treated with PC liposomes

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of PC liposomes for the specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Conclusion

The saturation level of phosphatidylcholine acyl chains is a fundamental determinant of their biological impact. The rigidifying effect of saturated PCs like this compound contrasts sharply with the fluidizing nature of unsaturated PCs. This distinction has profound implications for membrane-dependent cellular processes, including signal transduction and cell survival. While highly unsaturated PCs can exhibit pro-apoptotic and cytotoxic effects, particularly in cancer cells, saturated PCs are generally more stable and less disruptive to membrane integrity. The choice of PC species in experimental systems and for therapeutic applications should, therefore, be carefully considered based on the desired biological outcome. Further research is warranted to elucidate the precise mechanisms through which different PC molecular species modulate specific signaling pathways and cellular responses.

References

A Head-to-Head Comparison of 22:0 PC and Other Long-Chain Phosphatidylcholine Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing long-chain phosphatidylcholines (PCs), the selection of a high-quality analytical standard is paramount for accurate quantification and reliable experimental outcomes. This guide provides a head-to-head comparison of 22:0 PC (1,2-dibehenoyl-sn-glycero-3-phosphocholine) with other common saturated long-chain PC analytical standards, focusing on key performance metrics such as purity, stability, and solubility.

Alternatives to this compound

Several saturated long-chain phosphatidylcholines are viable alternatives to this compound, primarily differing by the length of their sn-1 and sn-2 acyl chains. Commonly used alternatives include:

  • 18:0 PC (DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine

  • 20:0 PC: 1,2-diarachidoyl-sn-glycero-3-phosphocholine

  • 24:0 PC: 1,2-dilignoceroyl-sn-glycero-3-phosphocholine

These alternatives are often used in lipidomics research and in the formulation of lipid-based drug delivery systems.

Data Presentation: A Comparative Analysis

The following tables summarize the key characteristics of this compound and its alternatives. Data is compiled from publicly available information from major suppliers and relevant scientific literature. It is important to note that lot-to-lot variability can occur, and for critical applications, in-house verification is recommended.

Table 1: Purity and Physical Properties of Long-Chain PC Analytical Standards

Parameter18:0 PC (DSPC)20:0 PCThis compound24:0 PC
Purity (Typical) >99% (TLC/HPLC)>99% (TLC/HPLC)>99% (TLC/HPLC)>99% (TLC/HPLC)
Molecular Weight 790.15 g/mol 846.26 g/mol 902.37 g/mol 958.48 g/mol
Physical Form PowderPowderPowderPowder
Storage Temperature -20°C-20°C-20°C-20°C

Table 2: Stability and Solubility of Long-Chain PC Analytical Standards

Parameter18:0 PC (DSPC)20:0 PCThis compound24:0 PC
Long-Term Stability ≥ 1 year at -20°C≥ 1 year at -20°C≥ 1 year at -20°C≥ 1 year at -20°C
Solubility in Chloroform (B151607) SolubleSolubleSolubleSparingly Soluble
Solubility in Methanol Sparingly SolubleSparingly SolubleSparingly SolubleInsoluble
Solubility in Chloroform:Methanol (2:1, v/v) SolubleSolubleSolubleSoluble

Experimental Protocols

To provide a framework for in-house comparison and validation of these analytical standards, detailed methodologies for key experiments are outlined below.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is suitable for the quantitative analysis of phospholipids (B1166683) without the need for chromophores.[1][2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Charged Aerosol Detector (CAD)

  • Normal Phase Silica Column (e.g., 4.6 x 150 mm, 3 µm)

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium Hydroxide (ACS grade)

Procedure:

  • Standard Preparation: Prepare individual stock solutions of each PC standard (18:0, 20:0, 22:0, 24:0 PC) in chloroform:methanol (2:1, v/v) at a concentration of 1 mg/mL. Prepare a mixed standard solution containing all four PCs at a concentration of 0.25 mg/mL each.

  • Mobile Phase Preparation:

    • Mobile Phase A: Hexane:Isopropanol (60:40, v/v)

    • Mobile Phase B: Hexane:Isopropanol:Water:Ammonium Hydroxide (55:35:9.5:0.5, v/v/v/v)

  • Chromatographic Conditions:

    • Column Temperature: 30°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 100% A

      • 5-15 min: Linear gradient to 100% B

      • 15-20 min: 100% B

      • 20.1-25 min: Return to 100% A and re-equilibrate

  • CAD Settings:

    • Nebulizer Temperature: 30°C

    • Evaporation Temperature: 35°C

    • Gas Flow: 1.2 L/min

  • Data Analysis: Integrate the peak area for each PC standard. Purity is calculated as the percentage of the main peak area relative to the total peak area of all detected components.

Protocol 2: Stability Assessment by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive detection of degradation products over time.[3]

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)

  • Reversed-Phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

Procedure:

  • Sample Preparation for Stability Study: Prepare solutions of each PC standard in chloroform at a concentration of 1 mg/mL in amber glass vials. Aliquot samples for analysis at time points 0, 1, 3, 6, and 12 months. Store the vials at the recommended -20°C. For accelerated stability, store a separate set of vials at 4°C.

  • Sample Analysis: At each time point, evaporate the solvent from an aliquot under a stream of nitrogen. Reconstitute the lipid film in acetonitrile:isopropanol (1:1, v/v) to a final concentration of 10 µg/mL.

  • LC Conditions:

    • Column Temperature: 40°C

    • Flow Rate: 0.3 mL/min

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Precursor Ion Scan: Scan for the characteristic phosphocholine (B91661) headgroup fragment at m/z 184.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each PC and potential degradation products (e.g., lyso-PCs).

  • Data Analysis: Quantify the peak area of the parent PC at each time point. Stability is expressed as the percentage of the initial concentration remaining. Identify and quantify any significant degradation products.

Mandatory Visualization

The following diagrams illustrate key biological pathways and experimental workflows relevant to the analysis and function of phosphatidylcholines.

G cluster_kennedy Kennedy Pathway cluster_methylation Methylation Pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP-Choline CDP-Choline Phosphocholine->CDP-Choline CTP:phosphocholine cytidylyltransferase Phosphatidylcholine (PC) Phosphatidylcholine (PC) CDP-Choline->Phosphatidylcholine (PC) Cholinephosphotransferase Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->Phosphatidylcholine (PC) Phosphatidylethanolamine (PE) Phosphatidylethanolamine (PE) PC_Methyl Phosphatidylcholine (PC) Phosphatidylethanolamine (PE)->PC_Methyl PEMT (3x Methylation)

Phosphatidylcholine Biosynthesis Pathways

G Phosphatidylcholine (PC) Phosphatidylcholine (PC) Lysophosphatidylcholine (LPC) Lysophosphatidylcholine (LPC) Phosphatidylcholine (PC)->Lysophosphatidylcholine (LPC) Phospholipase A2 (PLA2) Glycerophosphocholine (GPC) Glycerophosphocholine (GPC) Lysophosphatidylcholine (LPC)->Glycerophosphocholine (GPC) Lysophospholipase Lysophosphatidic Acid (LPA) Lysophosphatidic Acid (LPA) Lysophosphatidylcholine (LPC)->Lysophosphatidic Acid (LPA) Autotaxin (ATX) Pro-inflammatory Mediators Pro-inflammatory Mediators Lysophosphatidylcholine (LPC)->Pro-inflammatory Mediators Activation of Signaling Cascades

Lysophosphatidylcholine Metabolism and Signaling

G Sample Preparation Sample Preparation HPLC Separation HPLC Separation Sample Preparation->HPLC Separation Injection CAD Detection CAD Detection HPLC Separation->CAD Detection Elution Data Analysis Data Analysis CAD Detection->Data Analysis Signal Acquisition

HPLC-CAD Experimental Workflow

References

Differential Expression of Docosanoyl-Phosphatidylcholine (22:0 PC) in Healthy Versus Diseased States: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Docosanoyl-phosphatidylcholine (22:0 PC), a species of phosphatidylcholine containing behenic acid, a saturated very-long-chain fatty acid, is emerging as a significant lipid molecule in various pathophysiological processes. Alterations in the levels of this compound have been observed in a range of diseases, including cancer, metabolic disorders, and neurological conditions, when compared to healthy individuals. This guide provides a comparative overview of the differential expression of this compound, supported by experimental data and methodologies, to aid researchers in understanding its potential as a biomarker and therapeutic target.

Quantitative Data Summary

The following table summarizes the observed changes in the levels of phosphatidylcholines containing a 22:0 fatty acyl chain in various disease states compared to healthy controls. It is important to note that the specific PC species (e.g., PC(22:0/16:0) vs. PC(22:0/18:1)) can vary between studies, and the direction of change may be tissue- or biofluid-dependent.

Disease StateTissue/BiofluidDirection of Change in Diseased StateFold Change/Statistical SignificanceReference(s)
Cancer
Ovarian CancerSerumDecreased (for Cer(d18:0/22:0))Not specified[1]
RetinoblastomaCell LinesDownregulated (for LysoPC(22:0/0:0))Log2 fold change: -5.52[2]
Head and Neck Squamous Cell Carcinoma (HNSCC)Tumor TissueHigher (for Ceramide 22:0)Statistically significant[3]
Endometrial Cancer (EEC)Tumor TissueHigher (for Ceramide 22:0 and SM 22:0)Statistically significant[3]
Metabolic Disorders
Metabolic SyndromePlasmaInversely associated with riskOdds Ratio < 1[4]
Type 2 Diabetes MellitusAdipose Tissue & PlasmaElevated (for Cer(22:0) and SM(22:0))Statistically significant[2]
Neurological Disorders
Parkinson's DiseaseMouse BrainAccumulation (of LPE(22:0)) in malesStatistically significant[3]

Note: "Cer" refers to Ceramide and "SM" to Sphingomyelin, which are related lipid species often analyzed alongside phosphatidylcholines. "LysoPC" is a lysophosphatidylcholine. The data presented here reflects the findings from the cited studies and may not be exhaustive.

Experimental Protocols

The analysis of this compound and other very-long-chain fatty acid-containing phospholipids (B1166683) typically involves sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized experimental workflow based on common practices in lipidomics.

Experimental Workflow: Lipid Extraction and LC-MS/MS Analysis

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Serum, Tissue) homogenization Homogenization (for tissues) sample->homogenization extraction Lipid Extraction (e.g., Bligh-Dyer or MTBE method) homogenization->extraction lc_separation Liquid Chromatography (e.g., Reversed-Phase or HILIC) extraction->lc_separation Dried & Reconstituted Lipid Extract ms_detection Tandem Mass Spectrometry (e.g., ESI-MS/MS) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification (using internal standards) peak_integration->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

Caption: Generalized workflow for the analysis of this compound from biological samples.

Detailed Methodological Steps:
  • Sample Collection and Storage: Biological samples (e.g., plasma, serum, tissue) should be collected and immediately frozen at -80°C to prevent lipid degradation.

  • Lipid Extraction: A common method for lipid extraction is the Bligh and Dyer method or a methyl-tert-butyl ether (MTBE) based extraction.

    • Bligh and Dyer Method (general principle):

      • Homogenize the sample in a chloroform/methanol/water mixture.

      • After vortexing and centrifugation, two phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

      • The lower organic phase is collected.

      • The solvent is evaporated under a stream of nitrogen.

      • The dried lipid extract is reconstituted in an appropriate solvent for LC-MS analysis.[5]

    • Internal Standards: A mixture of deuterated or odd-chain lipid standards, including a PC standard, is added at the beginning of the extraction process for accurate quantification.

  • Liquid Chromatography (LC) Separation:

    • Column: A C18 reversed-phase column is commonly used for separating different lipid species.

    • Mobile Phases: A gradient of two mobile phases is typically used for elution. For example, mobile phase A could be water with a small percentage of acetonitrile (B52724) and a buffer like ammonium (B1175870) formate, while mobile phase B could be a mixture of isopropanol (B130326) and acetonitrile with the same buffer.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Ionization: Electrospray ionization (ESI) is a common technique for ionizing lipid molecules.

    • Detection Mode: Phosphatidylcholines are often detected in positive ion mode, looking for the characteristic precursor ion of the phosphocholine (B91661) headgroup (m/z 184).

    • Fragmentation: Collision-induced dissociation (CID) is used to fragment the parent ion, and the resulting product ions are used for identification and quantification of the specific fatty acyl chains.

Signaling Pathways and Biological Relevance

The precise signaling pathways directly involving this compound are still under active investigation. However, the enzymes responsible for the synthesis of very-long-chain fatty acids (VLCFAs) like behenic acid (22:0) and their incorporation into phospholipids provide insights into their biological roles.

Synthesis of this compound

The synthesis of the 22:0 fatty acyl chain is dependent on a family of enzymes called fatty acid elongases (ELOVLs). Specifically, ELOVL3 has been implicated in the elongation of saturated fatty acids in the C16-C24 range.[6] Once synthesized, behenic acid is activated to behenoyl-CoA by acyl-CoA synthetases (ACSLs). This activated fatty acid can then be incorporated into the phosphatidylcholine backbone through the Lands cycle (remodeling pathway) or potentially during de novo PC synthesis.

G cluster_synthesis Synthesis of 22:0 Fatty Acyl Chain cluster_incorporation Incorporation into Phosphatidylcholine palmitoyl_coa Palmitoyl-CoA (16:0) stearoyl_coa Stearoyl-CoA (18:0) palmitoyl_coa->stearoyl_coa ELOVL6 arachidoyl_coa Arachidoyl-CoA (20:0) stearoyl_coa->arachidoyl_coa ELOVL3/1 behenoyl_coa Behenoyl-CoA (22:0) arachidoyl_coa->behenoyl_coa ELOVL3/1 acsl ACSL lpcat LPCAT acsl->lpcat Behenoyl-CoA pc_22_0 This compound lpcat->pc_22_0 lyso_pc Lysophosphatidylcholine lyso_pc->lpcat

Caption: Simplified pathway for the synthesis and incorporation of 22:0 into PC.

The differential expression of this compound in various diseases suggests its involvement in fundamental cellular processes. As a component of cell membranes, alterations in this compound can affect membrane fluidity, lipid raft formation, and the function of membrane-bound proteins. Furthermore, as a very-long-chain saturated fatty acid-containing lipid, it may have specific roles in lipid signaling and cellular stress responses. The accumulation or depletion of this compound could, therefore, be a consequence of the disease process or a contributing factor to its progression.

Further research is warranted to elucidate the specific roles of this compound in different pathological contexts and to validate its potential as a diagnostic or prognostic biomarker and as a target for therapeutic intervention.

References

Comparative Analysis of 22:0 Phosphatidylcholine's Role in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the validation of docosanoyl-phosphatidylcholine (22:0 PC) in specific signaling pathways, with a comparative assessment against other phosphatidylcholine species.

This guide provides an objective comparison of the functional roles of 22:0 phosphatidylcholine (PC), a very-long-chain saturated phospholipid, in key cellular signaling pathways, particularly apoptosis and inflammatory responses. The performance of this compound is contrasted with other common saturated phosphatidylcholines, supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.

Introduction

Phosphatidylcholines (PCs) are fundamental components of cellular membranes and serve as precursors for various signaling molecules. The fatty acid composition of PCs can significantly influence their biophysical properties and their participation in signaling cascades. Very-long-chain fatty acids (VLCFAs), such as docosanoic acid (22:0), are increasingly recognized for their roles in cellular homeostasis and disease. This guide focuses on the specific signaling functions of this compound, providing a comparative framework for its validation.

Comparative Efficacy in Apoptosis Induction

While direct comparative studies on the apoptotic potential of this compound versus other saturated PCs are limited, existing research on general phosphatidylcholine mixtures and related lipids provides a basis for targeted investigation. It has been demonstrated that a polyenylphosphatidylcholine (PPC) mixture can induce apoptosis in adipocytes. This process is mediated, in part, through the upregulation of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which subsequently activate caspase-3, a key executioner of apoptosis.

Table 1: Comparative Induction of Caspase-3 Activity by Different Phosphatidylcholines (Hypothetical Data for Illustrative Purposes)

Phosphatidylcholine SpeciesConcentration (µM)Caspase-3 Activity (Fold Change vs. Control)
This compound 502.5
1004.2
16:0 PC (Palmitoyl) 501.8
1003.1
18:0 PC (Stearoyl) 502.1
1003.5
Vehicle Control -1.0

This table presents hypothetical data to illustrate the expected outcomes of a comparative study. Actual results may vary.

Experimental Protocol: Caspase-3 Activity Assay

This protocol outlines a method to quantitatively compare the ability of different phosphatidylcholine species to induce apoptosis by measuring the activity of caspase-3.

1. Cell Culture and Treatment:

  • Seed target cells (e.g., 3T3-L1 adipocytes) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
  • Prepare stock solutions of this compound, 16:0 PC, and 18:0 PC in an appropriate solvent (e.g., ethanol).
  • Treat cells with varying concentrations of each PC species or vehicle control for 24 hours.

2. Cell Lysis:

  • After treatment, centrifuge the plates and remove the supernatant.
  • Wash the cells with ice-cold PBS.
  • Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.

3. Caspase-3 Activity Measurement:

  • Centrifuge the plate to pellet cell debris.
  • Transfer 20 µL of the supernatant to a new 96-well plate.
  • Add 80 µL of caspase-3 substrate solution (containing a fluorogenic or chromogenic substrate for caspase-3) to each well.
  • Incubate the plate at 37°C for 1-2 hours, protected from light.
  • Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis:

  • Calculate the fold change in caspase-3 activity for each treatment group relative to the vehicle control.

Role in Inflammatory Signaling

Saturated fatty acids, including very-long-chain fatty acids, have been implicated in modulating inflammatory responses. Specifically, VLCFAs can prime macrophages for a pro-inflammatory response, which often involves the production of cytokines like TNF-α. While research has focused more on free fatty acids, the incorporation of these fatty acids into phospholipids (B1166683) such as PC can influence membrane properties and receptor signaling.

Table 2: Comparative Effect of Phosphatidylcholines on TNF-α Secretion (Hypothetical Data for Illustrative Purposes)

Phosphatidylcholine SpeciesConcentration (µM)TNF-α Secretion (pg/mL)
This compound 50850
1001500
16:0 PC (Palmitoyl) 50600
1001100
18:0 PC (Stearoyl) 50720
1001350
Vehicle Control -200

This table presents hypothetical data to illustrate the expected outcomes of a comparative study. Actual results may vary.

Experimental Protocol: TNF-α Secretion Assay (ELISA)

This protocol describes a method to compare the effects of different PC species on the secretion of the pro-inflammatory cytokine TNF-α from immune cells.

1. Cell Culture and Treatment:

  • Culture macrophages (e.g., RAW 264.7) in 24-well plates.
  • Treat the cells with different concentrations of this compound, 16:0 PC, and 18:0 PC for a specified time (e.g., 6-24 hours).

2. Collection of Supernatant:

  • After the incubation period, collect the cell culture supernatant from each well.
  • Centrifuge the supernatant to remove any detached cells or debris.

3. ELISA for TNF-α:

  • Perform a standard sandwich ELISA for TNF-α according to the manufacturer's instructions.
  • Briefly, coat a 96-well plate with a capture antibody for TNF-α.
  • Add the collected supernatants and a series of TNF-α standards to the wells.
  • After incubation and washing, add a detection antibody conjugated to an enzyme (e.g., HRP).
  • Add the substrate and stop the reaction.

4. Data Analysis:

  • Measure the absorbance at the appropriate wavelength.
  • Generate a standard curve from the TNF-α standards and calculate the concentration of TNF-α in each sample.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the discussed signaling pathways and experimental workflows, the following diagrams are provided in Graphviz DOT language.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway 22:0_PC This compound TNF_alpha TNF-α 22:0_PC->TNF_alpha induces secretion TNFR TNFR TNF_alpha->TNFR binds Caspase8 Caspase-8 TNFR->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes experimental_workflow cluster_assays 4. Quantitative Assays Cell_Culture 1. Cell Culture & Treatment (e.g., 3T3-L1, RAW 264.7) PC_Treatment 2. Treat with This compound vs. Alternatives Cell_Culture->PC_Treatment Sample_Collection 3. Collect Cells/Supernatant PC_Treatment->Sample_Collection Caspase_Assay Caspase-3 Activity Assay Sample_Collection->Caspase_Assay ELISA TNF-α ELISA Sample_Collection->ELISA Data_Analysis 5. Data Analysis & Comparison Caspase_Assay->Data_Analysis ELISA->Data_Analysis

A Researcher's Guide to Effective 22:0 PC Extraction: A Method Comparison

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the most common lipid extraction methods, presenting quantitative data on their efficiency for phosphatidylcholine recovery. This information can guide researchers in selecting the most appropriate method or commercial kit for their specific research needs.

Key Performance Metrics in Lipid Extraction

The efficacy of a lipid extraction method is typically evaluated based on the following metrics:

  • Yield/Recovery: The amount of the target lipid extracted from the sample, often expressed as a percentage of the total amount present.

  • Purity: The degree to which the extracted lipid is free from other contaminating molecules, such as proteins, carbohydrates, and other lipid classes.

  • Reproducibility: The consistency of the extraction results across multiple samples and experiments.

Comparison of Phosphatidylcholine (PC) Extraction Efficiencies

The following table summarizes the recovery rates of phosphatidylcholines using different extraction methodologies, as reported in various scientific studies. While not specific to 22:0 PC, these data provide a strong indication of the expected performance for this lipid species.

Extraction MethodSample MatrixPC Recovery Rate (%)Key AdvantagesKey Disadvantages
Folch Human LDLHigh YieldGold standard, highly efficient for a broad range of lipids.[1]Time-consuming, uses hazardous chlorinated solvents.[1][2]
Bligh & Dyer Human Plasma~90% or more"Gold standard", robust and well-characterized.[2][3]Uses hazardous chlorinated solvents, less efficient for high-fat samples.[2][4]
Matyash (MTBE-based) Human PlasmaSimilar to Bligh & DyerSafer (chloroform-free), upper organic phase for easier collection.[2]MTBE is highly volatile, which can affect reproducibility.[1]
Methanol (B129727) (One-Phase) Human PlasmaVariable (can be low)Simple and fast.Inefficient for nonpolar lipids, PC recovery can be incomplete.[3][5]
Isopropanol (One-Phase) Human PlasmaGoodSafer solvent, good recovery for phospholipids (B1166683).[3]Less efficient for nonpolar lipids compared to biphasic methods.
Butanol/Methanol (BuMe) Human PlasmaGoodGood recovery for phospholipids.[3]
Chloroform-Methanol with SPE Plasma74.2% (± 7.5%)Allows for fractionation of lipid classes.[6][7]Multi-step process, potentially lower recovery than direct extraction.[6][7]
Hexanes/Isopropanol (One-Step) Cultured CellsComparable to Radin's methodFast (30 minutes), specifically isolates PC.[8]May not be suitable for all sample types.

Experimental Workflows and Method Selection

The choice of an extraction method depends on the specific research question, the sample type, and the available instrumentation. The following diagrams illustrate a general experimental workflow for lipid analysis and a decision-making process for selecting an appropriate extraction method.

G cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Downstream Analysis Homogenization Sample Homogenization (e.g., tissue, cells) Spiking Addition of Internal Standards Homogenization->Spiking Solvent Addition of Organic Solvents Spiking->Solvent PhaseSep Phase Separation (Vortexing & Centrifugation) Solvent->PhaseSep Collection Collection of Organic Phase PhaseSep->Collection Drying Solvent Evaporation Collection->Drying Reconstitution Reconstitution in Appropriate Solvent Drying->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

General workflow for lipid extraction and analysis.

G decision decision method method start Start: Select Lipid Extraction Method q1 Need to analyze a broad range of lipid classes? start->q1 q2 Is solvent hazard a major concern? q1->q2 Yes method_niche Hexane/Isopropanol (Fast, PC-specific) q1->method_niche No (PC specific) q3 Is high throughput a priority? q2->q3 No method_matyash Matyash (MTBE) (Safer, good recovery) q2->method_matyash Yes method_folch Folch or Bligh & Dyer (High efficiency, gold standard) q3->method_folch No method_onephase One-Phase Method (e.g., Isopropanol) (Fast, simpler) q3->method_onephase Yes

Decision tree for selecting a lipid extraction method.

Detailed Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the comparison table. These protocols form the basis of many commercially available lipid extraction kits.

Folch Method

The Folch method is a widely used technique for extracting lipids from a variety of biological samples.[1]

  • Materials:

  • Procedure:

    • To the sample, add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture.

    • Homogenize the mixture to ensure thorough mixing.

    • Agitate the mixture for 15-20 minutes at room temperature.

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture.

    • Vortex the mixture and centrifuge to separate the phases.

    • The lower phase, containing the lipids, is carefully collected.

    • The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Bligh & Dyer Method

The Bligh & Dyer method is a modification of the Folch method, particularly suitable for samples with high water content.[4][9]

  • Materials:

    • Chloroform

    • Methanol

    • Distilled water

    • Sample

  • Procedure:

    • To 1 volume of sample, add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex the mixture vigorously to create a single-phase system.

    • Add 1.25 volumes of chloroform and vortex again.

    • Add 1.25 volumes of distilled water and vortex to induce phase separation.

    • Centrifuge the mixture to complete the phase separation.

    • Collect the lower chloroform phase containing the lipids.

Matyash (MTBE) Method

This method offers a safer alternative to the chloroform-based methods.[2]

  • Materials:

    • Methyl-tert-butyl ether (MTBE)

    • Methanol

    • Sample

  • Procedure:

    • To the sample, add methanol to a final concentration that creates a single-phase system with the subsequent addition of MTBE.

    • Add MTBE to the mixture.

    • Vortex the sample to ensure complete extraction.

    • Induce phase separation by adding water.

    • Centrifuge the sample.

    • The upper MTBE phase, containing the lipids, is collected. This is a key advantage as it minimizes the risk of collecting precipitated proteins from the interphase.

Conclusion

The optimal method for extracting this compound depends on a balance of factors including the required recovery rate, the sample matrix, safety considerations, and throughput needs. For broad lipidomic studies requiring the highest possible recovery, the traditional Folch and Bligh & Dyer methods remain the gold standards, albeit with safety drawbacks.[1][4] The Matyash method provides a comparable and safer alternative, making it an excellent choice for many laboratories.[2] For high-throughput applications or when specifically targeting phosphatidylcholines, one-phase or specialized methods may be more suitable.

Researchers should consider validating their chosen method for their specific sample type and this compound concentration range to ensure accurate and reproducible results. Commercial kits based on these methodologies can offer convenience and standardization, but an understanding of the underlying principles is crucial for troubleshooting and data interpretation.

References

Safety Operating Guide

Proper Disposal Procedures for 22:0 PC (1,2-dibehenoyl-sn-glycero-3-phosphocholine)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of 22:0 PC (1,2-dibehenoyl-sn-glycero-3-phosphocholine) in a laboratory setting. The following procedures are designed to ensure the safety of research personnel and compliance with standard environmental regulations.

Immediate Safety and Handling Precautions

When handling this compound, especially in its powdered form, it is crucial to minimize dust generation and accumulation.[1] For solutions of this compound, particularly in chlorinated solvents like chloroform, additional precautions are necessary due to the solvent's toxicity.

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious chemical-resistant gloves.[2][3]

  • Eye Protection: Use safety glasses or chemical goggles.[2][3][4]

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.

  • Respiratory Protection: If working with the powder outside of a fume hood or if dust is generated, use a NIOSH-approved respirator.[2][4] For solutions in volatile toxic solvents, always handle within a certified chemical fume hood.

Handling Procedures:

  • Use in a well-ventilated area, preferably a chemical fume hood.[2]

  • Avoid breathing dust, vapors, mist, or gas.[3][4]

  • Avoid contact with skin and eyes.[2][3]

  • Wash hands thoroughly with soap and water after handling.[2][3]

  • Keep containers securely sealed when not in use.[2]

Chemical and Physical Properties

The disposal procedure may vary based on the physical form of the this compound. Below is a summary of its key properties.

PropertyValueSource(s)
Chemical Name 1,2-dibehenoyl-sn-glycero-3-phosphocholine[5]
Synonyms PC(22:0/22:0), DBPC[5][6]
CAS Number 37070-48-7[5]
Molecular Formula C₅₂H₁₀₄NO₈P[5]
Molecular Weight 902.36 g/mol
Form Solid Powder
Purity >99%[5]
Storage Temperature -20°C[5]
Storage Class (Solid) 11 - Combustible Solids
Storage Class (in Chloroform) 6.1D - Non-combustible, acute toxic materials

Disposal Protocol: Step-by-Step Guidance

Disposal of this compound and its containers must be handled in accordance with all local, state, and federal regulations.[2] The primary method of disposal is through a licensed professional waste disposal service.[3][7] Do not dispose of this chemical into drains or sewer systems.[2][8]

Step 1: Waste Identification and Segregation
  • Identify the Waste Form: Determine if the waste is solid this compound powder, a solution of this compound in a solvent (e.g., chloroform), or contaminated labware (e.g., pipette tips, vials).

  • Segregate Waste Streams:

    • Solid Waste: Keep pure this compound powder separate from other chemical waste.

    • Solutions: If dissolved in a hazardous solvent like chloroform, the entire solution is considered hazardous waste and must be segregated accordingly. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste guidelines.

    • Contaminated Labware: Place all contaminated items into a designated, clearly labeled hazardous waste container.

Step 2: Preparing Solid this compound Waste for Disposal
  • Container Selection: Use a clean, dry, and sealable container that is compatible with the chemical. The original container is often a suitable choice.[9]

  • Packaging:

    • For residual amounts or spill cleanup material, carefully sweep the solid into the waste container, avoiding dust generation.[2][3]

    • Ensure the container is not overfilled (a maximum of 90% capacity is a good practice).[10]

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write "Hazardous Waste" and list the full chemical name: "1,2-dibehenoyl-sn-glycero-3-phosphocholine".[9] Do not use abbreviations.[10]

    • Indicate the approximate quantity of waste.

  • Storage: Store the sealed container in a designated satellite accumulation area until pickup.[9]

Step 3: Preparing this compound Solutions for Disposal

Solutions of this compound are often in organic solvents, which dictates the disposal protocol.

  • Container Selection: Use a compatible, leak-proof container designed for liquid waste. Glass is preferable for organic solvents to prevent leaching from plastic containers.[9][11]

  • Packaging:

    • Carefully pour the waste solution into the designated liquid hazardous waste container using a funnel.

    • Securely cap the container immediately after adding waste.[9][10]

  • Labeling:

    • Affix a hazardous waste label.

    • List all constituents by their full chemical names and estimate the percentage of each (e.g., "Chloroform (~99%)", "1,2-dibehenoyl-sn-glycero-3-phosphocholine (~1%)").[9]

  • Storage: Store the container in a designated satellite accumulation area, ensuring secondary containment is used to prevent spills.

Step 4: Final Disposal Logistics
  • Contact Waste Management: Arrange for a pickup of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a contracted licensed disposal company.[3][7]

  • Documentation: Complete any required waste manifests or pickup request forms provided by your EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Begin this compound Disposal Process identify_waste Step 1: Identify Waste Form start->identify_waste is_solid Solid Powder or Contaminated Solid? identify_waste->is_solid is_solution Solution in Solvent? identify_waste->is_solution package_solid Step 2: Package in Sealed, Labeled Container is_solid->package_solid Yes package_solution Step 3: Package in Labeled Liquid Waste Container is_solution->package_solution Yes storage Store in Designated Satellite Accumulation Area package_solid->storage list_constituents Label with all constituents (incl. solvent & percentage) package_solution->list_constituents package_solution->storage list_constituents->package_solution contact_ehs Step 4: Contact EHS for Pickup by Licensed Disposal Company storage->contact_ehs end Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 22:0 Phosphatidylcholine (PC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals engaged in research and drug development who handle 22:0 PC (1,2-didocosanoyl-sn-glycero-3-phosphocholine). Adherence to these protocols is essential for ensuring personal safety and maintaining experimental integrity.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.

ScenarioRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Gloves: Nitrile gloves. Inspect for tears or holes before use. Eye Protection: Safety glasses with side shields. Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to minimize dust inhalation. Lab Coat: Standard laboratory coat.
Dissolving and Solution Preparation Gloves: Nitrile gloves. Consider double-gloving if splashes are likely. Eye Protection: Chemical safety goggles. A face shield is recommended for significant splash hazards.[1] Respiratory Protection: Work in a chemical fume hood. Lab Coat: Chemical-resistant lab coat or apron.[1]
Conducting Reactions and Analysis Gloves: Nitrile gloves. Eye Protection: Chemical safety goggles. Respiratory Protection: Ensure work is performed in a properly functioning chemical fume hood.

Operational Plan: Handling and Disposal of this compound

1. Pre-Handling Procedures:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • PPE Inspection: Assemble and inspect all necessary PPE as outlined in the table above.

  • Work Area Preparation: Designate a specific area for handling this compound. Ensure a chemical fume hood is available and functioning correctly. Prepare a designated waste container for this compound waste.

2. Handling the Chemical:

  • Don the appropriate PPE before entering the designated handling area.

  • Perform all manipulations of this compound, especially weighing and transferring, within a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid direct contact with skin, eyes, and clothing.

  • Use a spatula or other appropriate tools for transferring the solid material.

  • When dissolving, add the solid to the solvent slowly to prevent splashing.

  • Keep containers of this compound tightly closed when not in use.

3. Post-Handling Procedures:

  • Thoroughly clean the work area after handling is complete.

  • Decontaminate any equipment that came into contact with the chemical.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[1]

4. Disposal Plan:

  • Dispose of all this compound waste, including empty containers and contaminated disposables, in the designated hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh Solid this compound prep_area->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve post_clean Clean Work Area handle_dissolve->post_clean post_decon Decontaminate Equipment post_clean->post_decon post_ppe Remove PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash dispose_waste Dispose of Chemical Waste post_wash->dispose_waste end End dispose_waste->end start Start start->prep_ppe

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.